4-Chlorobenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPGHPDQJOYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445303 | |
| Record name | 4-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-45-1 | |
| Record name | 4-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chlorobenzothiazole
Introduction: The Analytical Imperative for 4-Chlorobenzothiazole
This compound, a halogenated heterocyclic compound, serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular architecture, featuring a fused benzene and thiazole ring system with a chlorine substituent, imparts specific physicochemical properties that are leveraged in drug design and materials science. The precise placement of the chlorine atom at the 4-position significantly influences the molecule's electronic distribution and, consequently, its reactivity and biological interactions.
A thorough understanding of the spectroscopic signature of this compound is paramount for researchers in synthetic chemistry, drug development, and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of the molecule's structure, connectivity, and functional groups. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and comparative analysis with related structures, given the scarcity of publicly available experimental spectra for this specific isomer. We will also provide standardized protocols for acquiring this critical data.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several synthetic strategies, often involving the cyclization of a substituted aniline. One common method is the reaction of 2-chloroaniline with potassium thiocyanate and bromine to form an intermediate, which is then cyclized.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of 2-amino-4-chlorobenzothiazole. In a well-ventilated fume hood, dissolve 2-chloroaniline in a suitable solvent such as glacial acetic acid.
-
Step 2: Thiocyanation. Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Step 3: Bromination and Cyclization. Slowly add a solution of bromine in glacial acetic acid to the cooled mixture while maintaining the temperature. The reaction is typically stirred for several hours to allow for the formation of the benzothiazole ring.
-
Step 4: Deamination (Conceptual). The resulting 2-amino-4-chlorobenzothiazole can be converted to this compound via a deamination reaction, for example, through a Sandmeyer-type reaction. This involves diazotization of the amino group with nitrous acid followed by reduction.
-
Step 5: Work-up and Purification. The reaction mixture is then worked up by pouring it into water and neutralizing it. The crude product is extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization, to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the benzothiazole ring system. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the heterocyclic ring.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~9.1 | Singlet | - |
| H-5 | ~7.8 | Doublet | ~8.0 |
| H-6 | ~7.4 | Triplet | ~8.0 |
| H-7 | ~8.0 | Doublet | ~8.0 |
Causality Behind Predictions:
-
H-2: This proton is on the electron-deficient thiazole ring and is expected to be the most deshielded, appearing at the lowest field.
-
Aromatic Protons (H-5, H-6, H-7): These protons form an ABC spin system. The chlorine at position 4 will deshield the adjacent H-5 proton. H-7 will also be deshielded due to its proximity to the electronegative nitrogen atom. H-6, being further from the electron-withdrawing groups, is expected to be the most shielded of the aromatic protons. The coupling constants are typical for ortho-coupling in a benzene ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~155 |
| C-4 | ~130 |
| C-5 | ~125 |
| C-6 | ~128 |
| C-7 | ~123 |
| C-7a | ~152 |
| C-3a | ~135 |
Causality Behind Predictions:
-
C-2: This carbon is part of the C=N bond in the thiazole ring and is expected to be significantly deshielded.
-
C-4: The carbon directly attached to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity.
-
Aromatic Carbons (C-5, C-6, C-7): The chemical shifts of these carbons will be influenced by the substituent effects of the chlorine and the fused thiazole ring.
-
Bridgehead Carbons (C-7a, C-3a): These carbons at the ring fusion will have distinct chemical shifts.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=N Stretch (Thiazole Ring) | 1620-1580 | Medium-Strong |
| Aromatic C=C Stretch | 1580-1450 | Medium-Strong |
| C-Cl Stretch | 800-600 | Strong |
Causality Behind Predictions:
-
Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.
-
C=N and C=C Stretches: The stretching vibrations of the double bonds within the benzothiazole ring system are expected in the 1620-1450 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine bond stretch is typically observed in the fingerprint region and is a strong indicator of the presence of the halogen.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
-
Background Scan: A background spectrum of the empty ATR crystal or the KBr pellet is recorded.
-
Sample Scan: The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the IR spectrum is recorded.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 169. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 171 with about one-third the intensity of the M⁺ peak is a key diagnostic feature.
-
Major Fragmentation Pathways: Fragmentation of the benzothiazole ring is expected. Common fragmentation patterns for benzothiazoles include the loss of HCN and the cleavage of the thiazole ring. The presence of the chlorine atom will influence the fragmentation, and fragments containing chlorine will also exhibit the characteristic isotopic pattern.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample is ionized, commonly using electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizing the Data: Molecular Structure and Spectroscopic Correlations
Caption: Molecular structure and key predicted spectroscopic data for this compound.
Conclusion: A Framework for Characterization
This technical guide provides a robust framework for the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely disseminated, the principles of NMR, IR, and MS, combined with data from analogous structures, allow for reliable prediction of its spectroscopic features. The provided protocols outline the standard methodologies for obtaining this data, enabling researchers to confidently synthesize and characterize this compound for its various applications in science and industry. The self-validating nature of combining these techniques ensures a high degree of confidence in the structural elucidation of the final compound.
Introduction: The Significance of the 4-Chlorobenzothiazole Scaffold
An In-depth Technical Guide to the Synthesis of 4-Chlorobenzothiazole and Its Derivatives
Prepared by: Gemini, Senior Application Scientist
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of a wide array of biologically active agents, including anticancer, antimicrobial, and anticonvulsant drugs. The introduction of a chlorine atom at the 4-position of this scaffold modulates its lipophilicity and electronic nature, often enhancing biological activity or providing a synthetic handle for further functionalization. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the synthesis of the pivotal intermediate, 2-amino-4-chlorobenzothiazole, and its subsequent transformations.
Part 1: Synthesis of the Core Intermediate: 2-Amino-4-chlorobenzothiazole
The most prevalent and industrially scalable route to the this compound core proceeds through the synthesis of 2-amino-4-chlorobenzothiazole. This intermediate serves as a versatile building block for a multitude of derivatives. The primary method for its preparation is the oxidative cyclization of an N-arylthiourea, a classic strategy known as the Hugershoff benzothiazole synthesis.
Pathway I: The Hugershoff Reaction from 2-Chloroaniline
This pathway involves two key steps: the formation of N-(2-chlorophenyl)thiourea from 2-chloroaniline, followed by an intramolecular oxidative cyclization.
Step 1: Synthesis of N-(2-chlorophenyl)thiourea
The initial step involves the reaction of 2-chloroaniline with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) under acidic conditions. The acid protonates the thiocyanate ion, which is then attacked by the nucleophilic amine. This straightforward reaction typically proceeds in high yield.
Step 2: Oxidative Cyclization to 2-Amino-4-chlorobenzothiazole
The cyclization of N-(2-chlorophenyl)thiourea is the crucial C-S and C-N bond-forming step. This transformation is not a simple condensation but an oxidative process. An oxidizing agent, typically a halogen source like sulfuryl chloride (SO₂Cl₂) or bromine (Br₂), is required to facilitate the reaction.[1][2]
Causality of Experimental Choices:
-
Oxidizing Agent: Sulfuryl chloride or bromine act as electrophiles. They are attacked by the electron-rich sulfur atom of the thiourea. This "activates" the sulfur, making the adjacent carbon susceptible to intramolecular nucleophilic attack by the aniline nitrogen. This concerted process or rapid sequence of steps leads to the formation of the thiazole ring.
-
Solvent System: A mixture of non-polar solvents like toluene and chlorobenzene is often employed.[1] This choice is dictated by the need to maintain a specific temperature range (e.g., 35-40°C) for controlled reaction kinetics and to ensure the solubility of the starting material and intermediates.[1]
-
Base: A mild base, such as sodium carbonate, may be added to neutralize the acidic byproducts (HCl or HBr) generated during the reaction, preventing potential side reactions or degradation of the product.[1]
Experimental Protocol: Synthesis of 2-Amino-4-chlorobenzothiazole[1]
Materials:
-
N-(2-chlorophenyl)thiourea
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene
-
Chlorobenzene
-
Sodium carbonate (anhydrous)
-
30% Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
A stirred mixture of 186.5 parts of N-(2-chlorophenyl)thiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate is prepared in a suitable reaction vessel.
-
Over a period of approximately 2 hours, 210 parts of sulfuryl chloride are added to the mixture while maintaining the temperature between 35-40°C.
-
After the addition is complete and gas evolution has ceased, 250 parts of water are added.
-
The solvent mixture (toluene/chlorobenzene) is removed by steam distillation.
-
The remaining aqueous phase is combined with 500 parts of 30% hydrochloric acid and heated to approximately 90°C to dissolve the product as its hydrochloride salt.
-
The hot solution is filtered to remove any undissolved impurities.
-
The filtrate is cooled to about 20°C. The free amine is precipitated by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 is reached.
-
The precipitated product is collected by suction filtration, washed with water until neutral, and dried.
Expected Yield: ~92% of 2-amino-4-chlorobenzothiazole.[1]
Data Summary: Oxidative Cyclization Conditions
| Starting Material | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(2-chlorophenyl)thiourea | Sulfuryl Chloride | Toluene/Chlorobenzene | 35-40 | 92.4 | [1] |
| Arylthioureas | Bromine | Chloroform | Room Temp | Good | [2] |
| 4-chlorophenylthiourea | H₂SO₄ / HBr | H₂SO₄ | 65-70 | 71.9 | [3] |
Visualization: Hugershoff Synthesis Pathway
Caption: General workflow for the synthesis of 2-amino-4-chlorobenzothiazole via the Hugershoff reaction.
Part 2: Synthetic Transformations of 2-Amino-4-chlorobenzothiazole
The 2-amino group is a versatile functional handle that can be readily converted into other substituents using well-established methodologies, most notably the Sandmeyer reaction. This allows access to a diverse range of this compound derivatives.
Pathway II: Sandmeyer-type Reactions
The Sandmeyer reaction allows for the replacement of a primary aromatic amino group with a variety of nucleophiles via an aryl diazonium salt intermediate.[4][5] This is a cornerstone of aromatic chemistry for installing groups that are otherwise difficult to introduce.
Mechanism Insight: The reaction proceeds in two stages. First, the 2-amino group is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[6] This intermediate is highly reactive because dinitrogen (N₂) is an exceptionally good leaving group. In the second stage, a copper(I) salt (e.g., CuCl, CuBr) catalyzes the decomposition of the diazonium salt. This is a radical-nucleophilic aromatic substitution (SRNAr) mechanism where the copper(I) donates an electron to the diazonium species, releasing N₂ gas and forming an aryl radical.[4][7] This radical then abstracts a halogen from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[7]
A. Synthesis of 2,4-Dichlorobenzothiazole
This transformation is a direct application of the Sandmeyer reaction using hydrochloric acid and a copper(I) chloride catalyst.
B. Synthesis of 4-Chloro-2-hydroxybenzothiazole
While direct hydroxylation is possible, a more common route involves a two-step process: formation of 2-bromo-4-chlorobenzothiazole via a Sandmeyer reaction with HBr/CuBr, followed by hydrolysis of the 2-bromo intermediate.[8] This approach often provides higher yields and purity compared to direct diazotization in aqueous acid.[8]
Causality of Experimental Choices:
-
Low Temperature: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Performing the diazotization at 0-5°C is critical for safety and to prevent premature decomposition and side reactions.[9]
-
Copper(I) Catalyst: The copper(I) salt is essential for the radical pathway that defines the Sandmeyer reaction. While other metals can be used, copper provides a reliable and high-yielding catalytic cycle.[4][10]
Experimental Protocol: Synthesis of 2-Bromo-4-chlorobenzothiazole (Sandmeyer Reaction)[8][10]
Materials:
-
2-Amino-4-chlorobenzothiazole hydrobromide
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Water
Procedure:
-
Prepare a solution of 2-amino-4-chlorobenzothiazole hydrobromide in aqueous hydrobromic acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5°C. Stir for 1-2 hours.
-
The resulting diazonium salt solution is then added to a solution containing a copper(I) catalyst (if used) or gently warmed to facilitate the displacement of the diazonium group.
-
Upon completion of the reaction (cessation of N₂ evolution), the product is typically isolated by extraction into an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or chromatography.
Visualization: Sandmeyer Reaction Manifold
Caption: Key transformations of 2-amino-4-chlorobenzothiazole via a central diazonium salt intermediate.
Conclusion
The synthesis of this compound and its derivatives is most effectively achieved through a strategic pathway centering on the key intermediate, 2-amino-4-chlorobenzothiazole. The robust and scalable Hugershoff reaction, involving the oxidative cyclization of N-(2-chlorophenyl)thiourea, provides reliable access to this core structure. The subsequent application of the Sandmeyer reaction on the 2-amino group unlocks a wide variety of functionalization patterns, enabling the synthesis of dihalo-, hydroxy-, and other valuable benzothiazole derivatives. Understanding the causality behind reagent selection and reaction conditions is paramount for optimizing these transformations for research and development applications.
References
- 1. prepchem.com [prepchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Starting Materials for 4-Chlorobenzothiazole Synthesis
Introduction: The Strategic Importance of 4-Chlorobenzothiazole
This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry and materials science. Its rigid, planar structure and the specific electronic properties imparted by the chlorine substituent make it a valuable building block for a range of high-value compounds, including kinase inhibitors, antimicrobial agents, and fluorescent probes. The strategic selection of starting materials is paramount, dictating not only the efficiency and yield of the synthesis but also its scalability, cost-effectiveness, and environmental impact. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the causality behind experimental choices and offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several distinct pathways. Each route is defined by its primary starting material and the method of thiazole ring formation or modification. The choice of strategy is often a trade-off between starting material availability, the number of synthetic steps, and the desired purity of the final product.
The main pathways can be broadly categorized as:
-
Condensation and Cyclization from 2-Amino-3-chlorothiophenol: The most direct route, involving the formation of the thiazole ring from a pre-functionalized benzene ring.
-
Cyclization of 3-Chloroaniline Derivatives: A versatile approach where the aniline nitrogen becomes part of the thiazole ring through reaction with a sulfur-containing reagent.
-
Regioselective Chlorination of Benzothiazole: A post-synthesis modification strategy, which presents significant challenges in controlling the position of chlorination.
Below is a workflow diagram illustrating these primary approaches.
Caption: Primary synthetic pathways to this compound.
Route 1: The 2-Amino-3-chlorothiophenol Condensation Pathway
This is arguably the most convergent and widely utilized strategy. The core principle involves the condensation of 2-amino-3-chlorothiophenol with a one-carbon electrophile, which forms the C2 position of the benzothiazole ring.
Starting Material: 2-Amino-3-chlorothiophenol
The primary challenge of this route often lies in the synthesis and stability of the 2-amino-3-chlorothiophenol starting material itself. It is typically prepared from 2-chloronitrobenzene. A common method involves the formation of di-(2-nitrophenyl)-disulphide, followed by reduction of both the nitro groups and the disulfide bond.[1][2]
Causality in Reagent Selection:
-
Reducing Agents: Zinc dust in acetic acid or tin/HCl are effective for the reduction.[2] The choice depends on the desired reaction scale and waste disposal considerations. Zinc/acetic acid is often preferred for its milder conditions.
-
One-Carbon Source: The choice of the C1 synthon determines the substituent at the 2-position of the final product. For unsubstituted this compound, formic acid or its derivatives are used. For other derivatives, carboxylic acids, acyl chlorides, or aldehydes can be employed.[3][4][5] The condensation with carboxylic acids is often promoted by dehydrating agents like polyphosphoric acid (PPA).[4]
Mechanism Insight: Condensation with a Carboxylic Acid
The reaction proceeds via an initial acylation of the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Mechanism of benzothiazole formation from 2-aminothiophenol.
Route 2: Cyclization from 3-Chloroaniline Derivatives
This approach builds the benzothiazole ring onto a readily available 3-chloroaniline backbone. A key variation of this route is the Hugershoff synthesis , which involves the oxidative cyclization of an N-arylthiourea.
Starting Material: 3-Chloroaniline
3-Chloroaniline is an inexpensive, commodity chemical. It is first converted into 2-chlorophenylthiourea by reaction with a thiocyanate salt (e.g., KSCN or NH₄SCN) in the presence of an acid.[6] This thiourea derivative is the direct precursor for the cyclization step.
Causality in Experimental Choices:
-
Thiocyanation: The reaction of an aniline with a thiocyanate salt generates an in situ thiocyanic acid (HSCN), which adds to the amine to form the thiourea.
-
Oxidative Cyclization: The crucial step is the electrophilic cyclization of the thiourea. Strong oxidizing and chlorinating agents like sulfuryl chloride (SO₂Cl₂) are commonly used.[7] The reaction proceeds via an electrophilic attack of a sulfur species onto the aromatic ring ortho to the thiourea group, followed by elimination to form the thiazole ring. The use of sulfuryl chloride provides both the oxidation and the necessary acidic environment.
Featured Protocol: Synthesis of 2-Amino-4-chlorobenzothiazole from 2-Chlorophenylthiourea [7]
This protocol illustrates a common industrial approach. The product, 2-amino-4-chlorobenzothiazole, can be further modified, for instance, via a Sandmeyer reaction to remove the amino group if the unsubstituted this compound is the target.[8][9]
-
Reaction Setup: A stirred mixture of 2-chlorophenylthiourea (186.5 parts), toluene (500 parts), chlorobenzene (300 parts), and sodium carbonate (11 parts) is prepared. The sodium carbonate acts as a mild base to neutralize acidic byproducts.
-
Reagent Addition: Sulfuryl chloride (210 parts) is added over approximately 2 hours, maintaining a temperature of 35-40°C. This controlled addition is critical to manage the exothermic reaction and gas evolution.
-
Workup: After gas evolution ceases, water (250 parts) is added. The organic solvents are removed by steam distillation.
-
Isolation: The remaining aqueous phase is acidified with 30% hydrochloric acid (500 parts) to dissolve the product as its hydrochloride salt. The solution is filtered hot (~90°C) to remove insoluble impurities.
-
Precipitation: The filtrate is cooled to ~20°C, and the free amine is precipitated by adding sodium hydroxide solution to a final pH of 8.5-9.0.
-
Final Product: The product is collected by suction filtration, washed with water until neutral, and dried to yield 2-amino-4-chlorobenzothiazole. (Reported Yield: 92.4%).
Route 3: Regioselective Chlorination of Benzothiazole
While seemingly the most straightforward route, direct chlorination of the parent benzothiazole molecule is often the most problematic.
Starting Material: Benzothiazole
The benzothiazole ring system is susceptible to electrophilic aromatic substitution. However, controlling the position of chlorination is a significant challenge. The reaction conditions must be carefully optimized to favor substitution on the benzene ring over the thiazole ring and to achieve the desired 4-chloro isomer.[10]
Causality and Challenges:
-
Regioselectivity: The electronic nature of the fused ring system does not overwhelmingly favor substitution at the C4 position. A mixture of isomers (e.g., 4-chloro, 6-chloro, 7-chloro) is often obtained, leading to difficult and costly purification steps.
-
Reaction Conditions: The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) and catalyst (e.g., Lewis acids) can influence the isomeric ratio, but achieving high selectivity for the 4-position is rarely accomplished. This lack of control makes this route less favorable for producing high-purity this compound on a large scale.[11][12]
Comparative Analysis of Starting Materials
| Synthetic Route | Primary Starting Material | Key Advantages | Key Disadvantages |
| Route 1: Condensation | 2-Amino-3-chlorothiophenol | High convergence; good control over final structure; generally high yields.[4][13] | Starting material can be unstable and may require multi-step synthesis.[1] |
| Route 2: Cyclization | 3-Chloroaniline | Readily available and inexpensive starting material; robust and scalable reactions.[6][14] | May produce intermediates (e.g., 2-amino derivative) requiring further steps. |
| Route 3: Chlorination | Benzothiazole | Potentially the shortest route in terms of step count. | Poor regioselectivity leading to isomeric mixtures and difficult purification.[10] |
Conclusion and Future Outlook
For the synthesis of this compound, the selection of starting materials is intrinsically linked to the overall synthetic strategy.
-
The 2-Amino-3-chlorothiophenol condensation route (Route 1) offers the most precise and convergent pathway, making it ideal for research and development where structural integrity is paramount, provided the starting material is accessible.
-
The 3-Chloroaniline cyclization route (Route 2) represents a highly practical and scalable approach, leveraging inexpensive commodity chemicals. This makes it a strong candidate for large-scale industrial production, even if it requires subsequent functional group manipulation.
-
The direct chlorination of benzothiazole (Route 3) remains an academic curiosity more than a practical synthetic route due to the persistent challenge of controlling regioselectivity.
Future advancements will likely focus on developing more efficient and "green" methods for synthesizing the key 2-amino-3-chlorothiophenol intermediate or discovering novel catalytic systems that can achieve highly regioselective C-H functionalization on the benzothiazole core, which could one day make a direct functionalization approach viable.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]
- 10. Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Hydrazinobenzothiazole (CAS 615-21-4)
A Note on Chemical Identity: Initial research queries associated with this topic included "2,3-Diaminophenazine." It is important to clarify that CAS number 615-21-4 corresponds to 2-Hydrazinobenzothiazole . 2,3-Diaminophenazine is a distinct chemical entity with the CAS number 655-86-7. This guide will focus exclusively on the physical and chemical properties of 2-Hydrazinobenzothiazole.
Introduction
2-Hydrazinobenzothiazole is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural motif, featuring a benzothiazole ring system linked to a hydrazine group, imparts a range of biological activities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in immune suppression within the tumor microenvironment.
Chemical Identity and Physicochemical Properties
2-Hydrazinobenzothiazole presents as a white to beige solid at room temperature.[1] It is characterized by the following identifiers and properties:
| Property | Value | References |
| CAS Number | 615-21-4 | [2] |
| Molecular Formula | C₇H₇N₃S | [2] |
| Molecular Weight | 165.22 g/mol | [2] |
| IUPAC Name | 1,3-benzothiazol-2-ylhydrazine | [3] |
| Synonyms | Benzothiazol-2-yl-hydrazine, 2-Benzothiazolinone, hydrazone | [2] |
| Appearance | White to beige powder/solid | [1] |
| Melting Point | 198-202 °C | [2][4] |
| Boiling Point | 352.4 ± 25.0 °C (Predicted) | [4] |
| Solubility | Soluble in hot methanol; soluble in dimethyl sulfoxide (DMSO) | [1][4] |
| pKa | 2.81 ± 0.20 (Predicted) | [4] |
Spectroscopic Data
The structural elucidation of 2-Hydrazinobenzothiazole is supported by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum of 2-Hydrazinobenzothiazole exhibits characteristic absorption bands. Key peaks include those corresponding to N-H stretching vibrations of the hydrazine group and C=N stretching of the benzothiazole ring. The presence of bands around 1580 cm⁻¹ is indicative of the C=N bond within the heterocyclic system.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides valuable information about the arrangement of protons in the molecule. Aromatic protons on the benzene ring typically appear as a multiplet in the range of δ 6.85-7.72 ppm. The protons of the hydrazine group (-NH-NH₂) also give rise to characteristic signals.[4]
-
-
Mass Spectrometry (MS) : The mass spectrum of 2-Hydrazinobenzothiazole shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, with common losses including NH₂, NH₃, and N₂H₂.[6]
Synthesis and Reactivity
Several synthetic routes to 2-Hydrazinobenzothiazole have been reported, often starting from readily available benzothiazole derivatives.
Synthetic Workflow
A common and efficient method for the synthesis of 2-Hydrazinobenzothiazole involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.
Caption: Synthetic workflow for 2-Hydrazinobenzothiazole.
Experimental Protocol: Synthesis from 2-Mercaptobenzothiazole
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A mixture of 2-mercaptobenzothiazole (0.0119 moles, 2 grams) and 8 ml of hydrazine hydrate (80%) is refluxed for 4 hours.[7]
-
The reaction mixture is then cooled to room temperature.[7]
-
Upon cooling, 5 ml of ethanol is added to facilitate precipitation.[7]
-
The resulting solid product is collected by filtration and washed to yield 2-Hydrazinobenzothiazole.[7]
Chemical Reactivity
The chemical reactivity of 2-Hydrazinobenzothiazole is largely dictated by the nucleophilic nature of the hydrazine moiety and the aromatic benzothiazole ring. It readily undergoes reactions such as acetylation and formylation.[5] For instance, reaction with acetic anhydride can lead to the formation of mono- or di-acetylated products depending on the reaction conditions.[5] The hydrazine group also allows for the formation of hydrazones through condensation with aldehydes and ketones, which serves as a versatile handle for the synthesis of more complex derivatives.
Applications in Drug Development
The primary application of 2-Hydrazinobenzothiazole in drug development stems from its potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8] In the context of oncology, the expression of IDO1 by tumor cells leads to the depletion of tryptophan in the local microenvironment. This tryptophan depletion suppresses the proliferation and function of immune cells, particularly T-cells, thereby allowing the tumor to evade immune surveillance.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. 2-Hydrazinobenzothiazole 97 615-21-4 [sigmaaldrich.com]
- 3. 2-Benzothiazolinone, hydrazone | C7H7N3S | CID 11988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Spectres de masse d'hydrazino-2 benzo- et naphtothiazoles et d'hy...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 4-Chlorobenzothiazole in Modern Drug Discovery: A Technical Guide
Foreword: The Unassuming Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is one such "privileged scaffold." Its rigid structure and the presence of electron-rich nitrogen and sulfur atoms provide a unique three-dimensional arrangement for interaction with a multitude of biological targets.[1] Within this esteemed class of compounds, 4-Chlorobenzothiazole stands out as a particularly versatile and strategic starting material. The presence of a chlorine atom at the 4-position not only modulates the electronic properties and lipophilicity of the entire molecule but also offers a reactive handle for further synthetic elaboration. This guide provides an in-depth exploration of the potential applications of this compound in drug discovery, moving from its fundamental chemistry to its role in the generation of potent anticancer, antimicrobial, and antiviral agents.
Foundational Chemistry of this compound: A Chemist's Perspective
The utility of any building block in drug discovery is fundamentally tied to its chemical reactivity and the accessibility of its derivatives. This compound, with its molecular formula C₇H₄ClNS, is no exception.
Synthesis of the this compound Core
The primary route to 2-amino-4-chlorobenzothiazole, a key intermediate, involves the reaction of 2-chlorophenylthiourea with sulfuryl chloride in a suitable solvent system like a toluene/chlorobenzene mixture.[2] The reaction proceeds through an electrophilic cyclization, where the sulfuryl chloride activates the thiourea for the ring-closing reaction.
Experimental Protocol: Synthesis of 2-Amino-4-chlorobenzothiazole [2]
-
To a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate, add 210 parts of sulfuryl chloride over approximately 2 hours, maintaining a temperature of 35-40°C.
-
After the cessation of gas evolution, add 250 parts of water and distill off the solvent mixture with steam.
-
Combine the remaining aqueous phase with 500 parts of 30% hydrochloric acid.
-
Filter the hot solution (around 90°C) to remove any undissolved matter.
-
Cool the filtrate to approximately 20°C.
-
Precipitate the free amine by adding excess sodium hydroxide solution to a final pH of 8.5-9.0.
-
Collect the product by suction filtration, wash with water until neutral, and dry to yield 2-amino-4-chlorobenzothiazole.
Key Reactions for Derivatization
The true potential of this compound is unlocked through the chemical manipulation of its core structure. The 2-amino group of 2-amino-4-chlorobenzothiazole is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. These reactions allow for the introduction of diverse pharmacophores and the fine-tuning of the molecule's physicochemical properties.
Caption: Synthetic pathways from this compound.
This compound in the Fight Against Cancer
The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives of this compound have shown significant promise in this area, exhibiting cytotoxicity against a range of cancer cell lines.
Mechanism of Action: Targeting Key Signaling Pathways
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[4] The planar benzothiazole ring can effectively mimic the purine core of ATP, the energy currency of the cell, and thus competitively inhibit the ATP-binding site of kinases.
Caption: Kinase inhibition by this compound derivatives.
Cytotoxicity Data of this compound Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Epidermoid carcinoma) | Not specified, but significant inhibition | [5] |
| Compound 51 | Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [1] |
| Compound 42 | 6-chlorobenzothiazole derivative | HIV-1 infected cells (Antiviral context) | < 7 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cell Viability [7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Potential of this compound Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[9] The presence of the chloro group at the 4-position of the benzothiazole ring has been shown to enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR) Insights
Studies on various substituted benzothiazoles have revealed that the nature and position of the substituents on the benzothiazole ring play a crucial role in their antimicrobial activity. For instance, the introduction of a chloro group at the 4- or 6-position often leads to an increase in antibacterial and antifungal potency.
Antimicrobial Screening Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against common microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3i | Staphylococcus aureus | Not specified, but highest efficacy | [9] |
| Compound 3l | Candida albicans | Not specified, but highest efficacy | [9] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination [10]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Applications of this compound Scaffolds
The benzothiazole nucleus has also been identified as a promising scaffold for the development of antiviral agents.[4][11] Derivatives of this compound have shown activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).[6]
Targeting Viral Enzymes and Proteins
The antiviral mechanism of action of benzothiazole derivatives often involves the inhibition of key viral enzymes or proteins that are essential for viral replication. For example, some benzothiazole derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus (HCV) and the reverse transcriptase of HIV.[6] More recently, 4-fluorobenzothiazole-containing compounds have been identified as potent inhibitors of the main protease (Mpro) of SARS-CoV-2.[12]
Caption: Inhibition of viral replication.
Antiviral Activity Data
The following table highlights the antiviral activity of some this compound derivatives.
| Compound ID | Virus | Activity | Reference |
| Compound 42 | HIV-1 | EC₅₀ < 7 µg/mL | [6] |
| TKB245 | SARS-CoV-2 | EC₅₀ of ~30 nM | [12] |
Conclusion and Future Directions
This compound has unequivocally established itself as a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactivity of its derivatives provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives in the realms of oncology, infectious diseases, and virology underscores the immense potential of this unassuming scaffold. Future research should focus on the elucidation of the precise mechanisms of action of these compounds, the optimization of their pharmacokinetic and pharmacodynamic properties, and the exploration of novel therapeutic applications. The strategic incorporation of the this compound motif into drug design programs will undoubtedly continue to yield promising new drug candidates for years to come.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. | Semantic Scholar [semanticscholar.org]
- 5. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]
- 6. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. jchr.org [jchr.org]
- 11. mdpi.com [mdpi.com]
- 12. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Chloro Group in 4-Chlorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold and the Significance of the 4-Chloro Substituent
The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The ability to selectively functionalize the benzothiazole ring is paramount for the development of novel therapeutic agents and functional materials. 4-Chlorobenzothiazole, in particular, serves as a versatile building block, with the chloro group at the 4-position offering a reactive handle for a variety of chemical transformations. Understanding the reactivity of this chloro group is crucial for designing efficient synthetic routes to novel 4-substituted benzothiazole derivatives.
This technical guide provides a comprehensive analysis of the reactivity of the chloro group in this compound. We will delve into the mechanistic principles governing its behavior in key reaction classes, provide detailed experimental protocols, and present quantitative data to offer a field-proven perspective for researchers in drug discovery and chemical synthesis.
The Electronic Landscape of this compound: A Rationale for Reactivity
The reactivity of the chloro group at the 4-position of the benzothiazole ring is dictated by the electronic properties of the heterocyclic system. The benzothiazole nucleus is an electron-deficient aromatic system, a consequence of the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. This inherent electron deficiency makes the aromatic ring susceptible to nucleophilic attack, particularly at positions bearing a good leaving group like chlorine.
However, the reactivity of a halogen on the benzothiazole ring is not uniform across all positions. For instance, in 2-chloro-4-bromobenzothiazole, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 4-position.[5] This is attributed to the strong activation of the C2 position by the adjacent nitrogen atom in the thiazole ring.[5] This observation underscores the nuanced reactivity of halogens on the benzothiazole scaffold and highlights the importance of understanding the specific electronic environment of the C4-Cl bond.
The chloro group at the 4-position is primarily influenced by the inductive effect of the halogen and the overall electron-deficient nature of the benzothiazole ring system. While the chloro group itself is deactivating towards electrophilic aromatic substitution, its presence on the electron-poor benzothiazole ring renders the C4 position susceptible to nucleophilic aromatic substitution and a suitable partner for various palladium-catalyzed cross-coupling reactions.
Key Reaction Classes for the Functionalization of this compound
The chloro group in this compound can be displaced or coupled through several key synthetic transformations, providing access to a diverse array of 4-substituted derivatives. This section will explore the most important of these reactions: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of a wide range of nucleophiles onto an aromatic ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.
The electron-deficient nature of the benzothiazole ring system facilitates SNAr reactions at the 4-position. A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chloro group to afford the corresponding 4-substituted benzothiazoles.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the amine (1.2-2.0 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminobenzothiazole derivative.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by TLC or LC-MS to ensure the consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[6] The chloro group at the 4-position of this compound can serve as an effective coupling partner in several of these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3] This reaction is widely used for the synthesis of biaryl and hetero-biaryl structures. This compound can be coupled with various aryl- and heteroarylboronic acids to yield 4-arylbenzothiazole derivatives.
Expertise & Experience: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. For less reactive aryl chlorides like this compound, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition step of the catalytic cycle. The use of a strong base, such as a phosphate or carbonate, is also essential.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 92 |
| 3 | Thiophen-2-ylboronic acid | PdCl2(dppf) (3) | - | K2CO3 | DMF/H2O | 90 | 78 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. (Note: Data is representative and may be adapted from similar systems due to limited direct literature on this compound.)
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K3PO4, Cs2CO3) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the arylboronic acid.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and a primary or secondary amine.[7] This reaction provides a powerful and general method for the synthesis of arylamines. This compound can be coupled with a wide range of amines to produce 4-aminobenzothiazole derivatives.
Expertise & Experience: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of this compound relies on the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition of the C-Cl bond and the subsequent reductive elimination to form the C-N bond. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | Dioxane | 110 | 88 |
| 3 | n-Butylamine | Pd(OAc)2 (3) | BrettPhos (6) | LHMDS | THF | 80 | 82 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound. (Note: Data is representative and may be adapted from similar systems.)
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, LHMDS, K3PO4) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Reduction of the Chloro Group
The chloro group at the 4-position of this compound can be removed through reduction, providing a route to the parent benzothiazole or other derivatives where a hydrogen atom is desired at this position. This transformation is typically achieved through catalytic hydrogenation or by using a metal/acid system.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen gas
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Base (e.g., triethylamine, sodium acetate) (optional, to neutralize HCl byproduct)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
To a hydrogenation flask, add this compound and the solvent.
-
If desired, add the base.
-
Carefully add the Pd/C catalyst.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
Conclusion: A Versatile Synthon for Drug Discovery
The chloro group in this compound is a versatile and reactive handle that provides access to a wide array of 4-substituted benzothiazole derivatives. Through nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, researchers can readily introduce diverse functional groups at this position, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide has provided a comprehensive overview of the key reactions involving the 4-chloro group, complete with mechanistic insights and detailed experimental protocols. By understanding and applying these synthetic strategies, scientists in drug development and related fields can effectively leverage the reactivity of this compound to advance their research programs.
References
Introduction: The Significance of 4-Chlorobenzothiazole and Its Solubility
An In-Depth Technical Guide to the Solubility of 4-Chlorobenzothiazole in Organic Solvents
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles, predictive approaches, and detailed experimental methodologies required to determine its solubility in various organic solvents.
This compound is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, making it a valuable scaffold in drug discovery.[1] The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle.[2][3] Poor solubility can impede formulation, reduce bioavailability, and create significant challenges in preclinical and clinical studies.[4][5] Therefore, a thorough understanding and accurate determination of the solubility of this compound in relevant organic solvents are paramount for its effective utilization.[6]
Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | [7] |
| Molecular Weight | 169.63 g/mol | [7] |
| Appearance | Solid (assumed based on related compounds) | N/A |
| CAS Number | 3048-45-1 | [7] |
| Structure |
| N/A |
The structure reveals a fused bicyclic system containing both a benzene and a thiazole ring. The presence of electronegative nitrogen and sulfur atoms, along with a chlorine substituent, introduces polarity to the molecule. However, the aromatic system is predominantly non-polar. This duality dictates its interaction with different solvents.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by fundamental thermodynamic principles.[8][9] The process can be conceptually broken down into three energy-dependent steps, as illustrated below. The overall Gibbs free energy change (ΔG) for dissolution determines whether the process is spontaneous.[9][10]
}
A key guiding principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[11][12]
-
Polar Solvents (e.g., ethanol, methanol, DMSO) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Non-polar Solvents (e.g., hexane, toluene) lack significant dipole moments and primarily interact through weaker London dispersion forces, making them suitable for dissolving non-polar solutes.
Given its structure, this compound is expected to exhibit moderate polarity. The aromatic rings contribute to non-polar character, while the thiazole ring and chlorine atom introduce polar characteristics. Therefore, it is predicted to be more soluble in semi-polar to polar organic solvents than in highly non-polar solvents like hexane or polar protic solvents like water.
Experimental Determination of Solubility
Due to the lack of published quantitative data, experimental determination is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[13] The concentration of the resulting saturated solution can be measured using various analytical techniques.
Protocol 1: Gravimetric Analysis (Shake-Flask Method)
This method directly measures the mass of the dissolved solute and is considered a fundamental and highly accurate technique.[14][15]
Causality Behind Experimental Choices:
-
Excess Solute: Adding an excess of the solid ensures that the solution reaches equilibrium saturation, which is the definition of thermodynamic solubility.[13]
-
Constant Agitation & Temperature Control: Solubility is temperature-dependent.[16] Maintaining a constant temperature in a shaker or water bath ensures that the measured solubility is accurate for that specific condition and that equilibrium is reached efficiently.
-
Filtration: A sub-micron filter (e.g., 0.22 µm or 0.45 µm PTFE) is critical to separate the saturated supernatant from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Drying to a Constant Weight: This step is crucial for ensuring that all the solvent has been removed, providing an accurate mass of the dissolved solute.[14][17]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., ~50-100 mg) to a known volume of the chosen organic solvent (e.g., 5 mL) in a sealed glass vial.
-
Equilibration: Place the vial in a temperature-controlled shaker (e.g., at 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain visible.
-
Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette, avoiding any solid particles.
-
Filtration: Filter the withdrawn supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry evaporating dish.
-
Evaporation: Place the evaporating dish in a fume hood or use a rotary evaporator to gently remove the solvent.
-
Drying: Transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Calculation:
-
Let W₁ be the weight of the empty evaporating dish.
-
Let W₂ be the final weight of the dish with the dried solute.
-
The weight of the dissolved solute is (W₂ - W₁).
-
Solubility (in g/L) = (W₂ - W₁) / Volume of filtrate taken (in L).
-
}
Protocol 2: UV/Vis Spectrophotometry
This method is faster than the gravimetric method and is suitable if the compound has a distinct UV-Vis absorbance profile in the chosen solvent.[18][19]
Step-by-Step Methodology:
-
Determine λ_max: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from ~200-400 nm to find the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Curve:
-
Create a series of standard solutions of known concentrations of this compound in the solvent.
-
Measure the absorbance of each standard at λ_max.
-
Plot Absorbance vs. Concentration to create a calibration curve and determine the linear regression equation (y = mx + c), which must have an R² value > 0.99 for accuracy.[20]
-
-
Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Analysis protocol (Section 3.1).
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered, saturated solution with a known factor of the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.
-
}
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and specificity, making it ideal for measuring solubility, especially at low concentrations or in complex mixtures.[21][22]
Step-by-Step Methodology:
-
Method Development: Develop a suitable HPLC method (typically reversed-phase) that can resolve this compound from any potential impurities or degradants.
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot Peak Area vs. Concentration to create a calibration curve and determine the linear regression equation.
-
-
Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Analysis protocol (Section 3.1).
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.[21]
-
Dilute the filtered solution with a known factor using the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility.
-
Predicted Solubility and Analogous Data
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | Mismatch in polarity. |
| Toluene | Non-polar (Aromatic) | Low to Moderate | Aromatic character may provide some interaction. |
| Dichloromethane | Polar Aprotic | Soluble | Good balance of polarity to dissolve the molecule. |
| Ethyl Acetate | Polar Aprotic | Soluble | Effective at solvating moderately polar compounds. |
| Acetone | Polar Aprotic | Soluble | Ketone group provides strong dipole interactions. |
| Acetonitrile | Polar Aprotic | Soluble | Strong dipole moment is favorable for dissolution. |
| Methanol / Ethanol | Polar Protic | Moderate to Soluble | Can engage in dipole-dipole interactions, but H-bonding is not as effective as with more functionalized solutes. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Highly polar solvent effective for a wide range of compounds. |
Note: The following data is for the analogue 2-amino-4-chlorobenzothiazole and should be used only as a preliminary guide for solvent selection. Experimental verification for this compound is required.
Table 2: Reported Qualitative Solubility of 2-Amino-4-chlorobenzothiazole
| Solvent | Reported Solubility | Source |
| Chloroform | Soluble | N/A |
| Dichloromethane | Soluble | N/A |
| Ethyl Acetate | Soluble | N/A |
| DMSO | Soluble | N/A |
| Acetone | Soluble | N/A |
| Water | Insoluble | [23] |
Conclusion
This guide provides the theoretical framework and practical, field-proven protocols necessary for any researcher to accurately determine the solubility of this compound in organic solvents. While published quantitative data is scarce, the principles of "like dissolves like" and the structure of the molecule suggest moderate to high solubility in polar aprotic solvents. The detailed gravimetric, UV/Vis, and HPLC methodologies presented here offer self-validating systems for generating reliable and reproducible solubility data, which is essential for advancing research and development involving this important chemical entity.
References
- 1. saspublishers.com [saspublishers.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ucd.ie [ucd.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. calpaclab.com [calpaclab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. pharmajournal.net [pharmajournal.net]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pharmaguru.co [pharmaguru.co]
- 23. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Chlorobenzothiazole
Introduction: The Strategic Importance of Benzothiazole Scaffolds in Modern Drug Discovery
The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] Its unique bicyclic structure, composed of a fused benzene and thiazole ring, imparts favorable physicochemical properties and diverse biological activities.[1][3] Benzothiazole derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5] Consequently, the development of robust and versatile synthetic methodologies to functionalize the benzothiazole scaffold is of paramount importance for researchers, scientists, and drug development professionals.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted strategy for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[6][7][8] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and a broad substrate scope, making it an indispensable tool in the construction of complex molecular architectures for drug discovery.[7][9] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-chlorobenzothiazole, a key intermediate for the synthesis of novel 4-arylbenzothiazole derivatives.
Core Principles and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][10] The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) intermediate.[6][7]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6][11]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations for this compound
While the Suzuki-Miyaura coupling is highly versatile, the use of aryl chlorides like this compound presents specific challenges compared to their bromide or iodide counterparts. The carbon-chlorine bond is stronger, making the initial oxidative addition step more difficult.[7][12] Therefore, careful selection of the catalyst system is crucial for achieving high yields. Modern palladium catalysts with electron-rich and sterically demanding phosphine ligands are often required to facilitate the activation of aryl chlorides.[12][13][14]
Detailed Experimental Protocol
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be necessary for different boronic acid partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Arylboronic Acid | ≥97% | Commercially Available | --- |
| Palladium Catalyst | See Table 2 | Commercially Available | --- |
| Base | See Table 2 | Anhydrous | --- |
| Solvent | Anhydrous | Degassed | --- |
| Reaction Vessel | Schlenk tube or similar | --- | Flame-dried before use |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
| Inert Gas Supply | Nitrogen or Argon | High Purity | --- |
Recommended Reaction Conditions
The choice of catalyst, base, and solvent is critical for the successful coupling of this compound. The following table outlines recommended starting conditions.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) or a pre-catalyst (e.g., XPhos Pd G3) | Electron-rich and bulky phosphine ligands are effective for the activation of aryl chlorides.[13][14] |
| Catalyst Loading | 1-5 mol% | A higher loading may be necessary for challenging substrates. |
| Ligand-to-Palladium Ratio | 1:1 to 2:1 | For catalysts generated in situ. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate transmetalation.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically 4:1 to 10:1 v/v) | Aprotic solvents with a small amount of water often enhance reaction rates.[15] |
| Temperature | 80-110 °C | Elevated temperatures are generally required for the coupling of aryl chlorides. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir at the desired temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of air- and moisture-sensitive catalysts. Use a fresh batch of catalyst. |
| Insufficiently active catalyst system for aryl chloride | Screen different palladium catalysts and ligands, particularly those known to be effective for aryl chlorides (e.g., Buchwald ligands).[16] | |
| Ineffective base or solvent | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a different solvent system. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. Degas solvents thoroughly. |
| Protodeboronation | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Dehalogenation of Starting Material | Certain catalyst/base combinations | Screen alternative catalysts and bases.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile method for the synthesis of novel 4-arylbenzothiazole derivatives, which are of significant interest in drug discovery and development. While the activation of the C-Cl bond requires careful optimization of the catalytic system, the use of modern palladium catalysts with specialized phosphine ligands enables this transformation to be performed with high efficiency. The protocol and guidelines presented in this application note serve as a valuable resource for researchers in their efforts to explore the chemical space around the privileged benzothiazole scaffold.
References
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for the Sonogashira Coupling of 4-Chlorobenzothiazole
Introduction: The Strategic Importance of Alkynylbenzothiazoles in Modern Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in a wide range of biological interactions have led to its incorporation into therapeutics for oncology, neurodegenerative diseases, and infectious agents.[1][3] The introduction of an alkynyl moiety at the C4-position of the benzothiazole ring system via the Sonogashira coupling reaction unlocks a vast chemical space for the development of novel molecular entities. This transformation is not merely a synthetic step but a strategic gateway to generating libraries of compounds with tunable steric and electronic properties, crucial for optimizing target engagement and pharmacokinetic profiles.
These 4-alkynylbenzothiazole derivatives serve as versatile building blocks in drug development. The carbon-carbon triple bond can be further functionalized, or it can act as a rigid linker to probe protein binding pockets. Given the inherent challenges associated with the activation of the C-Cl bond in heteroaromatic systems, a robust and well-characterized protocol for the Sonogashira coupling of 4-chlorobenzothiazole is of paramount importance for researchers in academia and the pharmaceutical industry.
Mechanistic Rationale: Navigating the Catalytic Cycles
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.
The Palladium Cycle
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynylbenzothiazole product and regenerate the Pd(0) catalyst.
The Copper Cycle
-
π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.
-
Deprotonation: An amine base deprotonates the alkyne to form a copper(I) acetylide.
Visualizing the Reaction Mechanism
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
Protocol 1: Standard Palladium/Copper-Cocatalyzed Sonogashira Coupling
This protocol is optimized for a broad range of terminal alkynes and represents a reliable starting point for the coupling with this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Terminal Alkyne | ≥98% | Commercially Available |
| PdCl₂(PPh₃)₂ | ≥98% | Commercially Available |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Argon or Nitrogen Gas | High Purity | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates
In cases where the alkyne is prone to homocoupling (Glaser coupling), a copper-free protocol is advantageous.[7][8] This often requires a more active palladium catalyst system and a different base.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Terminal Alkyne | ≥98% | Commercially Available |
| Pd(PPh₃)₄ | ≥98% | Commercially Available |
| Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Argon or Nitrogen Gas | High Purity | - |
Procedure:
-
Reaction Setup: In a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and diisopropylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Conditions: Stir the mixture at 80-100 °C. The higher temperature is often necessary to facilitate the oxidative addition of the less reactive aryl chloride in the absence of a copper co-catalyst. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Workflow for Protocol Development and Optimization
Caption: A generalized workflow for the Sonogashira coupling of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more stable. |
| Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments. For aryl chlorides, temperatures of 80-120 °C may be necessary.[2] | |
| Poorly Soluble Reagents | Consider a co-solvent like DMF or NMP to improve solubility. | |
| Alkyne Homocoupling | Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents prior to use. |
| Copper-Catalyzed Side Reaction | Switch to a copper-free protocol. | |
| Dehalogenation of Starting Material | Base-Induced Side Reaction | Use a less nucleophilic base such as Cs₂CO₃ or K₂CO₃. |
| Complex Reaction Mixture | Side Reactions at High Temperatures | Attempt the reaction at a lower temperature for a longer duration. Consider microwave-assisted synthesis for rapid heating and shorter reaction times.[9][10] |
Conclusion
The Sonogashira coupling of this compound is a challenging yet highly rewarding transformation that provides access to a diverse range of novel chemical entities for drug discovery and materials science. The protocols and guidelines presented herein offer a comprehensive framework for researchers to successfully execute this reaction. Careful consideration of the catalyst system, reaction conditions, and potential side reactions is crucial for achieving high yields and purity. By leveraging these detailed application notes, scientists can confidently incorporate 4-alkynylbenzothiazoles into their research and development pipelines.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of 2-amino-4-chlorobenzothiazole from N-(2-chlorophenyl)thiourea
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-amino-4-chlorobenzothiazole, a valuable scaffold in medicinal chemistry, through the oxidative cyclization of N-(2-chlorophenyl)thiourea. We delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer a comparative analysis of synthetic strategies. Emphasis is placed on experimental causality, safety, and analytical validation to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
The 2-aminobenzothiazole core is a privileged structure in drug discovery, appearing in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The targeted synthesis of specific derivatives, such as 2-amino-4-chlorobenzothiazole, is of significant interest for the development of novel therapeutic agents.
The primary synthetic route discussed herein is the intramolecular oxidative cyclization of an N-arylthiourea precursor, a classic transformation known as the Hugerschoff reaction.[3] This method involves the electrophilic attack of the thiourea sulfur atom onto the aromatic ring, facilitated by an oxidizing agent, to form the thiazole ring. Understanding the nuances of this reaction is critical for optimizing yield and purity.
Mechanistic Overview: The Hugerschoff Reaction
The conversion of N-(2-chlorophenyl)thiourea to 2-amino-4-chlorobenzothiazole is an example of electrophilic aromatic substitution. The commonly accepted mechanism involves the initial activation of the thiourea sulfur atom by an oxidizing agent, such as bromine.[4] This activation generates a highly electrophilic sulfur species, which then undergoes intramolecular attack by the electron-rich ortho-position of the chlorophenyl ring to forge the critical C-S bond and construct the benzothiazole ring system.
Caption: Proposed mechanism for the Hugerschoff reaction.
Synthesis of the Starting Material: N-(2-chlorophenyl)thiourea
A reliable synthesis begins with a high-quality starting material. N-(2-chlorophenyl)thiourea can be readily prepared from 2-chloroaniline.
Protocol 3.1: Synthesis from 2-chloroaniline and Ammonium Thiocyanate
This protocol is adapted from established methods for preparing arylthioureas.[5]
Materials and Reagents:
-
2-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium thiocyanate (NH₄SCN)
-
Deionized water
-
Ethanol
-
Benzene
-
Decolorizing carbon
Procedure:
-
In a fume hood, suspend 2-chloroaniline (0.30 mole) in warm water (300 mL).
-
With stirring, add concentrated HCl (0.33 mole) to form a clear solution of the hydrochloride salt.
-
Add ammonium thiocyanate (0.33 mole) to the solution in a porcelain evaporating dish.
-
Heat the mixture on a steam bath for 1 hour, then evaporate to dryness.
-
Continue heating the dry residue on the steam bath for an additional 4-5 hours.
-
Allow the residue to cool, then suspend the fine powder in water (300 mL).
-
Warm the suspension to 70°C with stirring, then cool to 35°C.
-
Collect the crude N-(2-chlorophenyl)thiourea by suction filtration.
-
Recrystallize the crude product from a mixture of absolute ethanol and hot benzene after treating with decolorizing carbon to yield pure N-(2-chlorophenyl)thiourea.
Synthesis of 2-amino-4-chlorobenzothiazole: A Comparative Analysis of Protocols
The oxidative cyclization of N-(2-chlorophenyl)thiourea can be achieved using different reagent systems. The choice of protocol may depend on available resources, desired scale, and safety considerations.
| Parameter | Protocol 4.1: Bromine in Chloroform | Protocol 4.2: Bromine in Acetic Acid | Protocol 4.3: Catalytic Bromine in Sulfuric Acid |
| Primary Reagents | N-(2-chlorophenyl)thiourea, Liquid Bromine | N-(2-chlorophenyl)thiourea, Bromine, Acetic Acid | N-(2-chlorophenyl)thiourea, Sulfuric Acid, Catalytic HBr |
| Solvent | Chloroform | Glacial Acetic Acid | 98% Sulfuric Acid |
| Temperature | Room Temperature to Reflux | <10°C to Room Temperature | 65-70°C |
| Reaction Time | Variable | 2-4 hours | 1.5-6 hours |
| Reported Yield | Moderate to High | 65-85%[6] | Up to 92%[7] |
| Key Advantages | Well-established classical method.[1] | Avoids the use of chlorinated solvents. | Uses only a catalytic amount of bromine, reducing cost and toxicity.[8] |
| Key Limitations | Use of toxic and volatile chloroform and stoichiometric bromine. | Requires careful temperature control to avoid side reactions. | Requires handling of highly corrosive concentrated sulfuric acid. |
Protocol 4.1: Oxidative Cyclization with Bromine in Chloroform
This is a classic Hugerschoff protocol.[3]
Materials and Reagents:
-
N-(2-chlorophenyl)thiourea
-
Chloroform (CHCl₃)
-
Liquid Bromine (Br₂)
-
Ammonium hydroxide solution
Procedure:
-
In a well-ventilated fume hood, dissolve N-(2-chlorophenyl)thiourea in chloroform.
-
Slowly add a solution of bromine in chloroform to the stirred thiourea solution at room temperature.
-
After the addition is complete, gently reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting hydrobromide salt in ethanol and neutralize with a concentrated ammonium hydroxide solution to precipitate the free amine.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from dilute ethanol.
Protocol 4.2: Oxidative Cyclization with Bromine in Acetic Acid
This method avoids the use of chloroform.[6]
Materials and Reagents:
-
N-(2-chlorophenyl)thiourea
-
Glacial Acetic Acid
-
Liquid Bromine (Br₂)
Procedure:
-
Dissolve N-(2-chlorophenyl)thiourea in glacial acetic acid and cool the solution in an ice bath to below 10°C.
-
Add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
Further purification can be achieved by recrystallization.
Protocol 4.3: Oxidative Cyclization with Catalytic Bromine in Sulfuric Acid
This protocol is more atom-economical with respect to bromine.[7][8]
Materials and Reagents:
-
N-(2-chlorophenyl)thiourea
-
98% Sulfuric Acid (H₂SO₄)
-
48% Hydrobromic Acid (HBr)
-
Methanol
-
Acetone
Procedure:
-
Carefully dissolve N-(2-chlorophenyl)thiourea (0.5 mol) in 98% sulfuric acid (150 mL) while maintaining the temperature at 45-50°C.
-
Add 48% aqueous HBr (6.0 g) in small portions over 30-minute intervals.[7]
-
Maintain the reaction mixture at 45-50°C for 1.5 hours, then increase the temperature to 65-70°C for 6 hours.[7]
-
Cool the mixture and precipitate the product by the cautious addition of methanol (250 mL) with vigorous stirring.
-
Filter the precipitated sulfate salt and wash it with acetone.
-
To obtain the free amine, neutralize a suspension of the sulfate salt in water with a suitable base (e.g., sodium hydroxide solution).
-
Collect the final product by filtration, wash with water until neutral, and dry.[9]
Caption: Workflow for the synthesis of 2-amino-4-chlorobenzothiazole.
Purification and Characterization
Purification: The crude 2-amino-4-chlorobenzothiazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform. For higher purity, column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) may be employed.
Characterization: The structure and purity of the synthesized 2-amino-4-chlorobenzothiazole should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amino group and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
Safety and Hazard Management
The synthesis of 2-amino-4-chlorobenzothiazole involves the use of hazardous chemicals. A thorough risk assessment should be conducted before commencing any experimental work.[10][11]
Chemical Hazards:
-
Bromine (Br₂): Highly corrosive, toxic by inhalation, and a strong oxidizing agent. Causes severe burns. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.[12]
-
Chloroform (CHCl₃): A suspected carcinogen and toxic upon inhalation and ingestion. It is also an irritant. Work must be conducted in a fume hood.
-
Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.
-
2-chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
General Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[13]
-
Conduct all reactions in a well-ventilated chemical fume hood.
-
Have appropriate spill kits and emergency procedures in place.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of 2-amino-4-chlorobenzothiazole via the oxidative cyclization of N-(2-chlorophenyl)thiourea is a robust and well-documented process. By understanding the underlying mechanism and carefully selecting a protocol that aligns with available resources and safety standards, researchers can reliably produce this important heterocyclic building block. The detailed protocols and comparative data provided in this guide are intended to empower scientists in their synthetic endeavors and contribute to the advancement of drug discovery and development.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 9. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 10. thieme.de [thieme.de]
- 11. orgsyn.org [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. csub.edu [csub.edu]
Application Note: A Robust One-Pot, Three-Component Synthesis of Pyrimido[2,1-b]benzothiazoles
Abstract
This application note provides a detailed and field-proven protocol for the efficient one-pot synthesis of pyrimido[2,1-b]benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] The described methodology utilizes a three-component reaction (3CR) involving 2-amino-4-chlorobenzothiazole, an appropriate aldehyde, and a β-ketoester. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer expert insights into process optimization and troubleshooting. The protocol emphasizes efficiency, high yields, and adherence to green chemistry principles by favoring solvent-free conditions.[4][5]
Introduction: The Significance of Pyrimido[2,1-b]benzothiazoles
The fusion of pyrimidine and benzothiazole rings creates the pyrimido[2,1-b]benzothiazole scaffold, a privileged structure in drug discovery.[1] This heterocyclic system is the core of molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The development of efficient and versatile synthetic routes to access these compounds is therefore a critical objective for medicinal chemists.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a superior synthetic strategy.[5][6] This approach offers significant advantages over traditional multi-step syntheses, including:
-
Higher Efficiency: Reduced number of synthetic and purification steps.[4]
-
Atom Economy: Maximized incorporation of reactant atoms into the final product.
-
Reduced Waste: Lower consumption of solvents and reagents, aligning with green chemistry principles.[5]
-
Operational Simplicity: Faster and more straightforward experimental execution.[4][7]
This guide focuses on a one-pot condensation reaction, a robust method for constructing the pyrimido[2,1-b]benzothiazole core from readily available precursors.
Reaction Principle and Mechanism
The synthesis proceeds via a domino sequence of reactions initiated by the condensation of an aldehyde and a β-ketoester, followed by the strategic intervention of 2-amino-4-chlorobenzothiazole. While the reaction can be performed under catalyst-free conditions at elevated temperatures, various catalysts, including Lewis acids[6][8] or organocatalysts[9][10], can be employed to enhance reaction rates, particularly under milder conditions.
The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction typically begins with the condensation of the aldehyde and the active methylene compound (ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct).
-
Michael Addition: The exocyclic amino group of 2-amino-4-chlorobenzothiazole acts as a nucleophile, attacking the electron-deficient β-carbon of the unsaturated intermediate in a conjugate Michael addition.
-
Intramolecular Cyclization & Dehydration: The endocyclic nitrogen of the benzothiazole ring then performs a nucleophilic attack on the ester carbonyl group, leading to an intramolecular cyclization. Subsequent dehydration (loss of a water molecule) and tautomerization yield the stable, aromatic pyrimido[2,1-b]benzothiazole ring system.
Caption: Proposed mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 8-chloro-3-ethoxycarbonyl-2-methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole as a representative example.
Materials and Reagents
| Reagent/Material | Grade | CAS Number | Supplier | Notes |
| 2-Amino-4-chlorobenzothiazole | ≥97% | 19952-47-7 | Commercial | Starting material.[11][12] |
| Benzaldehyde | ≥99% | 100-52-7 | Commercial | Reagent. |
| Ethyl Acetoacetate | ≥99% | 141-97-9 | Commercial | Reagent. |
| Ethanol (EtOH) | Anhydrous | 64-17-5 | Commercial | For recrystallization. |
| Diethyl Ether | ACS Grade | 60-29-7 | Commercial | For washing. |
| Water | Deionized | 7732-18-5 | In-house | For washing. |
| TLC Plates | Silica Gel 60 F254 | - | Commercial | For reaction monitoring. |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stirrer with hotplate and oil bath
-
Reflux condenser
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
TLC chamber and UV lamp
-
Rotary evaporator
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-amino-4-chlorobenzothiazole (1.0 mmol, 184.6 mg), benzaldehyde (1.0 mmol, 106.1 mg, 102 µL), and ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL).
-
Reaction Conditions: Place the flask in a preheated oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to 80-85 °C with continuous stirring. This reaction is performed under solvent-free conditions.[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC).
-
Eluent System: Ethyl Acetate/Petroleum Ether (1:4 v/v).
-
Visualization: UV lamp (254 nm).
-
The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting materials.[4]
-
-
Product Isolation (Work-up): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add ~10 mL of diethyl ether to the solidified mixture and stir to break up the solid.
-
Add ~15 mL of deionized water and continue stirring for 10 minutes.
-
Collect the crude solid product by vacuum filtration, washing it sequentially with water (2 x 10 mL) and cold diethyl ether (2 x 5 mL).[4]
-
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield, melting point, and characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Caption: Experimental workflow for one-pot synthesis.
Expected Results and Data
Yield and Physical Properties
| Product | Molecular Formula | MW ( g/mol ) | Yield | Melting Point (°C) |
| 8-chloro-3-ethoxycarbonyl-2-methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole | C₂₁H₁₇ClN₂O₂S | 412.9 | >75% | Varies |
Note: Yields and melting points are typical but may vary based on reaction scale and purity.
Spectroscopic Characterization Data
The following data are representative for this class of compounds and should be used for validation.[4]
| Technique | Characteristic Signals |
| ¹H NMR | δ (ppm): ~1.2 (t, 3H, -OCH₂CH ₃), ~2.4 (s, 3H, -CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~6.4 (s, 1H, H-4), ~7.2-8.1 (m, Ar-H ) |
| ¹³C NMR | δ (ppm): ~14, ~18, ~51 (C-4), ~60, ~105, ~115-150 (Ar-C), ~165 (C=O), ~168 |
| IR (KBr) | ν (cm⁻¹): ~2980 (C-H), ~1690 (C=O, ester), ~1610 (C=N), ~1500 (C=C) |
| MS (EI) | m/z: 412 [M]⁺, 414 [M+2]⁺ (characteristic isotopic pattern for chlorine) |
Field-Proven Insights & Troubleshooting
-
Causality of Solvent-Free Conditions: Heating the neat mixture of reactants increases the concentration, thereby accelerating the reaction rate according to collision theory. This approach is also environmentally advantageous, reducing solvent waste and simplifying product isolation.[4][13]
-
Reagent Purity is Crucial: The aldehyde is susceptible to oxidation to benzoic acid. Using freshly distilled or high-purity aldehyde is essential to prevent side reactions and ensure high yields.
-
Temperature Control: While the reaction is robust, excessive temperatures (>120 °C) can lead to decomposition and the formation of dark, tarry side products, complicating purification. Maintain the temperature within the recommended range.
-
Troubleshooting Low Yields:
-
Problem: Yield is significantly lower than expected.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Extend the reaction time and continue monitoring by TLC until the starting material spot has disappeared.
-
Possible Cause 2: Impure reagents.
-
Solution: Verify the purity of starting materials, especially the aldehyde.
-
-
Purification Challenges:
-
Problem: The product does not crystallize easily or remains oily.
-
Solution: If recrystallization fails, purify the crude product using column chromatography on silica gel with a gradient of ethyl acetate in petroleum ether as the eluent.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Chemical Handling: Perform the reaction in a well-ventilated fume hood.
-
2-Amino-4-chlorobenzothiazole: May be harmful if swallowed or inhaled. Avoid creating dust.[11]
-
Benzaldehyde: Can cause skin and eye irritation.
-
Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. Handle away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 5. cnj.araku.ac.ir [cnj.araku.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 12. CAS 19952-47-7: 2-Amino-4-chlorobenzothiazole | CymitQuimica [cymitquimica.com]
- 13. Green synthesis of pyrimido [2,1-b] benzothiazoles using graphene oxide substituted tris(hydroxymethyl) aminomethane sulfonic acid as environmentally friendly carbon catalyst [cnj.araku.ac.ir]
Application Notes and Protocols: Leveraging 4-Chlorobenzothiazole in the Synthesis of Novel Anticancer Agents
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent anticancer properties.[1] The versatility of the benzothiazole ring allows for substitutions at various positions, profoundly influencing its biological efficacy. The introduction of a chlorine atom, particularly at the 4-position, can significantly modulate the molecule's electronic properties and its ability to interact with biological targets, making 4-chlorobenzothiazole a valuable starting material for the synthesis of novel anticancer therapeutics.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of potential anticancer agents. We will explore synthetic strategies, detailed experimental protocols, and the mechanistic basis for the anticancer activity of the resulting compounds.
Strategic Importance of the 4-Chloro Substituent
The presence of a chlorine atom at the 4-position of the benzothiazole ring offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The electronegativity and size of the chlorine atom can alter the molecule's lipophilicity, polarity, and metabolic stability, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.
-
Enhanced Target Binding: The chloro group can act as a key binding element, participating in hydrogen bonding or halogen bonding interactions within the active site of target proteins, such as kinases, thereby enhancing inhibitory potency.[2]
-
Synthetic Handle: The chlorine atom can serve as a reactive site for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
Synthetic Pathways Utilizing this compound
The functionalization of the this compound core is a key step in the synthesis of diverse anticancer agents. A common and effective strategy involves the introduction of an amino group at the 2-position, creating 2-amino-4-chlorobenzothiazole, a versatile intermediate for further derivatization.
Representative Synthesis: 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
This section outlines a representative multi-step synthesis of a novel anticancer agent starting from this compound, based on the synthetic logic for producing oxadiazole-linked phenol analogues which have shown significant anticancer activity.[4]
Caption: Synthetic workflow for a this compound-based anticancer agent.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chlorobenzothiazole
This protocol describes the synthesis of the key intermediate, 2-amino-4-chlorobenzothiazole, from 3-chloroaniline, a common precursor to this compound derivatives.
Materials:
-
3-chloroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Thiocyanation: Dissolve 3-chloroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Add potassium thiocyanate (2.5 equivalents) to the cooled solution and stir until dissolved.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Cyclization and Hydrolysis: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a precipitate forms.
-
Heat the mixture to 80-90 °C for 1 hour to facilitate cyclization and hydrolysis.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then recrystallize from ethanol to afford pure 2-amino-4-chlorobenzothiazole.
-
Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Chloro-N-(substituted)-1,3-benzothiazol-2-amine Derivatives
This protocol details the N-alkylation of 2-amino-4-chlorobenzothiazole to introduce various side chains, a common strategy to enhance anticancer activity.[5]
Materials:
-
2-Amino-4-chlorobenzothiazole
-
Substituted benzyl halide (e.g., 4-nitrobenzyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a solution of 2-amino-4-chlorobenzothiazole (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (2 equivalents).
-
Add the substituted benzyl halide (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 4-chloro-N-(substituted)-1,3-benzothiazol-2-amine.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Anticancer Activity and Mechanistic Insights
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Protein Kinases
Many benzothiazole derivatives function as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.[6] The this compound scaffold can be effectively incorporated into molecules that target the ATP-binding site of kinases such as:
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.[7]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[6]
-
c-MET: This kinase is involved in cell motility, invasion, and metastasis. Its inhibition can prevent cancer cell dissemination.[6]
Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of synthesized compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | 2-Aminobenzothiazole | A549 (Lung) | 22.13 | [8] |
| MCF-7 (Breast) | 61.03 | [8] | ||
| OMS14 | 2-Aminobenzothiazole | A549 (Lung) | 33.11 | [8] |
| MCF-7 (Breast) | 48.71 | [8] | ||
| Compound 23 | 2-Aminobenzothiazole | HT-29 (Colon) | 0.097 (as VEGFR-2 inhibitor) | [6] |
| Compound 25 | 2-Aminobenzothiazole | MKN-45 (Gastric) | 0.01 | [6] |
| H460 (Lung) | 0.06 | [6] | ||
| HT-29 (Colon) | 0.18 | [6] | ||
| 6h | 4-Chloro-2-aminophenol-oxadiazole | SNB-19 (CNS) | PGI = 65.12% at 10 µM | [4] |
| NCI-H460 (Lung) | PGI = 55.61% at 10 µM | [4] | ||
| B7 | 6-Chloro-N-benzyl-benzothiazol-2-amine | A431 (Skin) | ~2.0 | [5] |
| A549 (Lung) | ~2.0 | [5] | ||
| H1299 (Lung) | ~2.0 | [5] | ||
| Note: PGI refers to Percent Growth Inhibition. The table includes data from various chloro-substituted benzothiazoles to illustrate the general potency of this class of compounds. |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The strategic placement of the chlorine atom provides a synthetic handle for diversification and can enhance the pharmacological properties of the resulting compounds. The derivatives synthesized from this scaffold have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of key protein kinases involved in oncogenic signaling.
Future research should focus on expanding the library of this compound derivatives through innovative synthetic methodologies, such as combinatorial chemistry and diversity-oriented synthesis. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for the translation of these promising compounds into clinical candidates for cancer therapy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 3. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diazotization of 2-Amino-4-chlorobenzothiazole
Introduction: The Strategic Importance of Diazotization in Benzothiazole Chemistry
The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting a nucleophilic amino group into a highly versatile diazonium salt. This process unlocks a vast array of subsequent functionalization reactions that would otherwise be inaccessible.[1] For derivatives of 2-aminobenzothiazole, a scaffold of significant interest in medicinal chemistry and materials science, this reaction is particularly powerful.[2] The resulting diazonium salt of 2-amino-4-chlorobenzothiazole is a critical intermediate for introducing a variety of substituents at the 2-position, enabling the synthesis of novel compounds for drug discovery and development.[3]
This guide provides a detailed, field-proven protocol for the diazotization of 2-amino-4-chlorobenzothiazole. It emphasizes not just the procedural steps, but the underlying chemical principles and critical safety considerations necessary for a successful and safe execution. The inherent instability of diazonium salts dictates that they are almost always generated and used in situ.[4] Therefore, this protocol is presented as the initial step of a two-step sequence, culminating in a Sandmeyer reaction to produce a stable, characterizable product, thereby validating the success of the initial diazotization.
Reaction Mechanism: The Formation of the Diazonium Ion
The diazotization reaction begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or hydrobromic acid.[5] The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1] The primary amine, 2-amino-4-chlorobenzothiazole, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the aryl diazonium ion.[1] The entire process must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the thermally sensitive diazonium salt.[6]
Safety First: Handling Diazonium Salts
WARNING: Aryl diazonium salts are high-energy compounds and can be explosive in a solid, dry state. They are also thermally unstable. The following precautions are mandatory:
-
Low Temperature: The reaction must be strictly maintained between 0 and 5 °C at all times. Use of an ice-salt bath is highly recommended for effective temperature control.
-
No Isolation: Never attempt to isolate the diazonium salt unless you are following a specific, validated protocol for forming a stabilized salt (e.g., a tetrafluoroborate salt) and are equipped to handle potentially explosive compounds. This guide assumes in situ use only.[4]
-
Proper Quenching: Any excess nitrous acid at the end of the diazotization step should be quenched. This can be tested for with starch-iodide paper (a blue-black color indicates excess nitrous acid) and quenched by the careful addition of a quenching agent like sulfamic acid.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated chemical fume hood.
Experimental Workflow & Key Parameters
The overall process involves the initial formation of the diazonium salt, immediately followed by its conversion to a more stable product. This ensures that the unstable intermediate does not accumulate.
Caption: Experimental workflow for diazotization and subsequent Sandmeyer reaction.
Detailed Experimental Protocol
This protocol details the diazotization of 2-amino-4-chlorobenzothiazole hydrobromide and its subsequent conversion to 2-bromo-4-chlorobenzothiazole via a Sandmeyer reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Equivalents |
| 2-Amino-4-chlorobenzothiazole hydrobromide | 265.55 | 2.66 g | 10.0 | 1.0 |
| Hydrobromic acid (48% aq.) | 80.91 | ~15 mL | - | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 | 1.1 |
| Copper(I) Bromide (CuBr) | 143.45 | 1.72 g | 12.0 | 1.2 |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying |
| Silica Gel | - | As needed | - | Purification |
Step-by-Step Procedure
Part 1: Formation of the Diazonium Salt
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2-amino-4-chlorobenzothiazole hydrobromide (1.0 eq, 2.66 g) and a mixture of 48% hydrobromic acid (10 mL) and deionized water (10 mL).
-
Cooling: Place the flask in an ice-salt bath and stir the mixture until the internal temperature is stable between 0 and 5 °C. The starting material will likely form a suspension.
-
Nitrite Solution Preparation: In a separate small beaker, dissolve sodium nitrite (1.1 eq, 0.76 g) in deionized water (5 mL) and cool the solution in an ice bath.
-
Diazotization: Using the dropping funnel, add the pre-cooled sodium nitrite solution dropwise to the stirred benzothiazole suspension over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition. The suspension may change in color and consistency.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Bromination
-
Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) bromide (1.2 eq, 1.72 g) in 48% hydrobromic acid (10 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly and carefully, add the cold diazonium salt solution from Part 1 to the cold CuBr solution with vigorous stirring. This can be done via cannula transfer or by pouring carefully.
-
Reaction: Observe for the evolution of nitrogen gas. After the initial effervescence subsides, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 60-70 °C for 1 hour, or until the gas evolution has completely ceased.
Part 3: Work-up and Purification
-
Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2-bromo-4-chlorobenzothiazole.
Characterization of the Final Product (2-Bromo-4-chlorobenzothiazole)
The success of the diazotization is confirmed by the characterization of the stable final product.
-
Appearance: Expected to be a solid.
-
¹H NMR (CDCl₃): The spectrum will lack the characteristic broad singlet of the -NH₂ group from the starting material. Aromatic protons will be observed in the range of δ 7.0-8.0 ppm.
-
¹³C NMR (CDCl₃): The spectrum will show the expected number of signals for the aromatic carbons. The carbon atom at the 2-position, now bonded to bromine, will show a characteristic shift.
-
IR Spectroscopy: The N-H stretching bands (typically around 3300-3400 cm⁻¹) of the primary amine in the starting material will be absent.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 2-bromo-4-chlorobenzothiazole (C₇H₃BrClNS), including the characteristic isotopic pattern for bromine and chlorine.
Conclusion and Further Applications
This protocol provides a reliable and safe method for the diazotization of 2-amino-4-chlorobenzothiazole. The resulting diazonium salt is a key synthetic intermediate. Beyond the Sandmeyer reaction demonstrated here, it can be used in a variety of other transformations, including:
-
Schiemann Reaction: For the introduction of fluorine.
-
Hydrolysis: To form 2-hydroxy-4-chlorobenzothiazole.[7]
-
Cyanation: To introduce a nitrile group.[8]
-
Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.[3]
By mastering this fundamental procedure, researchers can unlock a wide range of synthetic possibilities for creating novel benzothiazole derivatives for evaluation in drug development and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webassign.net [webassign.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
The Synthesis of Novel Schiff Bases via Condensation of 2-Amino-4-chlorobenzothiazole with Aldehydes: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of Schiff bases derived from the condensation reaction of 2-amino-4-chlorobenzothiazole with various aldehydes. This class of compounds holds significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic inclusion of the chloro-substituent on the benzothiazole ring can significantly influence the lipophilicity and electronic properties of the final compounds, potentially enhancing their biological efficacy.[4]
This guide is designed to provide not just a set of instructions, but a deeper understanding of the reaction principles, critical parameters, and troubleshooting strategies to ensure successful and reproducible outcomes.
Theoretical Foundation: The Chemistry of Schiff Base Formation
The core of this synthetic strategy lies in the condensation reaction between the primary amino group of 2-amino-4-chlorobenzothiazole and the carbonyl group of an aldehyde. This reaction, leading to the formation of an azomethine or imine group (-C=N-), is a cornerstone of synthetic organic chemistry.[2]
The reaction mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (loss of a water molecule) to form the stable Schiff base. This step is often acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group.
The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation or the use of dehydrating agents.[5]
Experimental Workflow and Protocols
A generalized workflow for the synthesis, purification, and characterization of Schiff bases from 2-amino-4-chlorobenzothiazole is depicted below.
Caption: Generalized workflow for the synthesis of Schiff bases.
General Protocol for the Synthesis of Schiff Bases
This protocol provides a robust starting point for the condensation reaction. Optimization may be required depending on the specific aldehyde used.
Materials:
-
2-Amino-4-chlorobenzothiazole (1.0 eq)
-
Substituted aldehyde (1.0 - 1.1 eq)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorobenzothiazole (1.0 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted aldehyde (1.0-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyst facilitates the dehydration step of the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Protocol for Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in some cases.
Materials:
-
2-Amino-4-chlorobenzothiazole (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
L-proline (catalyst, optional)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-4-chlorobenzothiazole (1.0 equivalent) and the substituted aldehyde (1.0 equivalent).
-
If using a catalyst, add a catalytic amount of L-proline.
-
If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, proceed without a solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated and purified as described in the general protocol.
Data Presentation and Characterization
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected characterization data for a representative Schiff base derived from 2-amino-4-chlorobenzothiazole and salicylaldehyde.
| Technique | Expected Observations | Interpretation |
| FTIR (cm⁻¹) | ~3400 (O-H, broad), ~1610-1630 (C=N, azomethine), ~1500-1600 (C=C, aromatic) | Absence of N-H stretching bands from the starting amine and the appearance of the characteristic C=N stretching vibration confirm the formation of the Schiff base. The broad O-H band is indicative of the hydroxyl group from salicylaldehyde.[6][7] |
| ¹H NMR (δ, ppm) | ~8.5-9.5 (s, 1H, -CH=N-), ~6.8-8.0 (m, aromatic protons), ~10.0-13.0 (s, 1H, -OH, exchangeable with D₂O) | The singlet in the downfield region is characteristic of the azomethine proton. The integration and splitting patterns of the aromatic protons will correspond to the specific substitution pattern. The phenolic proton signal will disappear upon addition of D₂O.[6][7] |
| ¹³C NMR (δ, ppm) | ~160-170 (-CH=N-), ~115-160 (aromatic carbons) | The chemical shift of the azomethine carbon provides further confirmation of Schiff base formation.[8] |
| Mass Spec (m/z) | [M]⁺ or [M+H]⁺ | The molecular ion peak corresponding to the calculated molecular weight of the product confirms its identity.[6] |
Causality Behind Experimental Choices
The selection of each experimental parameter is critical for the success of the condensation reaction.
-
Solvent: Ethanol and methanol are commonly used solvents as they readily dissolve the reactants and are suitable for reflux conditions.[9] In some cases, solvent-free conditions can be employed, particularly in microwave-assisted synthesis, which aligns with the principles of green chemistry.[10]
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like glacial acetic acid is often beneficial. The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step. Other catalysts such as p-toluenesulfonic acid or iodine have also been reported for similar reactions.[9][11]
-
Temperature: The reaction is typically carried out at reflux temperature to provide the necessary activation energy for the reaction to proceed at a reasonable rate. However, the optimal temperature may vary depending on the reactivity of the specific aldehyde used.
-
Reactant Stoichiometry: Using a slight excess of the aldehyde (e.g., 1.1 equivalents) can help to drive the reaction to completion, especially if the aldehyde is volatile.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's success. The clear and distinct spectroscopic signatures of the starting materials and the final Schiff base product provide unambiguous confirmation of the transformation. For instance, the disappearance of the characteristic N-H stretches of the primary amine in the FTIR spectrum and the appearance of the azomethine proton signal in the ¹H NMR spectrum are definitive indicators of a successful reaction.
Visualization of the Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the condensation of 2-amino-4-chlorobenzothiazole with an aldehyde.
Caption: Acid-catalyzed mechanism of Schiff base formation.
Conclusion
The condensation reaction of 2-amino-4-chlorobenzothiazole with aldehydes provides a versatile and efficient route to a library of Schiff bases with significant potential in drug discovery and materials science. By understanding the underlying principles and carefully controlling the experimental parameters outlined in this guide, researchers can confidently synthesize and characterize these valuable compounds for further investigation.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. cibtech.org [cibtech.org]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
Topic: Preparation and Antimicrobial Screening of 4-Chlorobenzothiazole Derivatives
An Application Guide for Drug Discovery Professionals
Part I: Synthesis of 4-Chlorobenzothiazole Derivatives
The benzothiazole scaffold is a cornerstone in medicinal chemistry, and modifications at various positions can significantly modulate its biological activity.[1] The introduction of a chlorine atom at the 4-position of the benzene ring can enhance lipophilicity and electronic properties, often leading to improved antimicrobial potency.[2] The following protocols outline a reliable pathway from a common precursor to novel derivatives ready for screening.
Principle of Synthesis
The core strategy involves utilizing a commercially available starting material, 2-amino-4-chlorobenzothiazole, as a scaffold. This scaffold can be readily derivatized, for example, through condensation reactions with various aldehydes to form Schiff bases (imines) or through acylation to form amides. These reactions are generally high-yielding and allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[2]
Protocol 1: Synthesis of the 2-Amino-4-chlorobenzothiazole Scaffold
While 2-amino-4-chlorobenzothiazole is commercially available, this protocol is provided for laboratories that may need to synthesize the core scaffold from a more fundamental precursor, 2-chlorophenylthiourea. The methodology is based on an oxidative cyclization reaction.[3]
Rationale: This procedure uses sulfuryl chloride as an oxidizing agent to facilitate the intramolecular cyclization of 2-chlorophenylthiourea. The addition of a mild base like sodium carbonate helps to neutralize the HCl generated during the reaction, preventing unwanted side reactions.
Materials & Reagents
| Reagent/Material | Specification |
| 2-chlorophenylthiourea | Reagent Grade |
| Sulfuryl chloride (SO₂Cl₂) | Reagent Grade |
| Toluene | Anhydrous |
| Chlorobenzene | Anhydrous |
| Sodium carbonate (Na₂CO₃) | Anhydrous |
| Hydrochloric acid (HCl) | 30% solution |
| Sodium hydroxide (NaOH) | Solution for pH adjustment |
| Standard reflux apparatus | |
| Magnetic stirrer with heating | |
| Filtration apparatus |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, prepare a mixture of 186.5 parts by weight of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate.[3]
-
Addition of Sulfuryl Chloride: While stirring the mixture, slowly add 210 parts of sulfuryl chloride from the dropping funnel over approximately 2 hours. Maintain the reaction temperature between 35-40°C.[3]
-
Reaction Monitoring: Continue stirring until gas evolution ceases, indicating the completion of the cyclization.
-
Work-up: Add 250 parts of water to the reaction mixture. Distill off the toluene and chlorobenzene solvent mixture with steam.
-
Acidification & Filtration: Combine the remaining aqueous phase with 500 parts of 30% hydrochloric acid. Heat to approximately 90°C and filter to remove any undissolved impurities.[3]
-
Precipitation of Amine: Cool the filtrate to 20°C. Precipitate the free amine by adding sodium hydroxide solution until the pH reaches 8.5-9.0.
-
Isolation and Purification: Collect the precipitated product by suction filtration, wash thoroughly with water until neutral, and dry. The resulting product is 2-amino-4-chlorobenzothiazole.[3]
Protocol 2: Derivatization via Schiff Base Formation
This protocol describes a general method for synthesizing a library of derivatives by reacting the primary amine group of the scaffold with various aromatic aldehydes.
Rationale: Schiff base formation is a robust condensation reaction. A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
Materials & Reagents
| Reagent/Material | Specification |
| 2-amino-4-chlorobenzothiazole | Synthesized from Protocol 1 |
| Substituted Aromatic Aldehyde | e.g., Benzaldehyde, 4-hydroxybenzaldehyde |
| Ethanol | Absolute |
| Glacial Acetic Acid | Catalyst |
| Standard reflux apparatus |
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 equivalent of 2-amino-4-chlorobenzothiazole in a minimal amount of absolute ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash with cold ethanol to remove unreacted aldehyde and catalyst. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure derivative.
-
Characterization: Confirm the structure of the synthesized derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Part II: In Vitro Antimicrobial Screening
Once a library of this compound derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. Antimicrobial Susceptibility Testing (AST) provides the fundamental data for determining a compound's efficacy against various pathogens.[4]
Workflow for Synthesis and Screening
The overall process from chemical synthesis to biological evaluation is outlined below.
Caption: General workflow from synthesis of the core scaffold to antimicrobial evaluation.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[5] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[5]
Rationale: By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, we can pinpoint the precise concentration at which bacteriostatic activity occurs. This quantitative data is crucial for comparing the potency of different derivatives.
Materials & Equipment
| Item | Specification |
| 96-well microtiter plates | Sterile, flat-bottom |
| Test Compounds | Dissolved in DMSO (stock solution) |
| Bacterial Strains | e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922) |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| 0.5 McFarland Standard | For inoculum standardization |
| Multichannel pipette | |
| Plate reader (optional) | For measuring optical density |
| Standard antibiotic | e.g., Ciprofloxacin, Vancomycin (for quality control) |
Step-by-Step Procedure
-
Preparation of Compound Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.[6]
-
This creates a concentration gradient. Columns 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]
-
-
Inoculation:
-
Inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension.
-
Controls:
-
Column 11 (Growth Control): 100 µL CAMHB + 100 µL inoculum (no compound).
-
Column 12 (Sterility Control): 200 µL of sterile CAMHB only (no inoculum, no compound).
-
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[6]
-
Reading Results:
-
Visually inspect the wells. The growth control (Column 11) should be turbid. The sterility control (Column 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[5]
-
Protocol 4: Disk Diffusion Assay (Qualitative Screening)
The disk diffusion (Kirby-Bauer) test is a simpler, qualitative method to assess antimicrobial activity. It is excellent for initial screening of a large number of compounds.[5][8]
Rationale: A paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn. If the compound is effective, it will diffuse into the agar and inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The size of the zone correlates with the compound's activity.
Materials & Equipment
| Item | Specification |
| Mueller-Hinton Agar (MHA) plates | 150 mm or 100 mm |
| Sterile paper disks | 6 mm diameter |
| Test Compounds | Dissolved in a volatile solvent (e.g., DMSO) |
| Bacterial Strains | As per Protocol 3 |
| 0.5 McFarland Standard | |
| Sterile cotton swabs | |
| Calipers or ruler |
Step-by-Step Procedure
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 3.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab firmly against the inside wall of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° each time to ensure complete coverage.[7]
-
Disk Application:
-
Aseptically apply sterile paper disks to the surface of the agar.
-
Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk.
-
Also include a disk with the solvent alone (negative control) and a disk with a standard antibiotic (positive control).
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) for each compound.[7] A larger zone diameter indicates greater sensitivity of the organism to the compound.
Insights into Mechanism of Action
While these protocols measure antimicrobial effect, they do not elucidate the mechanism. Benzothiazole derivatives have been reported to act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, dihydropteroate synthase, and dihydroorotase.[9][10] Further biochemical and molecular docking studies would be required to determine the specific cellular targets of newly synthesized derivatives.[10]
References
- 1. jchr.org [jchr.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. woah.org [woah.org]
- 5. apec.org [apec.org]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Comprehensive Characterization of 4-Chlorobenzothiazole
Foreword: A Multifaceted Approach to Understanding 4-Chlorobenzothiazole
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its purity, stability, and structural integrity are paramount to ensure the quality, safety, and efficacy of downstream products. This guide provides a comprehensive suite of analytical methodologies for the in-depth characterization of this compound. The protocols herein are designed to be robust and self-validating, empowering researchers to confidently assess the critical quality attributes of this important molecule. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, not just as procedural steps, but as interconnected tools for a holistic understanding of the analyte.
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating this compound from its impurities, which may include starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity for the identification of volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the preferred method for determining the purity of moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[1]
A C18 column is selected for its versatility and proven performance with a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water with a small amount of acid, ensures good peak shape and resolution. The acid suppresses the ionization of any acidic or basic functional groups, leading to more symmetrical peaks. UV detection at a wavelength where this compound exhibits significant absorbance provides the necessary sensitivity for accurate quantification.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.[3]
-
Column: Phenomenex® Luna C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase:
-
A: 0.1% v/v Orthophosphoric acid in water
-
B: 0.1% v/v Orthophosphoric acid in acetonitrile
-
-
Gradient:
-
0-2 min: 45% B
-
2-15 min: 45% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 45% B
-
18.1-25 min: 45% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 272 nm[2]
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability.[1]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for this compound should be well-resolved from any impurities. | Ensures that the method is able to unequivocally assess the analyte in the presence of other components.[4] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | Demonstrates a proportional relationship between detector response and analyte concentration.[4] |
| Accuracy | Recovery of spiked impurities should be between 90% and 110%. | Confirms the closeness of the measured value to the true value.[1] |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. | Measures the degree of agreement among individual test results when the procedure is applied repeatedly.[4] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[4] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting and identifying trace-level impurities that may not be resolved or detected by HPLC.
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of a wide range of organic compounds. The use of a temperature program allows for the efficient elution of compounds with different boiling points. Mass spectrometry provides structural information for the identification of unknown impurities.[5]
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate impurities. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for this purpose.[6]
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: SH-Rxi-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard if necessary.
-
Spectroscopic Structural Confirmation and Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural confirmation of this compound.[7]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer.[8]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Expected Spectral Features:
-
¹H NMR: The spectrum will show signals corresponding to the aromatic protons on the benzothiazole ring system. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: Scan the sample over the range of 4000-400 cm⁻¹.[7]
-
-
Expected Spectral Features:
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and characterization of the chromophore.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance in the range of 0.2-0.8.
-
-
Instrumentation and Data Acquisition:
-
UV-Vis Spectrophotometer: Scan the solution over a wavelength range of 200-400 nm.[12]
-
-
Expected Spectral Features:
Thermal Properties and Stability
Thermal analysis techniques are crucial for determining the physical properties and stability of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphic transitions.[15][16]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
-
Instrumentation and Conditions:
-
Data Analysis:
-
Determine the onset and peak temperatures of the melting endotherm. The peak of the endotherm corresponds to the melting point.
-
The sharpness of the melting peak can be an indicator of purity.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition behavior.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
-
Instrumentation and Conditions:
-
TGA Instrument: A calibrated thermogravimetric analyzer.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).[18]
-
Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).
-
-
Data Analysis:
-
The TGA curve will show the temperature at which the sample begins to lose mass, indicating the onset of thermal decomposition.
-
Integrated Analytical Workflow
The following diagram illustrates the logical flow of the analytical methods described for the comprehensive characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. scielo.br [scielo.br]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Benzothiazole [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Application Note: Orthogonal Analysis of 4-Chlorobenzothiazole Reaction Mixtures by HPLC and GC-MS
Abstract
This application note presents robust and reliable analytical protocols for monitoring the synthesis of 4-chlorobenzothiazole, a key heterocyclic building block in medicinal and materials chemistry.[1] The successful development and manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals hinge on the precise control of reaction pathways, which necessitates accurate monitoring of starting materials, intermediates, the target compound, and any process-related impurities.[2][3] We detail two orthogonal chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis of the primary components and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and characterization of volatile impurities. These methods provide a comprehensive analytical toolkit for researchers, process chemists, and quality control analysts in drug development and chemical synthesis.
Introduction: The Analytical Imperative in Chemical Synthesis
This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds.[1] Its synthesis, often starting from precursors like 2-amino-4-chlorobenzothiazole or N-2-chlorophenylthiourea, can generate a variety of byproducts, including isomers, unreacted starting materials, and degradation products.[4][5][6][7][8] The presence of these impurities, even at trace levels, can impact the yield, purity, safety, and efficacy of the final product. Therefore, rigorous analytical monitoring is not merely a quality control step but an integral part of process optimization and regulatory compliance.[2][9]
This guide provides two complementary methods that, when used together, offer a powerful approach to analyzing complex reaction mixtures:
-
Reverse-Phase HPLC (RP-HPLC): A cornerstone technique for quantitative analysis, ideal for separating compounds with a wide range of polarities. It provides accurate data on the relative proportions of each component in the mixture.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique perfect for identifying volatile and semi-volatile compounds. The mass spectrometer provides detailed structural information, enabling confident identification of known and unknown impurities.[10][11]
The application of these orthogonal methods ensures a comprehensive understanding of the reaction profile, aligning with the principles of Quality by Design (QbD) and regulatory guidelines established by bodies like the ICH.[12][13]
Part I: Quantitative Analysis by Reverse-Phase HPLC
Principle and Rationale
Reverse-phase HPLC is the method of choice for the routine quantitative analysis of this compound reaction mixtures due to its high resolution, reproducibility, and suitability for a broad range of analyte polarities.[3][14] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. Components are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality of Method Choices:
-
C18 Column: A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating aromatic and heterocyclic compounds. Its hydrophobic nature provides excellent retention for the benzothiazole core.
-
Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is employed to ensure the effective separation of both early-eluting polar impurities and late-eluting non-polar byproducts within a reasonable timeframe.[15]
-
Acidic Modifier: The addition of formic or phosphoric acid to the mobile phase is crucial for improving peak shape. It protonates free silanol groups on the silica support, reducing peak tailing, and suppresses the ionization of acidic or basic analytes, leading to sharper, more symmetrical peaks.[14] For LC-MS compatibility, formic acid is the preferred choice.[14]
Experimental Protocol: HPLC-UV Method
-
HPLC System with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (≥98%).
-
0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon).
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% B |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm |
| Run Time | 22 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Sonicate both solutions for 10 minutes to degas.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Sample Preparation:
-
Homogenize the reaction mixture.
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 acetonitrile/water mixture and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the same solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
-
Perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤2.0%.[15]
-
Inject the prepared sample solution.
-
-
Data Processing: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the purity of the main component and the relative amounts of impurities using the area percent method.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Part II: Identification of Volatiles by GC-MS
Principle and Rationale
GC-MS is an indispensable tool for the separation and definitive identification of volatile and semi-volatile components in a reaction mixture.[10][16] The sample is vaporized and separated in a capillary column based on boiling point and polarity. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint."
Causality of Method Choices:
-
DB-5ms Column: A low-bleed 5% phenyl / 95% dimethylpolysiloxane column is chosen for its robustness, versatility, and low background, making it ideal for mass spectrometry. It effectively separates a wide range of non-polar to moderately polar compounds.[16]
-
Electron Ionization (EI): EI at 70 eV is the industry-standard ionization technique. It is highly robust and creates reproducible fragmentation patterns that can be reliably compared against extensive spectral libraries (e.g., NIST, Wiley) for compound identification.
-
Isotopic Pattern Recognition: A key strength of MS is its ability to reveal isotopic information. For this compound, the presence of chlorine (with its two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance) will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum of the molecular ion and any chlorine-containing fragments.[17][18][19] This provides unambiguous confirmation of chlorine's presence in a given peak.
Experimental Protocol: GC-MS Method
-
Gas Chromatograph with an Autosampler coupled to a Mass Spectrometer (e.g., single quadrupole).
-
DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity Helium (carrier gas).
-
GC-MS vials with septa.
-
Ethyl Acetate or Dichloromethane (GC grade).
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Inlet Temperature | 270 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40 - 450 |
Step-by-Step Protocol
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture approximately 1:1000 in ethyl acetate. For example, add 10 µL of the reaction mixture to 10 mL of ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL GC vial.
-
-
Analysis:
-
Load the vial into the GC-MS autosampler.
-
Start the analysis sequence. The system will inject the sample and acquire data according to the specified method.
-
-
Data Processing:
-
Examine the Total Ion Chromatogram (TIC) to identify all separated peaks.
-
For each peak of interest, extract the corresponding mass spectrum.
-
For the main component, confirm the molecular ion (m/z 183/185 for C₇H₄ClNS) and the characteristic 3:1 isotopic pattern for a single chlorine atom.[17]
-
Perform a library search (e.g., NIST) for each impurity peak to obtain putative identifications.
-
Correlate the GC-MS findings with the HPLC impurity profile to build a comprehensive picture of the reaction mixture.
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation and Trustworthiness
For use in regulated environments, both the HPLC and GC-MS methods must be validated to ensure they are fit for purpose.[9][20] Validation should be performed in accordance with ICH Q2(R1) guidelines and would typically assess the following parameters:[15][21]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.[20]
-
Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[9]
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at repeatability and intermediate precision levels).[9][15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[20]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
By establishing these parameters, the protocols become self-validating systems, ensuring that the data generated is trustworthy, reliable, and scientifically sound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-氨基-4-氯苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Amino-4-chlorobenzothiazole 97 19952-47-7 [sigmaaldrich.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. agilent.com [agilent.com]
- 14. Separation of 4-Chloro-2-(2,3-dichlorophenoxy)benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pharmtech.com [pharmtech.com]
- 16. shimadzu.com [shimadzu.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. biologicsconsulting.com [biologicsconsulting.com]
Troubleshooting & Optimization
Common side reactions and byproducts in 4-Chlorobenzothiazole synthesis
Welcome to the technical support center for the synthesis of 4-Chlorobenzothiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues Related to Starting Materials and Initial Reaction Stages
Question 1: I am seeing significant amounts of 2-chloroaniline as a byproduct when synthesizing the 2-aminothiophenol precursor. What is causing this and how can I minimize it?
Answer: The formation of 2-chloroaniline as a byproduct is a common issue when synthesizing 2-aminothiophenol from 2-chloronitrobenzene using sodium sulfide.[1] This side reaction occurs due to a competing nucleophilic substitution where the sulfide ion displaces the nitro group, which is subsequently reduced, but also a portion of the starting material can be reduced to 2-chloroaniline.
Causality and Expert Insight: The reaction pathway to the desired 2-aminothiophenol involves a complex series of reductions and nucleophilic aromatic substitutions. The formation of 2-chloroaniline is favored under conditions that promote the reduction of the nitro group without subsequent substitution by sulfur. This can be influenced by reaction time, temperature, and the specific sulfur-containing reagent used. For instance, prolonged reaction times at reflux can lead to the appearance of a yellow-colored oil, which is indicative of 2-chloroaniline formation.[1]
Troubleshooting Protocol: Minimizing 2-Chloroaniline Formation
-
Control of Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-refluxing (beyond 4-6 hours) can increase the formation of 2-chloroaniline.[1]
-
Use of Sodium Disulfide: A one-step synthesis using sodium disulfide (prepared in situ from sodium sulfide and elemental sulfur) can increase the yield of 2-aminothiophenol to over 50% and suppress the formation of 2-chloroaniline.[1]
-
Post-Reaction Workup: If 2-chloroaniline has formed, it can be removed by ether extraction of the cooled reaction mixture before acidification to isolate the 2-aminothiophenol.[1]
Section 2: Challenges During the Cyclization and Formation of the Benzothiazole Ring
Question 2: My synthesis of 2-amino-4-chlorobenzothiazole from 2-chlorophenylthiourea is giving a low yield and a dark, impure product. What are the likely side reactions?
Answer: The cyclization of 2-chlorophenylthiourea to form 2-amino-4-chlorobenzothiazole is a critical step that can be prone to side reactions if not properly controlled. The use of sulfuryl chloride as the cyclizing agent is effective, but can lead to over-chlorination or degradation of the starting material and product if conditions are not optimal.[2]
Causality and Expert Insight: The reaction involves an electrophilic cyclization. The key is to maintain a temperature that is high enough to promote the reaction but low enough to prevent decomposition and unwanted side reactions. The presence of a mild base, such as sodium carbonate, is crucial to neutralize the HCl generated during the reaction, which can otherwise catalyze side reactions.[2]
Troubleshooting Workflow for Impure Product
Caption: Troubleshooting workflow for 2-amino-4-chlorobenzothiazole synthesis.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 35-40°C | Maintain strictly within this range. Use an ice bath for cooling if necessary. | Higher temperatures can lead to decomposition and tar formation. |
| Reagent Addition | Slow, dropwise | Add sulfuryl chloride over at least 2 hours.[2] | Controls the exothermicity of the reaction and minimizes localized overheating. |
| Base | Sodium Carbonate | Ensure it is anhydrous and well-dispersed. | Neutralizes HCl, preventing acid-catalyzed side reactions. |
| Workup | Steam distillation | Ensure complete removal of organic solvents before acidification. | Prevents co-precipitation of impurities with the product hydrochloride salt. |
Section 3: Side Reactions in Diazotization and Subsequent Reactions
Question 3: During the conversion of 2-amino-4-chlorobenzothiazole to 4-chloro-2-hydroxybenzothiazole via diazotization, I'm observing significant byproduct formation and low yields. What is going wrong?
Answer: The diazotization of 2-amino-4-chlorobenzothiazole is a sensitive reaction where the intermediate diazonium salt is unstable and can lead to several byproducts if not handled correctly.[3][4] The primary side reactions include decomposition of the diazonium salt to form phenols and the formation of unwanted halogenated byproducts.[3][5]
Causality and Expert Insight: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] Maintaining a low temperature (0-5 °C) is critical to prevent the diazonium salt from reacting with water to form a phenol, releasing nitrogen gas in the process.[4][5] Furthermore, the choice of acid and solvent can influence the formation of other byproducts. For instance, using hydrochloric acid can lead to the formation of 2,4-dichlorobenzothiazole.[3]
Key Side Reactions in Diazotization of 2-Amino-4-chlorobenzothiazole
References
Technical Support Center: Purification of Crude 4-Chlorobenzothiazole
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and purifying crude 4-Chlorobenzothiazole. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our goal is to equip you with the necessary knowledge to achieve high-purity this compound for your research and development needs.
Introduction to the Purification Challenges of this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The synthesis of this compound, often proceeding through multi-step reaction sequences, can result in a crude product contaminated with various impurities. These can include unreacted starting materials, isomers, over-chlorinated byproducts, and reaction intermediates. The effective removal of these impurities is critical and often requires a multi-technique approach.
This guide will focus on the most common and effective purification techniques for this compound: Recrystallization and Flash Column Chromatography . We will explore the underlying principles of these methods and provide practical, step-by-step protocols and troubleshooting advice.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. | Conduct small-scale solvent screening with a variety of solvents of different polarities. Good starting points for halo-benzothiazoles include ethanol, isopropanol, acetone, ethyl acetate, and toluene. A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be highly effective.[1][2] |
| Excessive Solvent Usage: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal yield.[3] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is observed.[1][3] |
| Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. | Allow the hot solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This promotes the growth of larger, purer crystals.[4] |
| Premature Crystallization During Hot Filtration: The compound crystallizes in the filter funnel during the removal of insoluble impurities. | Use a heated filter funnel or preheat the funnel with hot solvent. Dilute the solution with a small amount of additional hot solvent before filtration to keep the compound dissolved. The excess solvent can be evaporated after filtration. |
Issue 2: Oily Product Instead of Crystals During Recrystallization
| Possible Cause | Suggested Solution |
| Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. | Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before attempting recrystallization. |
| Solvent Issues: The boiling point of the solvent may be higher than the melting point of the compound or the compound-impurity eutectic mixture. | Select a lower-boiling point solvent. Alternatively, a two-solvent system where the compound is highly soluble in one solvent and poorly soluble in the other can be effective.[2] |
| Supersaturation: The solution is highly supersaturated, preventing nucleation. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization. |
Issue 3: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in co-elution of the product and impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound. Common solvent systems for compounds of this type are mixtures of hexane and ethyl acetate or dichloromethane and hexane.[5][6][7] |
| Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity. | As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.[7] |
| Improper Column Packing: Channels or cracks in the silica gel bed lead to poor separation. | Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred. |
| Compound Insolubility at the Top of the Column: The compound precipitates when loaded onto the column. | Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before adsorbing it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common method for synthesizing benzothiazoles involves the reaction of a substituted aniline with a thiocyanate source. For this compound, a likely precursor is 3-chloroaniline.[8] Potential impurities could include:
-
Unreacted 3-chloroaniline: This is a common impurity if the reaction does not go to completion.
-
Isomeric Chlorobenzothiazoles: Depending on the reaction conditions, small amounts of other isomers (e.g., 6-chlorobenzothiazole) might be formed.
-
Over-chlorinated products: If a chlorinating agent is used, dichlorobenzothiazoles could be present.
-
Polymeric materials: Side reactions can sometimes lead to the formation of tarry, polymeric byproducts.
-
Starting materials from upstream steps: If 3-chloroaniline was synthesized from 3-chloronitrobenzene, residual nitro compounds could be present.
Q2: How do I choose the best recrystallization solvent?
A2: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[3][9] To find the best solvent, perform small-scale solubility tests with your crude material in a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane).[2] A good indication is a solvent that requires heating to dissolve the compound and shows significant crystal formation upon cooling.
Q3: When should I use activated carbon (charcoal) in recrystallization?
A3: Activated carbon can be used to remove colored impurities from your product.[1] If your crude this compound is highly colored, adding a small amount of activated carbon to the hot solution before filtration can be beneficial. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing your yield.
Q4: What is a "two-solvent" recrystallization and when is it useful?
A4: A two-solvent recrystallization is used when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[4] This technique is very effective for inducing crystallization when a single solvent system fails. Common pairs include ethanol/water and ethyl acetate/hexane.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude material and the purified fractions on a TLC plate, you can visualize the removal of impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Part 3: Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved.[1][3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of Crude this compound
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will give the this compound an Rf value of approximately 0.2-0.4.[10][11]
-
Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica to settle, and then add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and then add the solution of the crude product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin the elution process. Collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Part 4: Visualizations
Diagram 1: General Workflow for Purification of Crude this compound
Caption: A general workflow for the purification of crude this compound.
Diagram 2: Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. ijpdt.com [ijpdt.com]
- 8. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
Troubleshooting low yields in the Sandmeyer reaction of 2-amino-4-chlorobenzothiazole
Welcome to the Technical Support Center for the Sandmeyer Reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aryl halides and other derivatives from 2-amino-4-chlorobenzothiazole. Low yields in this transformation are a common challenge, often stemming from the unique electronic properties and potential instability of the heteroaromatic diazonium salt intermediate. As your Senior Application Scientist, I will guide you through the causality behind experimental choices to enhance the scientific integrity and success of your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you make informed decisions.
Q1: My overall yield is critically low. What are the primary areas I should investigate first?
Low yields in the Sandmeyer reaction typically originate from one of three critical stages: the initial diazotization, the stability of the resulting diazonium salt, or the final copper-catalyzed substitution.[1][2] A systematic approach is essential for effective troubleshooting.
The following workflow provides a logical sequence for diagnosing the issue:
References
Technical Support Center: Enhancing the Purity of 2-amino-4-chlorobenzothiazole
Welcome to the technical support guide for 2-amino-4-chlorobenzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. Achieving high purity is critical, as impurities can interfere with subsequent reactions, compromise biological activity, and complicate structural analysis. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common challenges in your experiments.
Introduction: The Challenge of Purity
2-amino-4-chlorobenzothiazole is a key intermediate in the synthesis of various pharmacologically active molecules, including compounds with potential antiviral and antimicrobial properties.[1][2][] Its synthesis, often involving the cyclization of 2-chlorophenylthiourea, can generate a range of impurities.[4][5] These may include unreacted starting materials, regioisomers, or colored by-products formed under the harsh acidic or oxidative conditions of the reaction. This guide will equip you with the knowledge to diagnose purity issues and apply effective purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter with your sample of 2-amino-4-chlorobenzothiazole.
Q1: My isolated product is an off-white, yellow, or brownish powder, not the expected white crystalline solid. What causes this discoloration and how can I fix it?
A1: Discoloration is a common issue and typically points to the presence of colored organic impurities or oxidation products. The synthesis often employs reagents like sulfuryl chloride or bromine in acidic media, which can lead to trace levels of persistent, colored by-products.[4][6]
-
Causality: These impurities are often highly conjugated molecules that absorb visible light. Even at low concentrations, they can impart a noticeable color to the bulk material.
-
Troubleshooting Steps:
-
Recrystallization with Activated Charcoal: This is the most effective first step. Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color.
-
Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethanol).[2] Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Swirl the hot mixture for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Allow the clear filtrate to cool slowly to induce crystallization.[7]
-
-
Solvent Wash (Trituration): If the product is mostly pure but has surface contaminants, washing the solid can be effective. Suspend the powder in a solvent in which the impurities are soluble but the desired product is not (e.g., cold ethyl acetate or dichloromethane), stir vigorously, and then filter.
-
Q2: The melting point of my product is low and has a broad range (e.g., 190-196°C) instead of the sharp, literature value (199-205°C).[2][4][8] Why is this happening?
A2: A depressed and broad melting point range is a classic indicator of impurity. Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it apart (lower melting point) and causing it to melt over a wider temperature range.
-
Causality: The most likely culprits are unreacted starting materials (e.g., 2-chlorophenylthiourea) or soluble side-products from the synthesis.
-
Troubleshooting Steps:
-
Recrystallization: This is the primary technique for removing soluble impurities. The goal is to find a solvent system where 2-amino-4-chlorobenzothiazole is highly soluble when hot but poorly soluble when cold.
-
Column Chromatography: If recrystallization fails to yield a sharp melting point, the impurities may have similar solubility profiles to your product. Column chromatography provides a more powerful separation based on differential adsorption to a stationary phase.[9]
-
Q3: After recrystallization, my yield is very low. What went wrong?
A3: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[7]
-
Causality & Troubleshooting:
-
Incorrect Solvent Choice: You may have used a solvent in which your compound is too soluble, even at low temperatures. Re-evaluate your solvent choice using the table below.
-
Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude product. This keeps the product in solution even after cooling. To fix this, you can gently heat the solution to evaporate some of the solvent to the point of saturation (cloudiness) and then allow it to cool again.[10]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Insufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath after slow cooling to room temperature to maximize crystal formation.
-
Q4: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after purification. How do I proceed?
A4: Multiple spots on a TLC plate confirm the presence of impurities. This is a clear sign that a more rigorous purification method is required.
-
Causality: The impurities have different polarities than your target compound, causing them to travel at different rates on the TLC plate.
-
Troubleshooting Steps:
-
Optimize Recrystallization: Attempt another recrystallization with a different solvent system.
-
Implement Column Chromatography: TLC is an excellent tool for developing a solvent system for column chromatography. The goal is to find a mobile phase that gives good separation between the spots, with the desired product having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]
-
Purification Workflow Diagram
The following diagram outlines a systematic approach to purifying crude 2-amino-4-chlorobenzothiazole.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-4-chlorobenzothiazole, CAS No. 19952-47-7 - iChemical [ichemical.com]
- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preventing decomposition of diazonium salt in 4-Chlorobenzothiazole synthesis
A Guide to Preventing Diazonium Salt Decomposition
Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzothiazole and related heterocyclic compounds. The diazotization of 2-amino-4-chlorobenzothiazole is a critical step, often preceding a Sandmeyer or similar reaction. However, the inherent instability of the diazonium salt intermediate is a primary cause of low yields, side-product formation, and potential safety hazards. This document provides in-depth, field-proven insights to help you navigate and master this sensitive transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black and bubbling vigorously, even after adding all the sodium nitrite. What is happening?
This is a classic sign of uncontrolled diazonium salt decomposition. The vigorous bubbling is the evolution of nitrogen gas (N₂), a thermodynamic driving force for the breakdown of the diazonium intermediate[1][2]. The dark coloration is due to the formation of tar-like polymeric byproducts from the highly reactive aryl radicals or cations generated during decomposition[3]. The primary cause is almost always a loss of temperature control.
Q2: What is the single most critical parameter to control during a diazotization reaction?
Temperature. Aryl diazonium salts are thermally labile. In aqueous solutions, most are unstable at temperatures above 5°C[2][4]. It is imperative to maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite and for the entire duration the diazonium salt is present before its subsequent use[3][5]. Exceeding this range, even for a short period, will initiate rapid decomposition.
Q3: My final yield of the desired product is consistently low. Could diazonium salt instability be the cause?
Yes, this is highly probable. Premature decomposition of the diazonium salt reduces the concentration of your key intermediate, directly leading to lower yields of the final product[3]. Every molecule of diazonium salt that decomposes is one that cannot proceed to the desired Sandmeyer or coupling reaction.
Q4: Should I isolate the solid diazonium salt before proceeding to the next step to ensure I have the correct amount?
No, under almost no circumstances should you attempt to isolate the diazonium salt as a dry solid. Many aryl diazonium salts, particularly chlorides, are shock-sensitive and can decompose violently or explosively when isolated[6]. These intermediates should always be generated and used in situ as a cold aqueous solution[2]. Only specific salts with non-nucleophilic counterions like tetrafluoroborate are sometimes isolated, and even then, only with extreme caution and specialized equipment[4][6].
Q5: How can I be certain that the initial diazotization of the 2-amino-4-chlorobenzothiazole is complete before I proceed?
A reliable method is to test for the presence of excess nitrous acid, which signifies that all the primary amine has been consumed. This is done using starch-iodide paper. A drop of the reaction mixture on the paper will produce a blue-black color in the presence of nitrous acid[2][3]. The test should be persistently positive for a few minutes after the addition of sodium nitrite is complete.
Troubleshooting Guide: Diazonium Salt Decomposition
This guide addresses specific issues encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Vigorous Gas Evolution (N₂), Foaming, and Dark Tar Formation | 1. Excessive Temperature: The reaction temperature has risen above the critical 0-5°C range[2][4]. 2. Localized "Hot Spots": Poor stirring or too rapid addition of the sodium nitrite solution is causing localized areas of high temperature and concentration, initiating decomposition[2]. | 1. Implement Robust Cooling: Use an ice-salt bath to achieve temperatures below 0°C. Ensure the reaction flask is adequately submerged. Continuously monitor the internal temperature with a low-temperature thermometer. 2. Control Reagent Addition: Add the aqueous sodium nitrite solution slowly, dropwise, via an addition funnel. Ensure vigorous stirring to dissipate heat and concentration gradients immediately. |
| Low Yield of Final Product | 1. Premature Decomposition: The diazonium salt is decomposing before it can react in the subsequent step (e.g., Sandmeyer reaction)[3]. 2. Incomplete Diazotization: Not all of the starting amine was converted to the diazonium salt. 3. Excess Nitrous Acid: A large excess of nitrous acid can negatively impact the stability of some diazonium salts and lead to side reactions[2]. | 1. Verify Temperature Control & Prompt Use: Re-confirm that the temperature never exceeded 5°C. Use the freshly prepared diazonium salt solution immediately in the next step. 2. Confirm Completion: Use the starch-iodide paper test as described in the FAQs[2]. Ensure a slight excess of nitrous acid is present. 3. Quench Excess Nitrite: If the starch-iodide test is strongly and immediately positive, you can add a small amount of a scavenger like urea or sulfamic acid. These react with excess HNO₂ to form N₂, CO₂, and water, effectively neutralizing it without affecting the diazonium salt[2]. |
| Formation of Phenolic Byproducts | 1. Hydrolysis of Diazonium Salt: The diazonium group is replaced by a hydroxyl group from the water solvent (an SN1-type reaction). This reaction is highly temperature-dependent. | 1. Strict Temperature Adherence: This is the most effective preventative measure. Keeping the temperature below 5°C drastically reduces the rate of hydrolysis[7]. |
| Precipitation of an Unwanted Solid During Diazotization | 1. Incomplete Dissolution of Starting Amine: The amine hydrochloride salt may not be fully soluble in the cold acidic medium. 2. Precipitation of Diazonium Salt: While generally avoided, some diazonium salts have low solubility and can precipitate, which is a safety hazard[6]. | 1. Ensure Initial Solubility: Ensure the 2-amino-4-chlorobenzothiazole is fully dissolved in the acid before cooling the solution to 0°C. 2. Maintain Solution: If the diazonium salt begins to precipitate, you may need to add more pre-chilled water or acid to maintain a solution. Never allow a significant amount of solid diazonium salt to accumulate[6]. |
Visualization of the Reaction Pathway and Decomposition Risks
The following diagram illustrates the critical junction between the desired synthetic route and the undesired decomposition pathway.
Caption: Key reaction pathway and factors causing diazonium salt decomposition.
Validated Protocol: Diazotization and Sandmeyer Reaction
This protocol emphasizes the critical parameters for maintaining the stability of the diazonium intermediate.
Safety Warning: This procedure involves hazardous materials and a potentially explosive intermediate. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a blast shield.
Reagents & Equipment:
-
2-amino-4-chlorobenzothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Urea (optional, for quenching)
-
Starch-iodide paper
-
Reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Ice-salt bath
Methodology:
Part A: Diazotization (Preparation of the Diazonium Salt Solution)
-
Prepare the Amine Solution: In the reaction flask, suspend 1.0 equivalent of 2-amino-4-chlorobenzothiazole in water. Add 3.0 equivalents of concentrated HCl. Stir until a clear solution of the amine hydrochloride salt is formed.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring. Ensure the internal thermometer reads between 0°C and 5°C.
-
Prepare Nitrite Solution: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.
-
Diazotize: Transfer the sodium nitrite solution to the addition funnel. Add the solution dropwise to the rapidly stirred amine hydrochloride solution over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5°C at any point [2][4].
-
Confirm Completion: Once the addition is complete, continue stirring in the ice bath for an additional 15 minutes. Place a drop of the reaction mixture onto starch-iodide paper. A distinct blue-black color should appear, confirming a slight excess of nitrous acid[3].
-
(Optional) Quench Excess Nitrite: If the test indicates a large excess of nitrous acid, add small portions of urea until the test is only faintly positive. This prevents side reactions in the next step.
Part B: Sandmeyer Reaction (Conversion to the Chloro-Product)
-
Prepare Catalyst Solution: In a separate flask, dissolve a catalytic or stoichiometric amount of Copper(I) Chloride in concentrated HCl and cool it to 0-5°C in an ice bath.
-
Add Diazonium Salt: Slowly, and with vigorous stirring, add the cold, freshly prepared diazonium salt solution from Part A to the cold CuCl solution. You will likely observe the evolution of nitrogen gas. Control the rate of addition to keep the reaction from foaming excessively.
-
Complete the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Then, let it warm slowly to room temperature. Gentle heating may be required to complete the nitrogen evolution, but this should be done cautiously behind a blast shield.
-
Workup: Once gas evolution has ceased, the reaction is complete. Proceed with standard workup procedures, such as extraction with an organic solvent, followed by washing, drying, and purification of the crude this compound product.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chlorobenzothiazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for navigating the complexities of palladium-catalyzed cross-coupling reactions involving 4-chlorobenzothiazole. As a challenging heteroaromatic chloride, successful coupling requires careful consideration of the catalyst system and reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The difficulty in using this compound stems from two primary factors:
-
C-Cl Bond Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst more difficult.
-
Catalyst Inhibition: The benzothiazole ring contains nitrogen and sulfur heteroatoms, which can act as ligands and coordinate to the palladium center. This coordination can inhibit catalytic activity or lead to catalyst deactivation, a common issue with heteroaromatic substrates.
Q2: Which cross-coupling reactions are most commonly and successfully applied to this compound?
A2: Several powerful cross-coupling reactions can be used to functionalize this compound, with the most prominent being:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a widely used and versatile method.
-
Buchwald-Hartwig Amination: For C-N bond formation with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
-
Heck Reaction: For C-C bond formation with alkenes.
Q3: How do I select the optimal palladium catalyst and ligand for coupling with an aryl chloride like this compound?
A3: For an electron-deficient and relatively unreactive aryl chloride, the catalyst system must be highly active to facilitate the challenging oxidative addition step.
-
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) active species and promote its insertion into the C-Cl bond. The most successful ligands for this purpose are the Buchwald biarylphosphines. Good starting points for screening include:
-
XPhos: Often a top performer for challenging aryl chlorides.
-
SPhos: Another highly active and versatile ligand.
-
RuPhos: Particularly effective in Negishi and Suzuki couplings involving heteroaromatic chlorides.
-
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active catalyst in situ with a ligand, this can be unreliable. Modern, well-defined precatalysts are strongly recommended for improved reliability, activity, and control over the ligand:palladium ratio.
Q4: What is a "precatalyst," and why are the Buchwald G3 or G4 precatalysts recommended?
A4: A precatalyst is a stable, well-defined Pd(II) complex that rapidly and cleanly generates the active Pd(0) species under the reaction conditions. This avoids issues with inconsistent activation seen with simple Pd(II) or Pd(0) sources. The generations (G1, G2, G3, G4) of Buchwald precatalysts represent successive improvements in stability, ease of activation, and activity.
-
G3 and G4 Precatalysts: These are particularly advantageous for challenging substrates like this compound because they are highly active, air- and moisture-stable, and ensure the efficient formation of the crucial monoligated Pd(0) species needed for catalysis. Using a precatalyst like XPhos Pd G4 is an excellent starting point for difficult couplings.
Q5: What are the best general-purpose bases and solvents for these reactions?
A5: The choice is reaction-dependent, but good starting points are:
-
Bases: For Suzuki reactions, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typically required.
-
Solvents: Anhydrous, polar aprotic solvents are preferred. Toluene, 1,4-dioxane, and THF are the most common and effective choices. Ensure solvents are rigorously degassed to prevent oxygen from deactivating the catalyst.
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This guide provides a systematic approach to troubleshooting common failures.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue. A logical workflow is essential to diagnose the problem.
Caption: A logical workflow for troubleshooting a failing cross-coupling reaction.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst System | The most likely culprit for aryl chlorides. The catalyst isn't active enough to perform the oxidative addition. Solution: Switch to a more active system. If using Pd(OAc)₂/ligand, first try a more electron-rich, bulky ligand (e.g., XPhos). The best practice is to switch to a well-defined, high-activity precatalyst such as an XPhos Pd G3 or G4 precatalyst . These are designed for challenging substrates. |
| Poor Reagent Quality | Reagents may be degraded or contain inhibiting impurities. Solution: Verify the purity of this compound and the coupling partner. Use a fresh bottle of the phosphine ligand, as they can oxidize on storage. Ensure the base is anhydrous and of high quality. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands. Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles). Assemble the reaction under a strict inert atmosphere (argon or nitrogen) and maintain it throughout the reaction. |
| Suboptimal Base or Solvent | The base's strength and solubility are critical. An incorrect solvent can hinder solubility or reaction rates. Solution: Screen a panel of bases. For Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure a strong base like NaOt-Bu is used. If solubility is an issue, screen different solvents (Toluene, Dioxane, THF) or consider a mixed solvent system. |
| Incorrect Temperature | Aryl chloride couplings often require higher temperatures than bromides or iodides to overcome the activation barrier for oxidative addition. Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-110 °C. Monitor for any signs of decomposition. |
Problem 2: Formation of Palladium Black
Observation: The reaction mixture turns black with a fine precipitate. Indication: This is palladium black, formed from the decomposition of the active catalyst. It signifies that the ligand is not effectively stabilizing the palladium nanoparticles, leading to aggregation and loss of catalytic activity. Solutions:
-
Use a More Robust Ligand: Switch to a bulkier, more strongly coordinating ligand (e.g., Buchwald-type biarylphosphines) that can better stabilize the Pd(0) center.
-
Employ a Precatalyst: Well-defined precatalysts often lead to a cleaner generation of the active species and can reduce the likelihood of decomposition.
-
Ensure Strict Anaerobic Conditions: The presence of oxygen can accelerate catalyst decomposition. Improve your degassing and inert atmosphere techniques.
-
Check for Impurities: Impurities in the starting materials or solvent can sometimes poison the catalyst and lead to decomposition.
Problem 3: Side Reactions are Consuming Starting Materials
Observation: Starting materials are consumed, but the yield of the desired product is low, with other spots visible by TLC/LCMS. Common Side Reactions & Solutions:
-
Protodeboronation (Suzuki Coupling): The boronic acid is replaced by a hydrogen atom.
-
Solution: Ensure the base is sufficiently strong and anhydrous. Using potassium phosphate (K₃PO₄) can be effective. Running the reaction under anhydrous conditions or using a more stable boronic ester (e.g., a pinacol ester) can also suppress this side reaction.
-
-
Homocoupling of Coupling Partner: The boronic acid or amine couples with itself.
-
Solution: This is often promoted by oxygen. Rigorous degassing is crucial. It can also indicate that transmetalation is slow compared to other pathways; optimizing the base and solvent can help.
-
-
Hydrodehalogenation: The chlorine on the benzothiazole is replaced by a hydrogen atom.
-
Solution: This suggests a side reaction with a hydride source. This can sometimes be minimized by changing the solvent or base. Ensure the amine (for Buchwald-Hartwig) is pure and dry.
-
Recommended Starting Conditions & Protocols
The following table provides validated starting points for common cross-coupling reactions with this compound. These should be considered as initial conditions for further optimization.
| Reaction Type | Palladium Source | Ligand | Base (equiv.) | Solvent | Temp. (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (2 mol%) | (XPhos) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100-110 |
| Buchwald-Hartwig | RuPhos Pd G3 (2 mol%) | (RuPhos) | NaOt-Bu (1.5) | Dioxane | 100 |
| Sonogashira | PdCl₂(PPh₃)₂ (3 mol%) | PPh₃ | Et₃N (3.0) | THF | 60-80 |
| Heck | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | K₂CO₃ (2.0) | DMF | 110-120 |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point for the C-N coupling of this compound with a primary or secondary amine.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the strong base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.). If the amine is a solid, add it now (1.1-1.2 equiv.). Seal the vessel.
-
Inert Atmosphere: Remove the vessel from the glovebox. If not using a glovebox, perform these additions under a positive flow of inert gas, then evacuate and backfill three times.
-
Solvent/Amine Addition: Add degassed anhydrous solvent (e.g., dioxane) via syringe. If the amine is a liquid, add it now via syringe.
-
Reaction: Heat the sealed vessel in a preheated oil bath or heating block (typically 100 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. Most palladium-catalyzed cross-couplings follow this general pathway.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Technical Support Center: Synthesis of 4-Chlorobenzothiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 4-chlorobenzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to the critical role of solvents in these synthetic procedures. Our goal is to empower you with the expertise to navigate experimental challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound derivatives, with a focus on how solvent choice can be both the source of the problem and the key to its solution.
Problem 1: Low or No Product Yield
A diminished or complete lack of your desired this compound product is a common yet multifaceted issue. The choice of solvent plays a pivotal role in reaction kinetics and equilibrium.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Inappropriate Solvent Polarity | Analysis: The polarity of the solvent can significantly impact the solubility of reactants and the stability of reaction intermediates. For the condensation reaction between an ortho-aminothiophenol and a carbonyl compound, the solvent must adequately solvate both starting materials to facilitate their interaction. Solution: If you are using a non-polar solvent like toluene and observing low yield, consider switching to a more polar solvent such as ethanol, DMSO, or DMF.[1][2] Conversely, if a highly polar solvent is used, it might excessively stabilize the reactants, increasing the activation energy of the reaction. In such cases, a solvent of intermediate polarity could be more effective. |
| Poor Quality or Oxidized Starting Materials | Analysis: 2-Aminothiophenols are susceptible to oxidation, which can be exacerbated by the choice of solvent and reaction conditions.[1] This oxidation leads to the formation of disulfide byproducts, reducing the availability of the key starting material.[1] Solution: Ensure the purity of your 2-amino-4-chlorothiophenol. It is advisable to use a freshly opened bottle or to purify it before use.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially when using solvents that can dissolve atmospheric oxygen.[1] |
| Suboptimal Reaction Temperature | Analysis: The reaction temperature is a critical parameter that is often linked to the solvent's boiling point. Some reactions require heating to overcome the activation energy barrier.[1] Solution: If the reaction is sluggish at room temperature, gradually increase the temperature.[1] The choice of a higher-boiling solvent like acetic acid or DMF might be necessary to achieve the required temperature under reflux conditions.[3] However, excessive heat can lead to side product formation, so careful optimization is key.[1] |
| Inefficient Catalyst Performance | Analysis: The effectiveness of a catalyst can be highly dependent on the solvent system. The solvent can influence the catalyst's solubility, stability, and activity. Solution: If using a catalyst, ensure it is compatible with your chosen solvent. For instance, some acid catalysts show enhanced activity in polar aprotic solvents. It may be necessary to screen different catalysts for your specific substrates and solvent conditions.[1] |
Problem 2: Formation of Significant Byproducts
The presence of unwanted byproducts complicates purification and reduces the overall yield of the target this compound derivative.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Oxidation of 2-Amino-4-chlorothiophenol | Analysis: As mentioned previously, the thiol group is prone to oxidation, forming a disulfide byproduct.[1] Solution: To mitigate this, conduct the reaction under an inert atmosphere.[1] The choice of solvent can also play a role; deoxygenated solvents should be used where possible. |
| Self-Condensation of Carbonyl Starting Material | Analysis: Under certain conditions, particularly with aldehydes, self-condensation can occur as a competing reaction.[1] Solution: Adjusting the reaction conditions, such as temperature and catalyst, can help to disfavor this side reaction. The dropwise addition of the aldehyde to the reaction mixture can also minimize its concentration at any given time, thereby reducing the rate of self-condensation. |
| Hydrolysis of Reactants or Products | Analysis: If your reactants (e.g., an acyl chloride) or the final product are sensitive to water, the presence of moisture in the solvent can lead to hydrolysis.[4] Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactions should be run under an inert atmosphere to exclude atmospheric moisture. If hydrolysis occurs during the aqueous workup, washing the organic layer with a basic solution like saturated sodium bicarbonate can remove the resulting carboxylic acid byproduct.[4] |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound derivative can be challenging.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Similar Polarity of Product and Impurities | Analysis: When the desired product and impurities have similar polarities, separation by column chromatography becomes difficult.[1] Solution: Experiment with different solvent systems for elution in your column chromatography. A gradient elution might be necessary to achieve good separation. Alternatively, consider other purification techniques such as recrystallization from a suitable solvent or preparative Thin Layer Chromatography (TLC).[1] |
| Product is an Oil | Analysis: Oily products can be challenging to purify by standard chromatographic or recrystallization methods.[1] Solution: If the product is an oil, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization.[1] After purification, the original product can be regenerated. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound derivatives, with a focus on the impact of solvent selection.
Q1: What is the role of the solvent in the synthesis of this compound derivatives?
A1: The solvent plays several crucial roles in the synthesis of this compound derivatives. It acts as a medium to dissolve the reactants, allowing them to come into contact and react. The solvent's polarity can influence the reaction rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. Furthermore, the solvent's boiling point determines the maximum temperature for reactions conducted at reflux. In some cases, the solvent can also act as a catalyst or a reactant.[5]
Q2: What are the advantages of using "green" solvents for benzothiazole synthesis?
A2: Green solvents, such as water, ethanol, and glycerol, offer several advantages in line with the principles of green chemistry.[6][7][8] They are typically less toxic, biodegradable, and have a lower environmental impact compared to traditional organic solvents like dichloromethane.[6] Using water as a solvent can also simplify the work-up procedure.[9] Microwave-assisted synthesis in green solvents like glycerol can significantly reduce reaction times and energy consumption.[10][11]
Q3: Can this compound derivatives be synthesized under solvent-free conditions?
A3: Yes, solvent-free synthesis is a viable and often advantageous method for preparing benzothiazole derivatives.[12][13] This approach minimizes waste and avoids the use of hazardous solvents.[6] Solvent-free reactions can be carried out by directly mixing and heating the reactants, sometimes with the aid of a catalyst or by using microwave irradiation to accelerate the reaction.[6][14]
Q4: How does microwave-assisted synthesis affect solvent choice and reaction outcomes?
A4: Microwave irradiation can significantly accelerate the synthesis of benzothiazole derivatives, often leading to higher yields in shorter reaction times.[10][15] The choice of solvent is important in microwave-assisted synthesis, as the solvent's ability to absorb microwave energy (its dielectric properties) will affect the heating rate. Polar solvents like glycerol are often used in microwave synthesis as they couple efficiently with microwaves.[10][11][16]
Q5: What safety precautions should be taken when working with solvents in benzothiazole synthesis?
A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, especially when using volatile or odorous compounds like 2-aminothiophenols.[1] Always consult the Safety Data Sheet (SDS) for each solvent and reagent to be aware of its specific hazards. When using flammable solvents, ensure there are no nearby ignition sources. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
III. Data Presentation: Solvent Effects on Yield
The following table summarizes the effect of different solvents on the yield of 2-phenylbenzo[d]thiazole synthesis, illustrating the significant impact of the reaction medium.
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 46 |
| 2 | DMF | 34 |
| 3 | 1,4-Dioxane | 52 |
| 4 | Sulfolane | 35 |
| 5 | Solvent-free | 78 |
Data adapted from a study on the synthesis of 2-phenylbenzo[d]thiazole.[2]
IV. Experimental Protocols & Methodologies
General Protocol for the Synthesis of 2-Substituted-4-chlorobenzothiazoles
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chlorothiophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL).[1]
-
Reagent Addition: To the solution, add the carbonyl compound (e.g., an aromatic aldehyde) (1.0 mmol).[1]
-
Catalyst Addition (if applicable): Add the chosen catalyst (e.g., a catalytic amount of iodine or H₂O₂/HCl). The optimal catalyst and its loading should be determined experimentally.[1]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
V. Visualization of Experimental Workflow
Diagram of a Typical Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
VI. References
-
GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (URL not available)
-
Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media - Organic Chemistry Research. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. --INVALID-LINK--
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC - NIH. --INVALID-LINK--
-
Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study - Radboud Repository. --INVALID-LINK--
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. --INVALID-LINK--
-
Optimization of the reaction conditions in the synthesis of 4a - ResearchGate. --INVALID-LINK--
-
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing). --INVALID-LINK--
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. --INVALID-LINK--
-
Benzothiazole synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. --INVALID-LINK--
-
In-Depth Technical Guide: Synthesis and Characterization of 4-Chloro-2-iodobenzo[d]thiazole - Benchchem. --INVALID-LINK--
-
Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents. --INVALID-LINK--
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. --INVALID-LINK--
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. --INVALID-LINK--
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. --INVALID-LINK--
-
MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. --INVALID-LINK--
-
Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis - Benchchem. --INVALID-LINK--
-
Facile Synthesis of Bioactive 4H-[2][6]-Benzothiazines Under Solvent Free Conditions. --INVALID-LINK--
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC - NIH. --INVALID-LINK--
-
Editorial: Green Synthesis of Heterocycles - Frontiers. --INVALID-LINK--
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. --INVALID-LINK--
-
Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. --INVALID-LINK--
-
Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent. --INVALID-LINK--
-
Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. --INVALID-LINK--
-
Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions - ResearchGate. --INVALID-LINK--
-
Synthesis and various biological activities of benzothiazole derivative: A review. --INVALID-LINK--
-
Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole - Benchchem. --INVALID-LINK--
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. --INVALID-LINK--
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - KoreaScience. --INVALID-LINK--
-
MICROWAVE ASSISTED SOLVENT FREE SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLES OVER ZEOLITE | TSI Journals. --INVALID-LINK--
-
Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. --INVALID-LINK--
-
ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. - ResearchGate. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of fluorinated benzothiazoles - Benchchem. --INVALID-LINK--
-
2-Amino-4-chlorobenzothiazole 97 19952-47-7 - Sigma-Aldrich. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. airo.co.in [airo.co.in]
- 7. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media [orgchemres.org]
- 8. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-Chlorobenzothiazole Purification
Welcome to the technical support guide for 4-Chlorobenzothiazole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this important heterocyclic building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound sample?
The impurity profile of this compound is heavily dependent on its synthetic route. Most commercial syntheses of benzothiazoles involve the cyclization of substituted anilines or thiophenols.[1] Therefore, common impurities may include:
-
Starting Materials: Unreacted precursors such as 2-amino-3-chlorothiophenol or N-(2,6-dichlorophenyl)thioformamide.
-
Isomeric Byproducts: Depending on the synthetic pathway, regioisomers like 5-, 6-, or 7-chlorobenzothiazole may form, which can be challenging to separate due to similar physical properties.
-
Reaction Reagents: Residual acids, bases, or cyclizing agents (e.g., sulfuryl chloride) used during the synthesis.[2]
-
Polymeric/Tarry Materials: Over-reaction or side-reactions can lead to the formation of high-molecular-weight, often colored, polymeric substances.
Q2: My this compound is a light yellow to yellow solid. Is this coloration a sign of impurity?
Yes, while supplier data describes the compound as a light yellow to yellow solid, a more intense yellow, orange, or brown color typically indicates the presence of oxidized species or conjugated, tarry byproducts.[3] These impurities, even at low concentrations, can be highly colored. For most high-purity applications, especially in drug development, removing these colored impurities is a critical first step.
Q3: What is the most effective, general-purpose method for purifying solid this compound in a typical lab setting?
Given that this compound is a solid at room temperature, recrystallization is the most powerful and widely applicable purification technique.[3] This method leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. It is particularly effective at removing both less-soluble and more-soluble impurities in a single, well-executed procedure.[4]
Q4: How can I definitively assess the purity of my this compound after purification?
A multi-pronged approach is recommended for a trustworthy assessment of purity:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visually check for the presence of multiple components. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are quantitative methods that can separate and detect impurities with high sensitivity. Purity is typically reported as a percentage of the area of the main peak.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure and identify impurities if their concentration is high enough (typically >1%).
Purification Workflow & Decision Guide
This workflow provides a logical path for purifying crude this compound based on the initial assessment of the material.
Caption: Decision workflow for selecting the appropriate purification protocol.
Troubleshooting Guides & Experimental Protocols
Problem 1: My sample is strongly colored (dark yellow, brown) and likely contains high-molecular-weight or polymeric impurities.
Solution: Protocol 1 - Decolorization with Activated Charcoal & Recrystallization
This is the most robust method for samples with significant color contamination. Activated charcoal has a high surface area and preferentially adsorbs large, conjugated molecules responsible for color, while leaving the smaller target molecule in solution.[5]
Methodology:
-
Solvent Selection:
-
Perform a solvent screen to find a suitable recrystallization solvent. The ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point.
-
Place ~20 mg of your crude material into several test tubes. Add 0.5 mL of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each.
-
Observe solubility at room temperature. Heat the tubes that did not dissolve the solid to the solvent's boiling point.
-
A good solvent is one where the solid is insoluble/sparingly soluble cold but fully soluble hot. Ethanol or isopropanol are often good starting points for polar heterocycles.
-
-
Dissolution:
-
In an appropriately sized Erlenmeyer flask, add your crude this compound.
-
Add the minimum amount of the selected solvent to create a slurry.
-
Heat the flask on a hot plate with magnetic stirring. Add more solvent in small portions until all the solid has just dissolved at the boiling point. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing product recovery upon cooling.[6]
-
-
Decolorization:
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Allow the solution to cool slightly for 30-60 seconds.
-
Add a small amount of activated charcoal (Norit®) to the hot solution. This should be about 1-2% of the mass of your crude compound.
-
Return the flask to the hot plate and gently boil for 2-5 minutes. The solution should show a significant reduction in color.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper) to remove the charcoal.
-
Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask. Causality Note: Pre-heating the funnel and receiving flask prevents premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
-
Purity Assessment:
-
Dry a small sample and perform a melting point analysis. Assess purity via TLC or HPLC/GC.
-
Problem 2: The sample appears clean, but analytical data (TLC, HPLC) shows multiple spots/peaks, suggesting isomeric or closely-related impurities.
Solution: Protocol 2 - Purification by Flash Column Chromatography
When impurities have solubilities very similar to the product, recrystallization may be ineffective. Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent system).[7]
Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of crude material in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). The goal is to find a system where the desired product has an Rf value of approximately 0.3-0.4 and is well-separated from impurity spots.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude compound by mass).
-
Pack the column with silica gel as a slurry in the initial, most non-polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase selected from your TLC analysis.
-
Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from the column outflow onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Assessment:
-
Confirm the purity of the isolated product using HPLC/GC and NMR spectroscopy.
-
Problem 3: My purified sample may contain residual solvent or water.
Solution: Protocol 3 - Final Product Drying
Residual solvent can interfere with subsequent reactions and artificially inflate product weight.
Methodology:
-
Initial Air Drying:
-
After collecting the crystals by vacuum filtration (from Protocol 1), leave the vacuum on for 15-30 minutes to pull air through the filter cake. This removes the bulk of the solvent.
-
-
High-Vacuum Drying:
-
Transfer the semi-dry solid to a pre-weighed watch glass or crystallization dish.
-
Place the sample in a vacuum oven or desiccator connected to a high-vacuum pump.
-
Dry the sample under vacuum until it reaches a constant weight. For higher-boiling solvents, gently heating the vacuum oven (e.g., to 40-50 °C) can accelerate drying, but ensure the temperature is well below the compound's melting point.
-
Data Summary Table
| Parameter | Value / Recommendation | Source |
| Compound | This compound | N/A |
| CAS Number | 38234-93-4 (or 3048-45-1) | [8] |
| Physical State | Light yellow to yellow solid | [3] |
| Predicted Boiling Point | 267.8 ± 13.0 °C (at 760 mmHg) | [3] |
| Primary Purification | Recrystallization | [4] |
| Decolorization Agent | Activated Charcoal (Norit®) | [5] |
| Advanced Purification | Flash Column Chromatography (Silica Gel) | [7] |
| Purity Analysis | Melting Point, TLC, HPLC/GC, NMR | N/A |
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Benzothiazole, 4-chloro- (7CI,8CI,9CI) | 3048-45-1 [amp.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-chlorobenzothiazole 97 19952-47-7 [sigmaaldrich.com]
- 8. parchem.com [parchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chlorobenzothiazole for Library Production
Welcome to the Technical Support Center for the synthesis of 4-Chlorobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of this synthesis for library production. This guide provides solutions to common problems, detailed experimental protocols, and insights into the underlying chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 2-amino-4-chlorobenzothiazole, a precursor to many this compound derivatives?
A common and scalable method for the synthesis of 2-amino-4-chlorobenzothiazole involves the cyclization of 2-chlorophenylthiourea.[1] An alternative route involves the reaction of 2-haloanilines with dithiocarbamates.[2] For library production, the choice of route will depend on the cost and availability of starting materials, as well as the desired purity profile.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in benzothiazole synthesis are a frequent challenge and can stem from several factors. The most common causes include poor quality of starting materials, inefficient cyclization, and suboptimal reaction conditions.[3] 2-Aminothiophenol, a common precursor, is particularly susceptible to oxidation, which can significantly impact yield.[4]
Q3: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?
A common byproduct is the disulfide dimer of 2-aminothiophenol, which forms due to oxidation.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[4] Over-oxidation of the intermediate can also occur, so careful control of the oxidant stoichiometry is crucial.[4]
Q4: How can I effectively monitor the progress of the reaction at a larger scale?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[4] By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[4] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[5]
Q5: What are the key safety precautions I should take when working with the reagents for this synthesis?
2-Aminothiophenol is known for its strong, unpleasant odor and susceptibility to oxidation; it should be handled in a well-ventilated fume hood, preferably under an inert atmosphere.[4] Always consult the Safety Data Sheet (SDS) for all reagents, such as 2-amino-4-chlorobenzothiazole which can cause skin and eye irritation.[6] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and recommended solutions.[4]
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the corresponding carbonyl compound. Use a freshly opened bottle of 2-aminothiophenol or purify it before use.[4] | 2-Aminothiophenol is highly susceptible to oxidation, forming a disulfide dimer that will not participate in the desired reaction, thus lowering the yield.[3] |
| Inefficient Catalyst | Screen different catalysts. For condensation with carboxylic acids, consider polyphosphoric acid (PPA) or methanesulfonic acid/silica gel.[4] For reactions with aldehydes, catalysts like H₂O₂/HCl have shown good results.[7] | The choice of catalyst is crucial for activating the carbonyl group and facilitating the intramolecular cyclization to form the benzothiazole ring.[7] |
| Suboptimal Reaction Temperature | If the yield is low at room temperature, try gradually increasing the temperature. If side products are observed at elevated temperatures, lowering the temperature may be beneficial.[4] | Reaction kinetics are temperature-dependent. Higher temperatures can increase the reaction rate but may also promote side reactions. An optimal temperature balances rate and selectivity. |
| Inefficient Cyclization and Oxidation | The final steps often involve cyclization to a benzothiazoline followed by oxidation.[3] Ensure the chosen oxidant is effective and used in the correct stoichiometry.[4] | If the oxidation step is inefficient, the reaction can stall at the dihydro-benzothiazole intermediate, leading to low yields of the desired aromatic product.[3] |
Problem 2: Product Purification Challenges
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Product Instability on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[4] Consider using neutral or basic alumina for column chromatography, or explore alternative purification methods like recrystallization.[3] | The acidic surface of silica gel can cause degradation of acid-sensitive functional groups on the benzothiazole ring, leading to lower recovery. |
| Difficulty in Precipitation/Crystallization | If the product is highly soluble in the reaction solvent, precipitation can be challenging.[3] Try adding a non-solvent, such as cold water or hexane, to induce precipitation.[3] | The principle of anti-solvent crystallization relies on reducing the solubility of the product in the solvent mixture, forcing it to precipitate out of the solution. |
| Formation of Tar-like Residues | This can result from polymerization or degradation of starting materials or products, often at elevated temperatures. | Optimize the reaction temperature and time to minimize the formation of these byproducts. Consider using a milder catalyst or reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chlorobenzothiazole
This protocol is adapted from a reported synthesis.[8]
Materials:
-
2-Chlorophenylthiourea
-
Toluene
-
Chlorobenzene
-
Sodium carbonate
-
Sulfuryl chloride
-
Water
-
30% Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
In a suitable reactor, prepare a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate.
-
Over approximately 2 hours, add 210 parts of sulfuryl chloride while maintaining the temperature at 35-40°C.
-
Once gas evolution ceases, add 250 parts of water.
-
Distill off the solvent mixture with steam.
-
Combine the remaining aqueous phase with 500 parts of 30% hydrochloric acid.
-
Filter the mixture at about 90°C to remove any undissolved matter.
-
Cool the filtrate to approximately 20°C.
-
Precipitate the free amine by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 is reached.
-
Collect the product by suction filtration, wash with water until neutral, and dry.
Expected Yield: Approximately 92.4% of theoretical yield.[8]
Protocol 2: General Procedure for Condensation of 2-Aminothiophenol with Aldehydes
This is a general guideline and may require optimization for specific substrates.[4]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Ethanol (or DMF, DMSO)
-
Catalyst (e.g., H₂O₂/HCl)[7]
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Add the catalyst. If using H₂O₂/HCl, add 30% hydrogen peroxide followed by dropwise addition of concentrated hydrochloric acid.[3]
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
General Workflow for Scaling Up this compound Synthesis
Caption: A phased approach to scaling up the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
Validation & Comparative
A Spectroscopic Guide to 4-Chlorobenzothiazole and Its Derivatives: A Comparative Analysis for Researchers
In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is paramount. Benzothiazoles, and specifically 4-Chlorobenzothiazole, represent a core scaffold in numerous biologically active agents.[1] A thorough understanding of their molecular architecture, gleaned through spectroscopic analysis, is not merely academic—it is the bedrock of rational drug design and materials engineering. This guide provides an in-depth, comparative analysis of this compound and its key derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Our approach moves beyond a simple recitation of data. We delve into the "why"—the causal relationships between molecular structure and spectral output. This guide is designed for the discerning researcher, scientist, and drug development professional, offering not just data, but actionable insights grounded in rigorous experimental evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular framework.
Causality in NMR: Why We Choose Our Experiments
When analyzing a novel benzothiazole derivative, a standard suite of NMR experiments is chosen to build the structural picture piece by piece. A ¹H NMR spectrum is the initial scout, revealing the number of different types of protons and their proximity to one another through spin-spin coupling. Subsequently, a ¹³C NMR spectrum identifies all unique carbon environments, including those without attached protons. For unambiguous assignment, two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to correlate protons with the carbons they are directly attached to or are 2-3 bonds away from, respectively. The choice of solvent (typically DMSO-d₆ or CDCl₃) is critical, as it must dissolve the analyte without obscuring key signals.[2]
¹H & ¹³C NMR: A Comparative Look
The introduction of substituents onto the this compound core induces predictable shifts in the NMR spectra. The electron-donating amino group (-NH₂) at the C2 position in 2-Amino-4-chlorobenzothiazole , for example, significantly alters the electron density across the aromatic system compared to the parent compound, leading to changes in the chemical shifts of the aromatic protons and carbons.
| Compound Name | Spectroscopic Data |
| This compound | ¹H NMR: Aromatic protons typically resonate in the range of δ 7.30-8.10 ppm. The exact shifts and coupling patterns depend on the specific isomer.[3] ¹³C NMR: Aromatic carbons appear between δ 121-155 ppm. The key carbon of the thiazole ring (S-C=N) is characteristically downfield, around δ 167.9 ppm.[3] |
| 2-Amino-4-chlorobenzothiazole | ¹H NMR (DMSO-d₆): The introduction of the amino group causes shifts in the aromatic protons. Specific assignments would require 2D NMR. ¹³C NMR: The carbon attached to the amino group (C2) will show a significant shift. Other aromatic carbons are also affected by the electron-donating nature of the -NH₂ group.[4][5] |
| Substituted Benzothiazole Derivative (General) | ¹H NMR: Protons on the benzene ring are observed at δ 7.30-8.10 ppm. Protons of substituent groups, like a methyl group, may appear around δ 2.41 ppm.[3] ¹³C NMR: Aromatic carbons are found in the δ 121-155 ppm region. The S-C=N carbon is typically around δ 167.9 ppm, while a methyl carbon substituent would be significantly upfield, near δ 20.4 ppm.[3] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an exceptionally useful and rapid technique for identifying the presence or absence of specific functional groups.
Causality in IR: The Vibrational Fingerprint
The energy of a specific vibration, and thus the wavenumber (cm⁻¹) at which it absorbs IR radiation, is determined by the masses of the bonded atoms and the strength of the bond connecting them. This principle allows us to assign specific peaks in an IR spectrum to particular functional groups. For instance, the C=N bond within the thiazole ring has a characteristic stretching frequency. Aromatic C-H bonds have distinct stretching and bending vibrations that differentiate them from aliphatic C-H bonds.[6] When a derivative is synthesized, the appearance of new, characteristic peaks (e.g., N-H stretches for an amino derivative, or a C=O stretch for an amide derivative) provides immediate evidence of a successful transformation.
Comparative IR Data
The IR spectrum provides a "fingerprint" unique to each molecule. Comparing the spectra of this compound and its derivatives reveals the vibrational impact of the substituents.
| Compound Name | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~3100-3000, ~1600-1450, ~1500-1615 | Aromatic C-H stretch, Aromatic C=C stretching, C=N stretching of the thiazole ring. |
| 2-Amino-4-chlorobenzothiazole | ~3450, ~3350, ~1640, ~1560 | N-H stretching (asymmetric and symmetric) of the primary amine, C=N stretching, N-H bending.[7] |
| Oxadiazole-Benzothiazole Derivative | 3061-3045, 1619-1615 | Aromatic C-H stretching, C=N stretching. Specific stretches for other groups like -NO₂ (1548) or -OCH₃ (1246-1038) would also be present.[8] |
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (like a π bonding orbital or a non-bonding orbital 'n') to a higher energy anti-bonding orbital (π*). The wavelength of maximum absorbance (λ_max) is related to the energy gap of this transition.
Causality in UV-Vis: Conjugation is Key
The most significant factor influencing the λ_max in compounds like benzothiazoles is the extent of the conjugated π-electron system.[9] The fused benzene and thiazole rings in this compound constitute a conjugated system. Adding substituents can either extend this conjugation or alter the energies of the molecular orbitals, leading to a shift in λ_max. Electron-donating groups (like -NH₂) or extending the conjugation with other aromatic rings typically shifts the absorbance to longer wavelengths (a bathochromic or red shift), as they decrease the energy gap for the π → π* transition.[9]
Comparative UV-Vis Data
| Compound Name | Typical λ_max (nm) | Predominant Electronic Transition |
| Benzothiazole (unsubstituted) | ~255, ~286, ~295 | π → π* transitions within the fused aromatic system.[10] |
| This compound | Expected to be similar to benzothiazole, with minor shifts due to the chloro group. | π → π* transitions. |
| 2-Amino-4-chlorobenzonitrile | Two main absorption peaks observed. | Aromatic ring π → π* and nitrile group n → π* transitions.[7] |
| Substituted Phenyl-Benzothiazoles | Can range from ~350-450 nm | Extended π → π* transitions due to increased conjugation.[11] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Furthermore, by fragmenting the molecule and analyzing the masses of the fragments, invaluable structural information can be deduced.
Causality in MS: The Logic of Fragmentation
In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, more stable fragment ions. The fragmentation pathways are not random; they are governed by the principles of chemical stability. Weaker bonds tend to break, and the formation of stable carbocations or neutral molecules is favored. By analyzing the m/z values of these fragments, we can piece together the structure of the original molecule, much like solving a puzzle.
Comparative Mass Spectrometry Data
| Compound Name | Molecular Weight ( g/mol ) | Key Fragmentation Insights |
| This compound | 169.63 | The molecular ion peak [M]⁺• would be observed at m/z 169, with an isotope peak [M+2]⁺• at m/z 171 of about one-third the intensity, characteristic of a single chlorine atom.[12] |
| 2-Amino-4-chlorobenzothiazole | 184.65 | Expect a molecular ion at m/z 184 and a chlorine isotope peak at m/z 186. Fragmentation may involve the loss of HCN or other small molecules from the thiazole ring. |
| Benzothiazole (unsubstituted) | 135.19 | The mass spectrum shows a strong molecular ion peak at m/z 135. A common fragmentation pattern is the loss of HCN to give a fragment at m/z 108.[13] |
Experimental Protocols & Workflows
To ensure reproducibility and scientific validity, the following are detailed, step-by-step methodologies for the spectroscopic analyses discussed.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the benzothiazole sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (typically 1024 or more).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software. Calibrate the spectrum to the TMS signal.
Workflow for Structural Elucidation using NMR
Caption: Standard workflow for NMR-based structural analysis.
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid benzothiazole sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[7]
-
Data Analysis: Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.
Protocol 3: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or dichloromethane).
-
Sample Preparation: Prepare a dilute stock solution of the benzothiazole derivative. From this, prepare a final solution (typically 10⁻⁵ to 10⁻⁶ M) in a quartz cuvette of 1 cm path length.
-
Baseline Correction: Fill a reference cuvette with the pure solvent and run a baseline correction on the UV-Vis spectrophotometer.
-
Spectrum Acquisition: Replace the reference cuvette with the sample cuvette and scan the sample over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and record the absorbance value.
Workflow for Spectroscopic Characterization
Caption: Integrated workflow for validating a synthesized compound.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy delivers the definitive architectural blueprint, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system, and Mass Spectrometry provides the all-important molecular formula and fragmentation map. By judiciously applying these techniques and understanding the causal links between chemical structure and spectral output, researchers can confidently characterize these vital heterocyclic compounds, paving the way for advancements in medicine and materials science.
References
- 1. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Benzothiazole [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C7H4ClNS | CID 10821026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzothiazole [webbook.nist.gov]
A Comparative Analysis of the Biological Activity of 4-Chlorobenzothiazole and Its Analogs: A Guide for Medicinal Chemists
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4] This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, offers a versatile template for drug design. The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of substituents on its aromatic ring.[5][6] This guide provides an in-depth comparison of the biological activities of 4-Chlorobenzothiazole derivatives against other substituted benzothiazoles, offering experimental insights and data-driven comparisons for researchers in drug discovery.
The introduction of a halogen, such as chlorine, at the C4 position of the benzothiazole ring creates a unique electronic and steric profile that can significantly modulate target binding and pharmacokinetic properties. We will explore how this specific substitution pattern impacts key therapeutic areas, including oncology, infectious diseases, and inflammation, relative to other isomers and substituted analogs.
The Benzothiazole Scaffold: A Foundation for Diverse Bioactivity
The versatility of the benzothiazole nucleus stems from its chemical properties and the multiple positions available for substitution. The numbering convention, critical for discussing structure-activity relationships (SAR), is illustrated below. Modifications at the C2, C4, C5, C6, and C7 positions have been extensively explored to generate compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][7]
Caption: Numbering of the core benzothiazole scaffold.
Part 1: Comparative Anticancer Activity
Benzothiazole derivatives have emerged as potent antiproliferative agents, with some analogs demonstrating remarkable efficacy against various cancer cell lines.[8][9][10] The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cancer progression.
The Role of Chloro-Substitution
The position and number of chlorine atoms on the benzothiazole scaffold can dramatically influence anticancer potency. Studies have shown that the presence of three chlorine atoms in a dichlorophenyl-containing chlorobenzothiazole derivative resulted in potent activity against nine different cancer cell lines, with a GI50 value as low as 71.8 nM against the HOP-92 non-small cell lung cancer line.[9][11] This highlights the significant contribution of chloro-substituents to the compound's cytotoxic profile.
Specifically, derivatives of 5-chlorobenzothiazole have been noted for their potent cytotoxic effects.[12] In one study, a compound bearing a 5-chlorobenzothiazole moiety and a 4-(4-methylpiperidin-1-yl)phenyl group displayed significant and selective cytotoxic effects, proving more potent than the standard chemotherapeutic agent cisplatin in certain assays.[12] Similarly, another study found that substituting the benzothiazole ring with chlorine at the 6th position led to a notable increase in bioactivity compared to a fluorine substitution at the same position.[13]
While direct experimental data on this compound itself is less prevalent in comparative anticancer studies, the established importance of the chloro-substituent at other positions (C5, C6, C7) suggests its potential as a key pharmacophore.[4] For instance, 7-chloro-N-(2,6-dichlorophenyl)benzothiazol-2-amine showed promising results against non-small-cell lung cancer cell lines.[4]
Table 1: Comparative Anticancer Activity of Chloro-Substituted Benzothiazoles
| Compound ID | Benzothiazole Substitution | Additional Moieties | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |
| Compound 51 | Chloro (position unspecified) | 2-(3,4-Dichlorophenyl) | HOP-92 (Lung) | 71.8 nM | [9][11] |
| Compound 55 | Chloro (position unspecified) | Indole semicarbazide | HT-29 (Colon) | 0.024 µM | [9][11] |
| Compound 4d | 5-Chloro | Acylhydrazone | C6 (Glioma) | 0.03 mM | [12] |
| Compound 4e | 5-Chloro | Acylhydrazone | A549 (Lung) | 0.03 mM | [12] |
| Compound B7 | 6-Chloro | N-(4-nitrobenzyl)amine | A431, A549, H1299 | Significant Inhibition | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzothiazole compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for determining anticancer activity via MTT assay.
Part 2: Comparative Antimicrobial Activity
With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is critical.[14] Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[3]
The Influence of Chloro-Substitution on Microbial Inhibition
Studies consistently show that chloro-substituted benzothiazoles are potent antimicrobial agents. A recent investigation of benzothiazolylthiazolidin-4-ones found that replacing a trifluoromethoxy (-OCF3) group at the C6 position with a chlorine atom (6-Chloro ) enhanced antibacterial activity against S. aureus, MRSA, and resistant E. coli by 2.5-fold.[15][16] This demonstrates the positive impact of the chloro-substituent.
While specific data for this compound is limited in the provided context, 2-amino-4-chlorobenzothiazole is noted as a derivative with established biological activity.[][18] Another study synthesized a series of novel benzothiazole analogs and found that compound 3e, a complex derivative, showed maximum potency against both Gram-positive and Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml, which was twofold more active than the standard drug ciprofloxacin.[19]
Table 2: Comparative Antibacterial Activity of Substituted Benzothiazoles
| Compound Class | Benzothiazole Substitution | Target Organism | Activity Metric (MIC) | Comparison | Reference |
| Thiazolidinones | 6-Chloro | S. aureus, MRSA | Not specified | 2.5x more active than 6-OCF3 analog | [15][16] |
| Thiazolidinones | 6-Chloro | L. monocytogenes | Not specified | 4-5x more active than 6-OCF3 analog | [15][16] |
| Azo Ligand Complex | 6-Chloro | Various pathogens | Moderate to good | - | [20] |
| Triazole Derivative | (Unspecified) | Gram+/- bacteria | 3.12 µg/ml | 2x more active than Ciprofloxacin | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid broth medium. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the test benzothiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare 96-Well Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the stock compound (appropriately diluted in MHB) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. This can be confirmed by adding a growth indicator like resazurin or by reading the optical density with a plate reader.
Part 3: Comparative Anti-inflammatory and Anticonvulsant Activities
Anti-inflammatory Potential
Chronic inflammation is a key factor in many diseases.[13] Benzothiazole derivatives have been investigated as anti-inflammatory agents, often acting through the inhibition of enzymes like cyclooxygenase (COX).[21][22]
Structure-activity relationship studies indicate that the placement of electron-withdrawing groups, such as -Cl or -NO2, can enhance anti-inflammatory activity. One study found that when 2-aminobenzothiazole was substituted at the 4- or 5-position with an electron-withdrawing group like chlorine, the anti-inflammatory activity increased significantly, becoming equivalent to the standard drug diclofenac.[23] Conversely, moving these substituents to the C6 or C7 position resulted in decreased activity.[23] This provides strong evidence that a This compound scaffold is a promising candidate for developing potent anti-inflammatory agents.
Anticonvulsant Properties
Epilepsy is a neurological disorder for which new therapeutic options are needed.[24] Several studies have explored benzothiazole derivatives as anticonvulsants.[1][25] While direct comparisons involving this compound are not prominent, related structures show significant activity. For instance, a series of benzothiazine derivatives (a closely related scaffold) were optimized to produce a compound with potent anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models.[26]
In studies of other heterocyclic systems, chloro-substitution has been shown to be critical for anticonvulsant effects. For example, in a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives, an ortho-chloro substituent on the N-phenyl ring was found to be important for the anticonvulsant effect, acting more potently than a fluorine atom.[27] This cross-scaffold evidence suggests that the electronic properties of the chlorine atom are beneficial for this type of biological activity.
Caption: Structure-Activity Relationship (SAR) conceptual diagram.
Conclusion
This comparative guide underscores the significance of the substitution pattern on the biological activity of the benzothiazole scaffold. While data on a wide range of activities for the simple this compound molecule is still emerging, the available evidence strongly supports the crucial role of chloro-substitution in enhancing therapeutic potential.
-
Anticancer Activity: Chloro-substitution at positions C5, C6, and C7 is proven to yield highly potent compounds. The electronic properties of chlorine likely play a key role in target interaction and cytotoxicity.
-
Antimicrobial Activity: 6-Chlorobenzothiazole derivatives have shown superior activity compared to other analogs, indicating that the presence of chlorine is more favorable than other groups like -OCF3 for microbial inhibition.
-
Anti-inflammatory Activity: Evidence strongly suggests that an electron-withdrawing group like chlorine at the C4 or C5 position is optimal for high anti-inflammatory activity, making the This compound scaffold a prime candidate for further development in this area.
Future research should focus on the direct synthesis and evaluation of diverse 2- and 6-substituted this compound derivatives to fully elucidate their therapeutic profile and build a more comprehensive structure-activity relationship database. The insights provided here, grounded in experimental data, should serve as a valuable resource for medicinal chemists aiming to design the next generation of benzothiazole-based therapeutics.
References
- 1. rjptonline.org [rjptonline.org]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 19. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. jocpr.com [jocpr.com]
- 23. sphinxsai.com [sphinxsai.com]
- 24. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized 4-Chlorobenzothiazole: NMR vs. Elemental Analysis
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity and structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 4-Chlorobenzothiazole, a key intermediate in various pharmacologically active agents, this validation is not merely a procedural formality but a critical determinant of experimental reproducibility and, ultimately, therapeutic efficacy and safety. This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques for the purity assessment of synthesized this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis (EA).
Our discussion will delve into the causality behind the experimental choices, offering field-proven insights to researchers, scientists, and drug development professionals. We will explore not just the "how" but the "why," ensuring that the described protocols serve as a self-validating system for robust purity determination.
The Imperative of Orthogonal Purity Assessment
The purity of a chemical substance is intrinsically linked to the analytical methods used for its evaluation.[1] Relying on a single analytical technique can lead to a skewed perception of purity, as no single method is infallible or capable of detecting all possible impurities. Therefore, employing orthogonal methods—techniques that are mechanistically different—is crucial for a comprehensive and trustworthy purity assessment.[1][2] For a compound purified by chromatography, a spectroscopic method like NMR provides an ideal orthogonal check.[1] This guide focuses on the synergistic application of NMR and elemental analysis, two fundamentally different yet complementary approaches to shine a light on the true purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure and Purity
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[3] It operates on the principle of nuclear spin, where atomic nuclei with a non-zero spin, like ¹H and ¹³C, absorb and re-emit electromagnetic radiation when placed in a magnetic field.[3] The resulting spectrum provides a wealth of information about the chemical environment of each nucleus, allowing for the deduction of the molecule's connectivity and stereochemistry.[4][5]
Why NMR for Purity Analysis?
Beyond its prowess in structure determination, NMR, particularly proton NMR (¹H NMR), is a powerful quantitative tool (qNMR).[6] Its near-universal detection of protons in most organic molecules makes it an excellent method for assessing purity.[1][6] The integration of the area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[4] This allows for the relative quantification of the main compound against any proton-containing impurities.[7]
Key Advantages of NMR for Purity Analysis:
-
Structural Confirmation: Simultaneously confirms the structure of the target compound while assessing its purity.
-
High Specificity: Can distinguish between isomers and identify specific impurities if their structures are known or can be deduced from the spectrum.
-
Quantitative Capability: qNMR can provide accurate and precise measurements of purity, often without the need for a specific reference standard for the impurity itself.[2]
-
Non-destructive: The sample can be recovered after analysis.
Limitations to Consider:
-
Sensitivity: While modern high-field NMR instruments are highly sensitive, detecting very low-level impurities (<<0.1%) can be challenging.[6]
-
Detection Limitations: NMR cannot detect impurities that lack NMR-active nuclei (e.g., inorganic salts like NaCl) or those with no protons (e.g., carbon tetrachloride).[8]
-
Signal Overlap: In complex molecules or mixtures, signals can overlap, making interpretation and quantification difficult.[9]
Experimental Protocol: ¹H and ¹³C NMR of this compound
Objective: To confirm the structure and assess the purity of synthesized this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10] The choice of solvent is critical to avoid signals that may overlap with analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for the chemical shifts.[4][7]
-
-
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
-
For ¹H NMR, ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting minor impurities.
-
For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.[12]
-
-
Data Interpretation:
-
¹H NMR Spectrum:
-
Chemical Shift (δ): The position of the signals on the x-axis (in ppm) indicates the electronic environment of the protons.[13] For this compound, expect signals in the aromatic region.
-
Integration: The area under each signal should correspond to the relative number of protons.[4] Any unexpected signals should be integrated to estimate the molar percentage of the corresponding impurity.
-
Multiplicity (Splitting): The splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.[7]
-
-
¹³C NMR Spectrum:
-
The number of signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule.
-
The chemical shifts provide information about the type of carbon (e.g., aromatic, sp³, sp²).
-
-
Elemental Analysis: The Fundamental Compositional Gatekeeper
Elemental analysis (EA) is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[14][15] It is a combustion-based method where the sample is burned in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂, etc.) are quantitatively measured.[8][16]
Why Elemental Analysis for Purity Confirmation?
Elemental analysis provides a fundamental assessment of a compound's purity by verifying its empirical formula.[14] While NMR provides detailed structural information, EA confirms that the elemental composition of the synthesized material matches the theoretical composition of the target molecule.[17] This is a critical and independent verification of purity.
Key Advantages of Elemental Analysis:
-
Fundamental Measurement: Directly measures the elemental composition, providing a direct check on the empirical formula.
-
High Accuracy and Precision: Modern elemental analyzers can provide results with high accuracy.
-
Orthogonal to Spectroscopic Methods: Provides complementary information to techniques like NMR and mass spectrometry.[18]
Limitations to Consider:
-
Not Structurally Informative: Provides no information about the arrangement of atoms or the presence of isomers.
-
Sample Destruction: The combustion process is destructive.
-
Sensitivity to Impurities: The presence of impurities, even those without protons like residual solvents or inorganic salts, will affect the elemental composition.
-
Accepted Deviation: A deviation of up to ±0.4% between the found and calculated values is generally considered acceptable, which may not be stringent enough for some applications.[18][19]
Experimental Protocol: CHNS Analysis of this compound
Objective: To confirm the elemental composition and thus the empirical formula of the synthesized this compound.
Methodology:
-
Sample Preparation:
-
Ensure the sample is meticulously dried to remove any residual solvents, as these will significantly impact the results. Common methods include drying under high vacuum or in a drying oven at an appropriate temperature.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Instrumental Analysis:
-
The sample is introduced into a combustion furnace where it is burned at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.
-
The resulting combustion gases are passed through a series of traps and columns to separate them.
-
The separated gases are then detected, and their quantities are used to calculate the percentage of each element in the original sample.
-
-
Data Interpretation:
-
The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values calculated from the molecular formula of this compound (C₇H₄ClNS).
-
A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the purity of the compound.[19]
-
A Comparative Summary: NMR vs. Elemental Analysis
| Feature | NMR Spectroscopy | Elemental Analysis |
| Principle | Nuclear spin resonance in a magnetic field | Combustion and detection of elemental gases |
| Information Provided | Detailed molecular structure, connectivity, and stereochemistry; presence of proton-containing impurities | Elemental composition (mass percentages of C, H, N, S, etc.) |
| Purity Assessment | Quantitative for proton-containing impurities; relative purity | Confirms empirical formula; absolute purity based on elemental composition |
| Strengths | High specificity for structural isomers; non-destructive | Orthogonal to spectroscopic methods; sensitive to non-protonated impurities |
| Limitations | Insensitive to non-protonated impurities; potential for signal overlap | Destructive; provides no structural information; accepted deviation of ±0.4% |
| Typical Sample Size | 5-10 mg | 1-3 mg |
Visualizing the Workflow and Logic
To better illustrate the interplay between these two powerful techniques, the following diagrams outline the analytical workflow and the logical comparison of the information they provide.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Logical comparison of information from NMR and Elemental Analysis.
Conclusion: A Synergistic Approach for Unquestionable Purity
In the rigorous pursuit of scientific discovery and drug development, the purity of a synthesized compound is paramount. This guide has illuminated the distinct yet complementary roles of NMR spectroscopy and elemental analysis in the comprehensive purity assessment of this compound. NMR serves as a powerful tool for structural confirmation and the detection of proton-containing impurities, while elemental analysis acts as a fundamental gatekeeper, verifying the compound's elemental composition.
By judiciously applying both techniques, researchers can build a robust, self-validating system for purity analysis. This synergistic approach, grounded in the principles of orthogonal testing, provides a high degree of confidence in the identity and quality of synthesized materials, thereby upholding the integrity of subsequent research and development efforts.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. azooptics.com [azooptics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-chlorobenzothiazole | CAS:19952-47-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. azom.com [azom.com]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Nucleophilic Substitution Reactions: 4-Chlorobenzothiazole vs. 4-Bromobenzothiazole
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, yield, and overall success of a synthetic campaign. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 4-position via nucleophilic aromatic substitution (SNAr) is a key strategy for generating novel analogues with diverse biological activities. This guide provides an in-depth comparison of two common starting materials for this purpose: 4-chlorobenzothiazole and 4-bromobenzothiazole. In the absence of direct, side-by-side kinetic studies in the published literature, this guide synthesizes fundamental principles of physical organic chemistry with data from analogous systems to provide a robust framework for understanding their relative reactivity.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Benzothiazole Ring
The SNAr reaction is the primary pathway for the substitution of halogens on the electron-deficient benzothiazole ring. The fused thiazole ring acts as an internal electron-withdrawing group, activating the benzene ring towards nucleophilic attack. The generally accepted mechanism proceeds in two steps:
-
Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Rearomatization: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
The stability of the Meisenheimer complex is paramount to the overall reaction rate. Factors that stabilize this intermediate will lower the activation energy and accelerate the reaction.
Figure 1: General mechanism for the SNAr reaction on a 4-halobenzothiazole.
Theoretical Reactivity Comparison: Chlorine vs. Bromine
The choice between a chloro or bromo substituent as the leaving group involves a trade-off between two key physical properties: electronegativity and the strength of the carbon-halogen bond.
-
Electronegativity: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This has a significant impact on the SNAr reaction. The higher electronegativity of chlorine exerts a stronger inductive electron-withdrawing effect, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the more electronegative halogen provides greater stabilization to the developing negative charge in the Meisenheimer intermediate. In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, this stabilization is a crucial factor. For many activated aromatic systems, the reactivity order is F > Cl > Br > I.
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond (average bond energies are ~280 kJ/mol for C-Br and ~340 kJ/mol for C-Cl in aromatic systems). A weaker bond is easier to break. However, in the context of the SNAr mechanism, the C-X bond is broken in the second, fast step. Therefore, the bond strength has a less pronounced effect on the overall reaction rate compared to the stability of the intermediate.
Predicted Reactivity: Based on these first principles, This compound is predicted to be more reactive than 4-bromobenzothiazole in classical SNAr reactions. The superior ability of the more electronegative chlorine atom to stabilize the anionic Meisenheimer intermediate is the dominant factor governing the reaction rate.
Comparative Data Summary
| Feature | This compound | 4-Bromobenzothiazole | Rationale |
| Predicted Reactivity in SNAr | Higher | Lower | The greater electronegativity of chlorine stabilizes the rate-determining Meisenheimer intermediate more effectively. |
| Electrophilicity of C-4 | Higher | Lower | The stronger inductive effect of chlorine makes the carbon more electron-deficient. |
| C-X Bond Strength | Stronger | Weaker | The C-Cl bond is stronger than the C-Br bond. This is less critical as C-X bond breaking is not the rate-determining step. |
| Cost & Availability | Generally lower cost | Generally higher cost | Based on typical supplier pricing for fine chemicals. |
| Suitability for Cross-Coupling | Less reactive | More reactive | For reactions like Suzuki, Stille, or Buchwald-Hartwig coupling, the weaker C-Br bond facilitates oxidative addition, making the bromo derivative the preferred substrate. |
Experimental Protocols and Considerations
While this compound is likely more reactive, both compounds are viable substrates for SNAr reactions. The choice may ultimately depend on the specific nucleophile, desired reaction conditions, and downstream synthetic steps.
Below is a representative protocol for the amination of a 4-halobenzothiazole. This protocol should be optimized for the specific substrate and nucleophile being used.
Figure 2: A generalized workflow for the SNAr reaction of 4-halobenzothiazoles.
Representative Protocol: Synthesis of 4-(Piperidin-1-yl)benzothiazole
This protocol is adapted from general procedures for SNAr reactions on heteroaromatic systems and should serve as a starting point for optimization.
Materials:
-
This compound or 4-Bromobenzothiazole (1.0 eq)
-
Piperidine (1.2 - 1.5 eq)
-
Potassium Carbonate (K2CO3) or another suitable base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halobenzothiazole (e.g., 1.0 mmol, 169.6 mg for the chloro derivative or 214.1 mg for the bromo derivative).
-
Add the base, potassium carbonate (2.0 mmol, 276.4 mg).
-
Add anhydrous DMF (5 mL) to dissolve the reagents.
-
Add piperidine (1.2 mmol, 0.12 mL) to the reaction mixture.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is anticipated that the reaction with this compound will proceed faster.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(piperidin-1-yl)benzothiazole.
Self-Validating System: The progress of the reaction should be unequivocally verifiable by LC-MS, observing the disappearance of the starting material (distinct mass for chloro- vs. bromo- derivative) and the appearance of the product mass. The final product identity and purity should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Conclusion and Recommendations
From a theoretical standpoint, This compound is the more reactive substrate for nucleophilic aromatic substitution reactions , driven by the higher electronegativity of chlorine which stabilizes the key Meisenheimer intermediate. This translates to potentially faster reaction times or the ability to use milder reaction conditions.
However, the choice of substrate is not always straightforward. For synthetic routes that may involve a subsequent palladium-catalyzed cross-coupling reaction, 4-bromobenzothiazole is the superior choice due to the greater reactivity of the C-Br bond in oxidative addition steps.
Recommendations for Researchers:
-
For straightforward SNAr with a wide range of nucleophiles where reactivity is paramount, This compound is the recommended starting material.
-
If the synthetic plan involves a subsequent cross-coupling reaction at the 4-position, 4-bromobenzothiazole should be selected.
-
Always perform a small-scale test reaction to optimize conditions (temperature, base, solvent) for your specific nucleophile and substrate combination.
This guide provides a logical framework for making an informed decision between these two valuable building blocks. By understanding the underlying chemical principles, researchers can better predict reactivity and design more efficient and successful synthetic strategies.
A Senior Application Scientist's Guide to the Catalytic Functionalization of 4-Chlorobenzothiazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties. The ability to precisely functionalize this heterocyclic system is paramount for the development of novel therapeutics and advanced materials. Among the various halogenated benzothiazoles, 4-chlorobenzothiazole presents a unique and synthetically versatile starting material. This guide provides an in-depth comparative analysis of the efficacy of different catalytic systems for the functionalization of this compound, drawing upon established methodologies and offering field-proven insights to inform your experimental design.
The Landscape of Catalytic C-C and C-N Bond Formation on this compound
The functionalization of this compound predominantly relies on transition metal-catalyzed cross-coupling reactions. The choice of catalyst—typically based on palladium, nickel, or copper—is critical and is dictated by the desired transformation, the nature of the coupling partner, and considerations of cost and sustainability. This guide will delve into the nuances of catalyst selection for several key reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and direct C-H functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 4-arylbenzothiazoles. The efficacy of this transformation is highly dependent on the catalytic system, particularly the choice of metal and ligand.
Comparative Catalyst Performance
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | 4-Amino-3-bromobenzoic acid | |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | 4-Amino-3-bromobenzoic acid |
Note: Data for this compound is limited; performance is extrapolated from structurally similar bromo-analogs.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, have historically dominated the field of Suzuki-Miyaura coupling.
-
Mechanism of Action: The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst. The choice of ligand is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle.[1]
-
Ligand Selection: For challenging substrates like chloro-N-heterocycles, bulky and electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often superior.[2][3] These ligands promote the oxidative addition of the C-Cl bond, which is typically the rate-limiting step.[1]
Nickel-Based Catalysts: A Cost-Effective and Potent Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[4][5]
-
Advantages: Nickel catalysts can exhibit higher reactivity towards aryl chlorides and are often more tolerant of certain functional groups. The mechanistic pathways for nickel catalysis can be more complex, often involving single-electron transfer (SET) processes and different oxidation states of nickel (Ni(0)/Ni(II)/Ni(III)).[6][7][8] This distinct reactivity profile can be advantageous for substrates that are challenging for palladium catalysts.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar heteroaryl chlorides.
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/water 10:1).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing the C-N Bond
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a critical motif in many pharmaceuticals.[9][10] The choice of catalyst and ligand is paramount for achieving high yields and functional group tolerance, especially with less reactive aryl chlorides.
Comparative Catalyst Performance
The efficacy of Buchwald-Hartwig amination is highly dependent on the ligand architecture. While specific data for this compound is scarce, general trends from related aryl chlorides provide valuable guidance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Notes | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Broad applicability for aryl chlorides. | [11] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | Effective for coupling with primary and secondary amines. | [11] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 65 | Highly active system for heteroaryl chlorides. | [12] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 | A more economical alternative, though often requiring higher temperatures. | [13] |
Palladium-Catalyzed Amination: The Power of Ligand Design
The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include aryl chlorides.[14]
-
Mechanism of Action: The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[10]
-
Ligand Generations: Different "generations" of Buchwald-Hartwig ligands have been developed, each offering improved reactivity and broader substrate scope. For this compound, ligands like XPhos, RuPhos, and BrettPhos are excellent starting points for optimization.[11]
Copper-Catalyzed Amination: The Ullmann Condensation and its Modern Variants
The copper-catalyzed C-N coupling, or Ullmann condensation, represents a classical and more economical approach. Modern protocols often utilize ligands to improve reaction efficiency and lower reaction temperatures.[15][16]
-
Advantages and Limitations: While more cost-effective than palladium, copper-catalyzed aminations typically require higher temperatures and may have a more limited substrate scope. However, for certain applications, they can be a highly effective and sustainable option.
Experimental Protocol: High-Throughput Screening for Buchwald-Hartwig Amination
For optimizing the amination of this compound, a high-throughput screening approach is highly recommended.[17]
-
Prepare stock solutions of this compound, the desired amine, a selection of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂), a library of phosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos), and various bases (e.g., NaOtBu, K₃PO₄, LiHMDS) in a suitable solvent (e.g., toluene, dioxane).
-
In a 96-well plate, dispense the reactants, catalysts, ligands, and bases in various combinations using an automated liquid handler.
-
Seal the plate and heat to the desired temperature (e.g., 80-120 °C) for a set time (e.g., 12-24 hours).
-
After cooling, quench the reactions and analyze the product formation in each well using high-throughput techniques such as LC-MS.
-
The data will reveal the optimal combination of catalyst, ligand, base, and solvent for the desired transformation.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[18]
Comparative Catalyst Performance
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Notes | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt - 60 | The classic Sonogashira conditions. | |
| Pd/C | - | K₂CO₃ | H₂O | 80 | Copper-free and heterogeneous conditions. | [19] |
| NiCl₂([P,S] ligand) | CuI | Cs₂CO₃ | DMSO | 50 | Effective for C(sp³)-C(sp) coupling of alkyl chlorides. | |
| NiCl₂·6H₂O/NN₂ pincer ligand | - | NaOtBu | Dioxane | 100 | Deaminative Sonogashira coupling of alkylpyridinium salts. | [13] |
Palladium-Copper Co-catalysis: The Traditional Approach
The conventional Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
-
Mechanism of Action: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Copper-Free Sonogashira Coupling
To avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium catalysts and ligands.
Nickel-Catalyzed Sonogashira Coupling: An Emerging Frontier
Recent research has demonstrated the utility of nickel catalysts for Sonogashira couplings, offering a palladium-free alternative.[20][21][22] These systems can be particularly effective for the coupling of challenging substrates.
Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling
This protocol is based on recent advances in nickel-catalyzed cross-coupling.[2]
-
In a glovebox, add the nickel precatalyst (e.g., NiCl₂([P,S] ligand), 1 mol%) and co-catalyst (e.g., CuI, 5 mol%) to a reaction vial.
-
Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add a dry, degassed solvent (e.g., DMSO).
-
Seal the vial and heat the mixture to 50 °C for 4-12 hours, monitoring the reaction by GC-MS or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Direct C-H Functionalization: A Paradigm of Atom Economy
Direct C-H functionalization represents a highly atom-economical approach to the synthesis of complex molecules, as it avoids the pre-functionalization of starting materials.[23][24] For benzothiazoles, C-H functionalization can be directed to various positions on the benzene ring.
Catalytic Systems for C-H Functionalization
-
Palladium: Palladium catalysts are widely used for directed C-H functionalization, often in the presence of an oxidant. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway.[25][26]
-
Rhodium and Iridium: Rhodium and iridium catalysts, particularly those with Cp* ligands, are highly effective for C-H activation and can offer complementary reactivity to palladium.[27][28] These catalysts often operate via a Rh(I)/Rh(III) or Ir(III)/Ir(V) catalytic cycle.
-
Ruthenium and Copper: Ruthenium and copper catalysts have also been employed for the C-H functionalization of heterocycles, providing alternative and often more sustainable routes.[17][29]
Experimental Workflow for C-H Functionalization
The following workflow outlines a general approach to developing a C-H functionalization reaction for this compound.
Conclusion and Future Outlook
The functionalization of this compound is a rich field with a diverse array of catalytic tools at the disposal of the synthetic chemist. Palladium catalysts, particularly with modern phosphine ligands, remain the workhorse for many transformations, offering high efficiency and broad functional group tolerance. However, the increasing prominence of nickel catalysts provides a cost-effective and powerful alternative, especially for challenging C-Cl bond activations. Copper-catalyzed reactions, while often requiring more forcing conditions, offer a sustainable option for certain C-N and C-S bond formations. The continued development of direct C-H functionalization methods promises to further streamline the synthesis of complex benzothiazole derivatives, enhancing atom economy and reducing synthetic steps.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each catalytic system is essential for the rational design of efficient and robust synthetic routes. High-throughput screening and a willingness to explore a range of catalysts, ligands, and reaction conditions will undoubtedly lead to the discovery of novel and more effective methods for the functionalization of the versatile this compound scaffold.
References
- 1. Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Nickel-Catalyzed Sonogashira C(sp)-C(sp2) Coupling through Visible-Light Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. wjarr.com [wjarr.com]
Comparative Guide to In Vitro Testing of 4-Chlorobenzothiazole Derivatives
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives of this structure, particularly those featuring a 4-chloro substitution, are subjects of intense research due to their significant therapeutic potential across various disease models. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][5]
This guide provides an in-depth comparison of essential in vitro protocols to robustly evaluate the efficacy of novel 4-chlorobenzothiazole derivatives. It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Section 1: Anticancer Activity Assessment
Benzothiazole derivatives have emerged as promising candidates for cancer therapy, with mechanisms including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial cellular pathways.[6][7][8] A tiered approach to in vitro testing is critical to first identify cytotoxic activity and then to elucidate the underlying mechanism of action.
Protocol 1.1: Initial Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a high-throughput, colorimetric method ideal for initial screening.[9][10] Its selection is based on its ability to provide a quantitative measure of metabolic activity, which in most cases, correlates directly with cell viability.[11][12]
Causality of Choice: This assay is chosen for its scalability and reliance on the activity of mitochondrial dehydrogenases in living cells.[9][11] These enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10][12] The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric for comparing compound potency.[10][13]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[14] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12][15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 1.2: Mechanistic Insight via Annexin V/PI Apoptosis Assay
Following the identification of cytotoxic derivatives, it is crucial to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[16]
Causality of Choice: This flow cytometry-based assay provides a nuanced view of cell death.[17][18] During early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC or CF®488A) and binds to these early apoptotic cells.[18][19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16][18] This dual staining allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[18]
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[17]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[20] To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer.[20] Green fluorescence (Annexin V) indicates apoptosis, while red fluorescence (PI) indicates loss of membrane integrity.[19]
Data Presentation & Visualization
A logical workflow is essential for efficiently screening and characterizing anticancer compounds.
Comparative Cytotoxicity Data (Hypothetical)
| Derivative | Substitution | Cell Line | IC50 (µM)[14] |
| CBT-1 | -H | A549 (Lung) | 15.2 |
| CBT-2 | -OCH3 | A549 (Lung) | 8.7 |
| CBT-3 | -NO2 | A549 (Lung) | 22.5 |
| Cisplatin | (Reference) | A549 (Lung) | 6.1[14] |
| CBT-1 | -H | MCF-7 (Breast) | 12.8 |
| CBT-2 | -OCH3 | MCF-7 (Breast) | 5.4 |
| CBT-3 | -NO2 | MCF-7 (Breast) | 19.1 |
| Doxorubicin | (Reference) | MCF-7 (Breast) | 0.9 |
Section 2: Antimicrobial Activity Assessment
The benzothiazole nucleus is a privileged scaffold in the development of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[21][22][23] The primary goal of in vitro antimicrobial testing is to determine the lowest concentration of a compound that can inhibit microbial growth.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of an antimicrobial agent's efficacy.[24][25][26] The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[24][25]
Causality of Choice: This method is preferred for its quantitative results and conservation of test material. It involves a serial two-fold dilution of the test compound in a liquid growth medium, which is then inoculated with a standardized suspension of the microorganism.[24][25] After incubation, the wells are visually inspected for turbidity (an indication of growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[24] This provides a precise value for comparison across different derivatives and against standard antibiotics.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend several colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[27]
-
Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[25]
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate.[25]
-
Inoculation: Dilute the standardized inoculum from Step 1 so that the final concentration in each well, after adding 50 µL, will be approximately 5 x 10^5 CFU/mL.[24] Inoculate each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[25]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[24][28]
-
Result Interpretation: After incubation, determine the MIC by identifying the lowest concentration of the derivative that shows no visible turbidity.[25]
Data Presentation & Visualization
The broth microdilution method is a systematic process for determining antimicrobial potency.
Comparative Antimicrobial Data (Hypothetical)
| Derivative | Substitution | S. aureus MIC (µg/mL)[21] | E. coli MIC (µg/mL)[21] |
| CBT-4 | -Br | 25 | 50 |
| CBT-5 | -F | 50 | >100 |
| CBT-6 | -CN | 25 | 25 |
| Kanamycin | (Reference) | <25 | <25[21] |
Section 3: Enzyme Inhibition Assays
Many benzothiazole derivatives exert their biological effects by inhibiting specific enzymes.[29][30] For example, they have been investigated as inhibitors of tyrosinase, cholinesterases, and various kinases.[29][30][31] The specific assay protocol will depend entirely on the target enzyme.
Causality of Choice: The selection of an enzyme inhibition assay must be hypothesis-driven, based on structural similarity to known inhibitors or computational docking studies. For instance, if a this compound derivative is designed to target acetylcholinesterase (AChE) for potential Alzheimer's disease therapy, a modified Ellman's spectrophotometric method would be appropriate.[29] This assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis. The reduction in product formation in the presence of the inhibitor allows for the calculation of an IC50 value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. biotium.com [biotium.com]
- 20. kumc.edu [kumc.edu]
- 21. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. benchchem.com [benchchem.com]
- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. protocols.io [protocols.io]
- 29. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Identity of 4-Chlorobenzothiazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] 4-Chlorobenzothiazole, in particular, serves as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments. The confirmation of reaction products stemming from this precursor is paramount to the integrity of any research and development pipeline.
This guide provides an in-depth technical comparison of common synthetic routes for the functionalization of this compound, with a primary focus on the rigorous confirmation of the resulting product identities. We will delve into the mechanistic underpinnings of Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by experimental data and detailed protocols.
The Strategic Functionalization of this compound: A Comparative Overview
The chlorine substituent at the 4-position of the benzothiazole ring, while less reactive than its counterpart at the 2-position, provides a key site for strategic modification. The choice of reaction pathway is dictated by the desired functionality to be introduced.
| Reaction Type | Reagents & Catalysts | Typical Conditions | Product Class |
| Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Na₂CO₃) | Anhydrous solvent (e.g., DMF, Toluene), 80-120 °C | 4-Arylbenzothiazoles |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, K₃PO₄) | Anhydrous solvent (e.g., Toluene, Dioxane), 80-110 °C | 4-Aminobenzothiazoles |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaOMe, NaSMe), Electron-withdrawing group on the ring (often required) | Polar aprotic solvent (e.g., DMF, DMSO), Elevated temperatures | 4-Alkoxy/Thioalkoxybenzothiazoles |
I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating a C-C bond between the 4-position of the benzothiazole and an aryl or vinyl group.[4][5] This palladium-catalyzed reaction is renowned for its mild conditions and high functional group tolerance.[3]
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired 4-arylbenzothiazole and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-Phenylbenzothiazole
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related aryl halides.[4][5]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
2-Phenylimidazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), 2-phenylimidazole (0.2 mmol), and palladium(II) chloride (0.05 mmol).
-
Add anhydrous DMF (10 mL) via syringe.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-phenylbenzothiazole.
Confirming the Product: 4-Phenylbenzothiazole
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.07 (m, 3H), 7.89 (d, J = 8 Hz, 1H), 7.57-7.46 (m, 4H), 7.37 (t, J = 8 Hz, 1H).[6]
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the benzothiazole and phenyl rings.
-
Mass Spectrometry (EI): m/z 211 (M⁺).[6]
II. Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling this compound with a wide range of primary and secondary amines.
Mechanistic Insight
Similar to the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition of this compound to a Pd(0) complex. The amine then coordinates to the palladium center, and a strong base facilitates the deprotonation to form a palladium-amido complex. Reductive elimination then yields the 4-aminobenzothiazole product and regenerates the catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for promoting the reductive elimination of the sterically hindered product.
Experimental Protocol: Synthesis of 4-Morpholinobenzothiazole
This protocol is based on a well-established procedure for the Buchwald-Hartwig amination of aryl chlorides.
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) to a dry Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.
-
Add this compound (1.0 equiv.) and morpholine (1.5 equiv.).
-
Heat the reaction mixture to reflux (approximately 110°C) for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-morpholinobenzothiazole.
Confirming the Product: 4-Morpholinobenzothiazole
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the benzothiazole protons and two triplets for the morpholine protons, typically around δ 3.9 (CH₂-O) and δ 3.2 (CH₂-N).
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the benzothiazole carbons and characteristic signals for the morpholine carbons around δ 67 (CH₂-O) and δ 50 (CH₂-N).
-
Mass Spectrometry (ESI): m/z [M+H]⁺.
III. Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
Nucleophilic aromatic substitution is a fundamental reaction for displacing a halide on an aromatic ring with a strong nucleophile.[7][8] For SNAr to proceed efficiently on a chlorobenzothiazole, the aromatic ring typically requires activation by electron-withdrawing groups.[9] The electron-withdrawing nature of the thiazole ring itself facilitates this reaction to some extent.[7]
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the second, typically faster step, the chloride ion is expelled, and the aromaticity of the ring is restored.
Experimental Protocol: Synthesis of 4-Methoxybenzothiazole
This protocol is a generalized procedure based on SNAr reactions with aryl chlorides.[10]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMSO (10 mL), add sodium methoxide (1.5 mmol).
-
Heat the reaction mixture to 100-120°C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour into ice-water (50 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Confirming the Product: 4-Methoxybenzothiazole
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): A characteristic singlet for the methoxy protons (O-CH₃) typically appearing around δ 3.9-4.0, in addition to the aromatic protons of the benzothiazole ring.
-
¹³C NMR (CDCl₃, 100 MHz): A signal for the methoxy carbon around δ 55-60, along with the benzothiazole carbon signals.
-
Mass Spectrometry (EI): m/z corresponding to the molecular ion (M⁺).
Visualizing the Workflow for Product Confirmation
A systematic approach to product confirmation is crucial. The following diagram illustrates a typical workflow following the synthesis of a 4-substituted benzothiazole derivative.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of 4-substituted benzothiazole derivatives.
Conclusion
The successful synthesis and characterization of 4-substituted benzothiazole derivatives hinge on the careful selection of the reaction methodology and a rigorous approach to product validation. While Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad substrate scope and mild conditions for C-C and C-N bond formation, respectively, nucleophilic aromatic substitution provides a more classical route for the introduction of strong nucleophiles. The experimental protocols and characterization data provided in this guide serve as a robust starting point for researchers in the field. By understanding the underlying mechanisms and employing a systematic workflow for product confirmation, scientists can confidently advance their research in the development of novel benzothiazole-based compounds.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Benchmarking the Synthesis of 4-Chlorobenzothiazole: A Comparative Guide to Maximizing Yield
Abstract
The 4-chlorobenzothiazole moiety is a crucial pharmacophore and a versatile building block in medicinal chemistry and materials science.[1] Achieving high-yield synthesis is paramount for the economic viability and sustainable development of novel therapeutics and functional materials. This guide provides an in-depth comparison of synthetic routes for this compound, benchmarking a robust experimental protocol against established literature values. We will delve into the mechanistic underpinnings of the reaction, offer practical, field-proven insights for optimization, and present a transparent, data-driven comparison to guide researchers in their synthetic endeavors.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds that command significant attention in drug discovery.[1][2] Their unique structural and electronic properties allow them to act as "privileged scaffolds," capable of interacting with a wide range of biological targets.[3] Specifically, the incorporation of a chlorine atom at the 4-position can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound derivatives particularly valuable in the development of antimicrobial, anticancer, and anti-inflammatory agents.[4]
The primary challenge in harnessing these properties lies in efficient and scalable synthesis. Literature reports a variety of methods, but yields can be inconsistent, often influenced by subtle variations in reaction conditions.[5][6][7] This guide aims to provide clarity by establishing a reliable benchmark protocol and comparing its performance against a survey of published methods.
Overview of Synthetic Strategies
The synthesis of the benzothiazole core typically involves the cyclization of a 2-aminothiophenol derivative with a one-carbon electrophile. Several key strategies have been developed:
-
Condensation with Aldehydes: A widely used, often acid- or oxidant-promoted reaction between a 2-aminothiophenol and an aldehyde.[6][8]
-
Reaction with Carboxylic Acids or Derivatives: This approach uses carboxylic acids, acyl chlorides, or esters as the C1 source, often requiring coupling agents or harsh conditions.[9]
-
Oxidative Cyclization of Thioanilides (Jacobsen Cyclization): An intramolecular cyclization that forms the thiazole ring through oxidation.[3]
-
Reaction with Thioureas: As demonstrated in several preparations, arylthioureas can undergo oxidative ring closure to form 2-aminobenzothiazoles.[10]
For this guide, we will focus on a highly effective and accessible method: the oxidative cyclization of 2-chlorophenylthiourea using sulfuryl chloride. This method is well-documented and provides a high yield of the corresponding 2-amino-4-chlorobenzothiazole, a direct precursor that can be further modified. A specific protocol reports an impressive yield of 92.4% for this transformation.[11]
Benchmark Synthesis Protocol: 2-Amino-4-chlorobenzothiazole
This section details the benchmark protocol adapted from a high-yield literature procedure.[11] The causality behind each step is explained to provide a deeper understanding of the reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-amino-4-chlorobenzothiazole.
Step-by-Step Methodology
Materials:
-
2-chlorophenylthiourea (186.5 parts by weight)
-
Toluene (500 parts by weight)
-
Chlorobenzene (300 parts by weight)
-
Sodium Carbonate (11 parts by weight)
-
Sulfuryl Chloride (210 parts by weight)
-
30% Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, create a slurry of 2-chlorophenylthiourea, toluene, chlorobenzene, and sodium carbonate.
-
Rationale: Toluene and chlorobenzene serve as inert solvents. Sodium carbonate is a weak base used to neutralize any trace acidity and the HCl gas that evolves during the reaction.
-
-
Oxidative Cyclization: While stirring, add sulfuryl chloride dropwise over approximately 2 hours. Maintain the internal temperature between 35-40°C.
-
Rationale: Sulfuryl chloride is the oxidizing agent that facilitates the electrophilic cyclization of the thiourea. The temperature is controlled to prevent runaway reactions and the formation of side products. The slow addition ensures the reaction remains manageable.
-
-
Reaction Completion & Quench: Continue stirring until the evolution of gas (HCl and SO₂) ceases. Then, carefully add 250 parts of water to quench the reaction.
-
Rationale: The cessation of gas indicates the reaction is complete. Water is added to hydrolyze any remaining sulfuryl chloride and begin the work-up process.
-
-
Solvent Removal: Remove the organic solvent mixture via steam distillation.
-
Rationale: Steam distillation is an effective method for removing high-boiling, water-immiscible solvents like toluene and chlorobenzene without resorting to high-temperature vacuum distillation, which could degrade the product.
-
-
Salt Formation & Purification: To the remaining aqueous phase, add 500 parts of 30% hydrochloric acid. Heat the solution to approximately 90°C and filter while hot to remove any undissolved impurities.
-
Rationale: The product is a basic amine and is protonated by HCl to form the water-soluble hydrochloride salt. This allows for the separation of non-basic, organic-soluble impurities by filtration.
-
-
Product Precipitation: Cool the filtrate to 20°C. Precipitate the free amine by adding sodium hydroxide solution until the pH reaches 8.5-9.0.
-
Rationale: Neutralizing the acid with a base deprotonates the hydrochloride salt, causing the free amine (2-amino-4-chlorobenzothiazole) to precipitate out of the aqueous solution due to its lower solubility.
-
-
Isolation and Drying: Collect the solid product by suction filtration. Wash the filter cake with water until the washings are neutral. Dry the product to a constant weight.
-
Rationale: Thorough washing removes residual salts (NaCl, Na₂SO₄). Drying yields the final, purified product. The expected product is a solid with a melting point of 199-200°C.[11]
-
Yield Comparison: Benchmarking Against Literature Values
The performance of any synthetic protocol is ultimately judged by its yield, purity, and scalability. The benchmark protocol is exceptionally efficient.[11] To contextualize this performance, we compare it with other methods for synthesizing substituted benzothiazoles.
| Synthesis Method | Reactants | Reported Yield (%) | Reference |
| Benchmark: Oxidative Cyclization | 2-chlorophenylthiourea, Sulfuryl Chloride | 92.4% | PrepChem[11] |
| Condensation with Aldehydes (Microwave) | 2-aminothiophenol, Aromatic Aldehydes | 92-98% | Sakram et al. (as cited in[2]) |
| Condensation with Aldehydes (H₂O₂/HCl) | 2-aminothiophenol, Aromatic Aldehydes | 85-94% | Guo et al. (as cited in[2]) |
| Condensation with Aldehydes (Resin-supported) | 2-aminothiophenol, Aromatic Aldehydes | 88-95% | Chhabra et al. (as cited in[2]) |
| Solid-Phase Synthesis (from anilines) | Resin-bound isothiocyanate, Substituted Anilines | 53-63% | Pasquini, S. et al., 2007[12] |
| Condensation with Ketones | 2-aminothiophenol, Ketones | 39-95% | Elderfield et al. (as cited in[2]) |
| Condensation with Carboxylic Acids (Microwave) | 2-aminothiophenol, Fatty Acids | High Yields | Moghaddam et al., 2007[9] |
Analysis: The benchmark protocol's yield of 92.4% is highly competitive and falls within the top tier of reported methods for general benzothiazole synthesis.[2][11] While several modern, often microwave-assisted, methods report similarly high yields, the benchmark method uses classical, readily available reagents and does not require specialized equipment, making it highly accessible. The yield is significantly higher than that reported for some solid-phase synthesis routes.[12]
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization. The synthesis proceeds via an electrophilic aromatic substitution pathway.
-
Activation: Sulfuryl chloride (SO₂Cl₂) acts as a source of electrophilic chlorine or a related species.
-
Electrophilic Attack: The sulfur atom of the thiourea group attacks the electrophile.
-
Intramolecular Cyclization: The nitrogen atom of the thiourea attacks the chlorinated benzene ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered thiazole ring.
-
Aromatization: A proton is lost, and the ring system aromatizes to form the stable 2-aminobenzothiazole product.
Troubleshooting and Optimization
Even robust protocols can encounter issues. Below are common problems and field-proven solutions.[8]
| Potential Problem | Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side product formation due to poor temp control. | Ensure the temperature does not exceed 40°C during SO₂Cl₂ addition. Monitor the reaction by TLC until the starting material is consumed.[8] |
| Product is Oily/Dark | Impurities from starting material or side reactions. | Ensure the purity of the 2-chlorophenylthiourea. During work-up, perform the hot filtration step efficiently to remove insoluble tars. Consider recrystallization from ethanol for further purification.[10] |
| Difficulty in Precipitation | Incorrect pH; product concentration too low. | Use a calibrated pH meter to ensure the final pH is between 8.5 and 9.0. If the product remains dissolved, it may be necessary to concentrate the solution or extract it with an organic solvent. |
Conclusion
This guide establishes that the oxidative cyclization of 2-chlorophenylthiourea is a highly effective and reliable method for synthesizing 2-amino-4-chlorobenzothiazole, with a benchmarked yield of 92.4%.[11] This performance is on par with or exceeds many alternative methods found in the literature, offering a distinct advantage in its use of conventional reagents and equipment. By understanding the detailed protocol, the underlying mechanism, and potential troubleshooting strategies, researchers are well-equipped to efficiently synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorobenzothiazole
This guide provides essential safety and logistical information for the proper disposal of 4-Chlorobenzothiazole. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The following procedures are designed to ensure that waste streams containing this compound are managed in a manner that is safe, compliant, and scientifically sound. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a robust and self-validating system for chemical waste management in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is an aromatic heterocyclic compound containing both chlorine and sulfur. Its chemical nature dictates its hazard profile and, consequently, its disposal requirements. As a halogenated organic compound, it falls under specific regulatory scrutiny, most notably the Resource Conservation and Recovery Act (RCRA) in the United States.[1] Benzothiazoles as a chemical class are known for their widespread industrial use and have been detected in various environmental matrices.[2][3] Some derivatives are reported to be dermal sensitizers and respiratory tract irritants.[2]
The primary hazards associated with compounds similar to this compound, such as 2-Amino-4-chlorobenzothiazole, necessitate careful handling to prevent exposure.[4][5][6]
Table 1: GHS Hazard Profile for Structurally Similar Benzothiazoles
| Hazard Class | Hazard Statement | Precautionary Codes (Examples) |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P261, P264, P270 |
| Specific target organ toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Data synthesized from Safety Data Sheets for 2-Amino-4-chlorobenzothiazole and Benzothiazole.[4][5][6][7][8]
The core takeaway is that this compound waste must be treated as a hazardous chemical waste, with particular attention paid to its classification as a halogenated organic compound.
The Cornerstone of Compliance: Segregation of Halogenated Waste
The single most critical step in managing this compound waste is its strict segregation from all other waste streams.
The Causality:
-
Regulatory Compliance: Under RCRA, halogenated and non-halogenated organic wastes are often treated differently.[1][9] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent renders the entire container a halogenated waste stream.[10]
-
Disposal Cost: The disposal of halogenated organic waste is significantly more complex and expensive, sometimes costing three times as much as non-halogenated waste.[11] This is due to the specialized high-temperature incineration required to ensure the complete destruction of the carbon-halogen bonds and to scrub resulting acid gases like HCl.[9]
-
Environmental Safety: Improper disposal can lead to the release of persistent organic pollutants. Keeping waste streams separate ensures each is treated with the most effective and environmentally sound technology.
The following workflow provides a clear decision-making process for waste segregation at the point of generation.
Caption: Waste Segregation Decision Workflow.
Standard Operating Procedure (SOP) for Waste Accumulation and Storage
Follow this step-by-step protocol to ensure safe and compliant handling of this compound waste within the laboratory. This process establishes a self-validating system where each step logically supports the next, minimizing the risk of error.
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) carboys are typically appropriate. The container must have a secure, leak-proof screw cap.[1][12]
-
Causality: Chemical compatibility prevents the degradation of the container, which could lead to leaks and spills. A secure cap is mandated to prevent the release of vapors and to contain the contents in case of an accident.[1]
Step 2: Waste Collection
-
Action: Collect all materials contaminated with this compound into your designated halogenated waste container. This includes:
-
Unused or surplus solid this compound.
-
Solutions containing this compound (e.g., from reaction workups or chromatography).
-
Solvent rinses of contaminated glassware (e.g., reaction flasks).
-
Contaminated consumables like pipette tips, gloves, or weigh boats should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
-
Causality: Consolidating all waste forms ensures that no contaminated material is inadvertently disposed of in the regular trash or sewer, which is strictly prohibited and environmentally harmful.[1][10]
Step 3: Labeling
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all constituents, including solvents. Do not use abbreviations or formulas.
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., Toxic, Flammable).
-
The name of the principal investigator and the laboratory location.
-
-
Causality: Proper labeling is a critical safety and compliance requirement. It communicates the container's contents and hazards to everyone in the lab and to the hazardous waste technicians who will handle it for final disposal.
Step 4: On-Site Storage (Satellite Accumulation Area)
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[1] The container must be kept within a secondary containment bin or tray.[13]
-
Causality: The SAA ensures the waste remains under the control of laboratory personnel.[1] Secondary containment provides a crucial barrier to prevent a spill from spreading throughout the lab or reaching a drain in the event the primary container fails.
Step 5: Arranging for Disposal
-
Action: Keep the waste container securely closed at all times, except when adding waste.[11] When the container is nearly full (e.g., 75-80%), contact your institution's Environmental Health and Safety (EHS) department to request a pickup.
-
Causality: Keeping containers closed minimizes vapor exposure to personnel. Requesting timely pickups prevents the over-accumulation of hazardous waste in the laboratory, which is both a safety risk and a potential regulatory violation.
Caption: Step-by-step workflow for accumulating waste in the laboratory.
Spill Management and Emergency Procedures
Even with careful handling, spills can occur. A prepared response is key to mitigating risk.
For a minor spill of this compound:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemically resistant gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels on a solvent spill.
-
Collect Debris: Carefully sweep or scoop the absorbent material and place it into a sealed, heavy-duty plastic bag or a designated container.[5][14]
-
Label as Waste: Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.
Final Disposal Pathway: From Lab to Destruction
Laboratory personnel are responsible for the proper accumulation and labeling of waste. The final treatment and disposal must be conducted by a licensed and approved hazardous waste disposal company.[14][15]
The most common and effective disposal method for halogenated organic compounds like this compound is high-temperature incineration .[9] This thermal destruction process operates at temperatures sufficient to break the stable carbon-chlorine bonds, converting the hazardous organic material into less harmful components like carbon dioxide, water, and hydrogen chloride (HCl).[9] The incinerators are equipped with advanced scrubbers and filtration systems to neutralize the HCl and remove any other harmful byproducts before they are released into the atmosphere.[9]
By meticulously following the segregation and accumulation procedures outlined in this guide, you ensure that this specialized and necessary treatment process can be carried out effectively.
References
- 1. danielshealth.com [danielshealth.com]
- 2. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. georganics.sk [georganics.sk]
- 5. fishersci.pt [fishersci.pt]
- 6. echemi.com [echemi.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. keyorganics.net [keyorganics.net]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. vumc.org [vumc.org]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. ptb.de [ptb.de]
- 13. acewaste.com.au [acewaste.com.au]
- 14. 2-AMINO-4-CHLOROBENZOTHIAZOLE - Safety Data Sheet [chemicalbook.com]
- 15. specificwaste.com [specificwaste.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chlorobenzothiazole
As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, chlorinated heterocyclic molecules like 4-Chlorobenzothiazole present specific hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of causality and self-validating safety systems. Our objective is to empower you with the knowledge to not only protect yourself but to cultivate a laboratory environment where safety is both instinctual and scientifically sound.
Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to the specific chemical and physical hazards posed by a substance. This compound, and its common variant 2-Amino-4-chlorobenzothiazole, is a crystalline solid that presents multiple routes of exposure, each with distinct health implications.[1] Understanding these risks is the foundational step in mitigating them.
The primary hazards, as identified in safety data sheets, are summarized below.[2][3] This data forms the logical basis for the stringent PPE requirements that follow.
| Hazard Classification | Description of Risk | Precautionary Statement |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation upon direct contact.[4][5] | P280: Wear protective gloves/protective clothing.[2][6] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious and potentially damaging eye irritation.[4][5][7] | P280: Wear eye protection/face protection.[2][6] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation if inhaled as a dust or aerosol.[2][4][5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[8] | P270: Do not eat, drink or smoke when using this product.[8][9] |
| Hazardous Decomposition | When heated to decomposition, it can emit highly toxic fumes such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[1][2][10] | N/A (Engineering controls and emergency planning are key) |
Core Directive: A Multi-Layered Approach to Protection
Handling this compound safely requires a multi-layered PPE strategy that addresses all potential exposure routes. The following equipment is mandatory for any procedure involving this compound.
Summary of Mandatory PPE
| PPE Category | Specification | Rationale |
| Primary Eye Protection | Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][4] | Protects against splashes and fine dust particles that can cause serious eye irritation. |
| Face Protection | Full-face shield worn over primary goggles.[11] | Essential when there is a significant risk of splashes or when handling larger quantities. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). Always double-glove. | Prevents skin irritation and dermal absorption.[4] Double-gloving provides a critical safety buffer. |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Required when handling the solid outside of a certified chemical fume hood. Use a NIOSH/MSHA-approved respirator with a P100 (particulate) filter.[5][11] | Mitigates the risk of inhaling fine powders, which can cause respiratory tract irritation.[3][4] |
Operational Plan: A Step-by-Step Procedural Guide
A self-validating safety protocol ensures that each step logically follows the last, minimizing gaps where exposure can occur. The following workflows for PPE usage and chemical handling are designed to be clear, sequential, and robust.
Pre-Operation: Preparing the Workspace
-
Ventilation First: Before bringing the chemical into the workspace, ensure your primary engineering control—the chemical fume hood—is operational. Verify the airflow monitor is functioning correctly.
-
De-Clutter: Maintain a clean and uncluttered workspace to minimize the risk of spills and to make cleanup more efficient.[12]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware) and a designated hazardous waste container inside the fume hood before handling the chemical.[6]
Donning PPE: The Correct Sequence
The order in which you put on PPE is critical to ensure a proper seal and avoid contamination.
Caption: Logical workflow for the correct sequence of donning PPE.
Handling this compound
-
Weighing the Solid:
-
Always conduct weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain fine powders.
-
Use a spatula to carefully transfer the solid to weigh paper or a container. Avoid creating dust.[4][13]
-
If any solid is spilled, clean it up immediately following the spill procedures outlined below.
-
-
Preparing Solutions:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container closed or covered whenever possible.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure within the fume hood.
-
Doffing PPE: Avoiding Self-Contamination
The removal process is the reverse of donning and is the most critical step for preventing personal exposure. The guiding principle is "dirty-to-dirty, clean-to-clean."
-
Decontaminate (if necessary): Wipe down outer gloves with an appropriate solvent if they are grossly contaminated.
-
Remove Outer Gloves: Peel off the outer gloves, turning them inside out, without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the head strap, pulling away from your face.
-
Remove Lab Coat: Unfasten the coat and roll it down from your shoulders, turning the sleeves inside out. Avoid shaking it.
-
Remove Inner Gloves: Perform the final glove removal, again without touching the outside of the glove with your bare hands.
-
Remove Respirator: Pull the straps over your head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4][14]
Emergency Procedures: Spill and Exposure Response
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Spill Cleanup Protocol
For small spills (<1 gram) inside a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Ensure you are wearing the full mandatory PPE.
-
Contain: Cover the spill with an absorbent material (e.g., paper towels) to prevent dust from becoming airborne.[15]
-
Decontaminate: Gently wet the absorbent material with a suitable solvent (e.g., isopropanol or ethanol) to dampen the powder.
-
Collect: Carefully sweep the dampened material and any remaining solid into a clearly labeled hazardous solid waste container.[4][10] Avoid creating dust.
-
Clean: Wipe the spill area with a detergent solution, followed by water.[16]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area, alert personnel, and contact your institution's Environmental Health and Safety (EHS) department immediately.[16]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.[2] All waste streams contaminated with this compound must be treated as hazardous.
Caption: Logical flow for the proper disposal of waste.[6]
-
Solid Waste: All disposable solid materials, including gloves, bench paper, and empty chemical containers, must be collected in a dedicated, clearly labeled hazardous solid waste container.[6]
-
Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.[1][6]
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate must be collected as hazardous liquid waste. The glassware can then be washed normally.
By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation. This approach, grounded in scientific principles, ensures that your valuable research can proceed without compromising the safety of yourself, your colleagues, or the environment.
References
- 1. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. georganics.sk [georganics.sk]
- 4. fishersci.pt [fishersci.pt]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-AMINO-4-CHLOROBENZOTHIAZOLE - Safety Data Sheet [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
